4-Hydroxytryptamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIRTWDHOWAQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205607 | |
| Record name | 4-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-14-9 | |
| Record name | 3-(2-Aminoethyl)-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-aminoethyl)-1H-indol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0D1701D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Psychedelic Alkaloid: A Technical Guide to the Discovery and Isolation of 4-Hydroxytryptamine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-hydroxytryptamine, more commonly known as psilocin. From its initial discovery and isolation from psychoactive mushrooms to detailed methodologies for its extraction and quantification, this document serves as a crucial resource for professionals in the fields of natural product chemistry, pharmacology, and psychedelic medicine. The guide also delves into the biosynthetic pathway of this significant tryptamine alkaloid and its interaction with serotonergic signaling pathways.
Discovery and Natural Occurrence
This compound (psilocin) and its phosphorylated prodrug, psilocybin, were first isolated and identified in 1958 by Swiss chemist Albert Hofmann, the same scientist who discovered LSD.[1] These compounds are the primary psychoactive constituents of so-called "magic mushrooms," which have a long history of spiritual and ceremonial use in indigenous cultures, particularly in Central and South America.[2] Psilocin is a tryptamine derivative and is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine).[1]
Psilocin is found in varying concentrations in over 100 species of fungi, most of which belong to the genus Psilocybe.[3] Other genera known to contain psilocybin and psilocin include Panaeolus, Inocybe, Pluteus, Gymnopilus, and Pholiotina.[3] The concentration of these alkaloids can vary significantly not only between species but also between different strains and even individual mushrooms of the same strain.[4][5]
Quantitative Analysis of this compound in Psilocybe Species
The potency of psilocybin-containing mushrooms is directly related to the concentration of psilocybin and psilocin. Accurate quantification is crucial for both research and potential therapeutic applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques used for this purpose.[6][7]
| Mushroom Species/Strain | This compound (Psilocin) Content (% w/w) | Psilocybin Content (% w/w) | Total Alkaloid Content (% w/w) | Reference |
| Psilocybe cubensis (General) | 0.16% | 2.57% | 2.73% | [6] |
| Psilocybe cubensis 'Creeper' | - | - | 1.36% | [4] |
| Psilocybe cubensis 'Blue Meanie' | - | - | 1.221% | [4] |
| Psilocybe cubensis 'B+' | - | - | 1.134% | [4] |
| Psilocybe cubensis 'Texas Yellow' | - | - | 1.103% | [4] |
| Psilocybe cubensis 'Thai Cubensis' | - | - | 0.879% | [4] |
| Psilocybe serbica var. bohemica | up to 1.5543% | - | - | [5] |
| Psilocybe azurescens | - | up to 1.78% | - | [5] |
Note: The total alkaloid content in the Psilocybe cubensis strains represents the combined percentage of psilocybin and psilocin.
Experimental Protocols for Isolation and Quantification
The extraction and purification of this compound from fungal material is a critical step for research and drug development. Several methods have been developed, with solvent-based extraction being the most common.
Solvent-Based Extraction Protocol
This protocol is a generalized procedure based on common laboratory practices for the extraction of psilocybin and psilocin from dried mushroom material.
-
Sample Preparation:
-
Dried mushroom fruiting bodies are finely ground into a homogenous powder using a mortar and pestle or a cryo-mill.[8]
-
-
Extraction:
-
A known weight of the mushroom powder (e.g., 50 mg) is suspended in a solvent. Methanol is a commonly used solvent, often acidified with acetic acid (e.g., 5% acetic acid in methanol) to improve the stability and solubility of the alkaloids.[7]
-
The mixture is vortexed vigorously for an extended period (e.g., 30 minutes) to ensure thorough extraction.
-
Ultrasonic-assisted extraction (UAE) can also be employed to enhance extraction efficiency by using high-frequency sound waves to disrupt the fungal cell walls.[7][9]
-
-
Separation:
-
The mixture is centrifuged to pellet the solid mushroom debris.
-
The supernatant containing the extracted alkaloids is carefully transferred to a clean tube.
-
The extraction process can be repeated on the pellet to maximize the yield, and the supernatants are then combined.
-
-
Purification and Analysis:
-
The extract can be further purified using techniques like solid-phase extraction (SPE).
-
For quantification, the extract is typically diluted and analyzed by HPLC or LC-MS/MS.[6] An internal standard, such as a deuterated analog of psilocin, is often added to improve accuracy.
-
Figure 1. General workflow for the extraction and quantification of this compound.
Biosynthesis of this compound
The biosynthesis of psilocybin, and consequently psilocin, in Psilocybe mushrooms begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions. This compound is a key intermediate in this pathway.[10][11] The core biosynthetic gene cluster includes genes encoding for the enzymes PsiD (a decarboxylase), PsiK (a kinase), and PsiM (a methyltransferase).[5][11]
Figure 2. Biosynthetic pathway of psilocybin and its conversion to psilocin.
Signaling Pathways
The psychoactive effects of this compound are primarily mediated through its interaction with the serotonergic system in the brain.[12] As a structural analog of serotonin, psilocin acts as a potent agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[1][13]
Activation of the 5-HT2A receptor is believed to be the primary mechanism underlying the hallucinogenic and consciousness-altering effects of psilocin. This interaction triggers a cascade of intracellular signaling events that ultimately lead to changes in neuronal activity and communication within brain networks, particularly those involved in perception, cognition, and mood.
Figure 3. Simplified signaling pathway of this compound via the 5-HT2A receptor.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. sciex.com [sciex.com]
- 3. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 4. mushroomreferences.com [mushroomreferences.com]
- 5. Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rootsciences.com [rootsciences.com]
- 10. Substrate recognition by the this compound kinase PsiK in psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
endogenous function of 4-Hydroxytryptamine in fungal species
An In-depth Technical Guide on the Endogenous Function of 4-Hydroxytryptamine in Fungal Species
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-HT), commonly known as serotonin, is a biogenic amine that acts as a crucial neurotransmitter in animals, modulating mood, appetite, and sleep.[1] Its biosynthetic pathway is ancient and conserved across various kingdoms, including its presence in plants and fungi.[2][3] In fungi, the role of 4-HT is multifaceted and an emerging area of research. While its function as an intermediate in the biosynthesis of psychedelic compounds in certain mushroom species is well-documented, its broader endogenous roles in fungal development, morphogenesis, and signaling are less understood.[4] Conversely, the effects of exogenous serotonin on pathogenic fungi have been studied more extensively, revealing significant impacts on virulence and growth.[5][6]
This technical guide provides a comprehensive overview of the current understanding of this compound's function in the fungal kingdom. It covers its established roles as a secondary metabolite precursor and the effects of its external application on fungal physiology. Furthermore, this guide delves into the putative endogenous functions of 4-HT, explores the broader context of tryptophan metabolism in fungal development, and provides detailed experimental protocols for researchers investigating this fascinating molecule.
Established Roles of this compound in Fungi
Intermediate in Psilocybin Biosynthesis
In several species of basidiomycete fungi, most notably those in the genus Psilocybe, this compound is a key intermediate in the biosynthesis of the psychoactive compound psilocybin.[4] The biosynthetic pathway begins with the amino acid tryptophan.
Effects of Exogenous this compound on Fungal Pathogens
External application of serotonin has been shown to significantly impact the virulence and viability of several human pathogenic fungi. These studies provide a foundation for understanding how fungi may interact with host-derived serotonin during infection.
Studies on Candida albicans have demonstrated that serotonin can reduce its virulence by affecting key pathogenic traits.[5][7] At concentrations that do not inhibit growth, serotonin significantly impairs hyphal elongation, a critical step for tissue invasion.[5] Furthermore, the activity of secreted aspartyl proteinases (Saps) and phospholipases, enzymes crucial for host tissue degradation, is markedly reduced in the presence of serotonin.[5]
Table 1: Effects of Exogenous this compound on Candida albicans
| Parameter | Effective 4-HT Concentration | Observed Effect | Reference |
| Minimum Inhibitory Concentration (MIC) | 14.7 mM | Inhibition of visible growth | [5] |
| Minimum Fungicidal Concentration (MFC) | 14.7 - 29.4 mM | Killing of fungal cells | [5] |
| Hyphal Elongation | 3.7 - 14.7 mM | Significant reduction in hyphal length | [5] |
| Phospholipase Activity | 1.8 - 14.7 mM | Impaired enzyme activity | [5] |
| Secreted Aspartyl Proteinase (Sap) Activity | 1.8 - 7.3 mM | Reduced enzyme production | [5] |
In various Aspergillus species, serotonin exhibits direct antifungal activity. It has been observed to accumulate in the fungal cytoplasm, a process that does not appear to require active transport.[6] This intracellular accumulation is associated with a dose-dependent decrease in ergosterol synthesis, a vital component of the fungal cell membrane.[6] The disruption of ergosterol synthesis leads to compromised cell membrane integrity and reduced hyphal elongation.[6]
Table 2: Effects of Exogenous this compound on Aspergillus spp.
| Parameter | Effective 4-HT Concentration | Observed Effect | Reference |
| Ergosterol Synthesis | Dose-dependent | Significant decrease in ergosterol content | [6] |
| Cell Membrane Integrity | Dose-dependent | Loss of membrane integrity | [6] |
| Hyphal Elongation | Not specified | Significant decrease in hyphal growth | [6] |
| Post-exposure Regrowth | Concentrations near MFC | Lag of 12-24 hours in regrowth after 4h exposure | [6] |
Putative Endogenous Functions of this compound
While the effects of external serotonin are evident, the endogenous role of 4-HT in fungi that do not produce psilocybin remains largely speculative. The presence of tryptophan metabolic pathways in a wide range of fungi suggests the potential for endogenous serotonin to act as a signaling molecule in developmental processes.[8][9]
Tryptophan Metabolism and Fungal Development
In filamentous fungi like Aspergillus nidulans, tryptophan metabolism is linked to sexual development. Tryptophan auxotrophic strains exhibit sterility on low-tryptophan media, and fruit body formation can be restored with high concentrations of tryptophan or its precursor, indole.[9] In Neurospora crassa, tryptophan has been identified as a signaling molecule that inhibits conidial anastomosis tube (CAT) fusion during colony initiation.[10] While these studies point to a signaling role for tryptophan or its derivatives, a direct link to serotonin as the specific signaling molecule is yet to be established.
Hypothetical Signaling Pathway
The existence of a serotonin biosynthetic pathway in some fungi, coupled with the developmental effects of tryptophan, leads to the hypothesis that endogenous serotonin may act as an internal signaling molecule. This putative pathway would involve the synthesis of serotonin from tryptophan, its perception by a currently unidentified receptor, and the activation of a downstream signaling cascade that influences morphogenesis and development. The uptake of exogenous serotonin by Aspergillus appears to be passive, suggesting that if endogenous serotonin acts intracellularly, it may not require a specific transporter to reach its target.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in fungi.
Assay for Hyphal Elongation Inhibition
This protocol is adapted from studies on the effect of exogenous serotonin on Candida albicans and Aspergillus species.[5][6]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate liquid growth medium that induces hyphal growth (e.g., RPMI 1640, Spider medium)
-
This compound (Serotonin) hydrochloride
-
Sterile microplates (96-well, flat-bottom)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare a stock solution of 4-HT in sterile water and filter-sterilize.
-
Grow the fungal strain to the desired phase (e.g., log phase for yeast, spore suspension for molds).
-
Adjust the cell/spore concentration to a standardized value (e.g., 1 x 10^4 cells/mL).
-
In a 96-well plate, add the appropriate volume of hyphae-inducing medium.
-
Add serial dilutions of the 4-HT stock solution to the wells to achieve the desired final concentrations. Include a no-drug control.
-
Inoculate each well with the standardized fungal suspension.
-
Incubate the plate at a temperature that promotes hyphal growth (e.g., 37°C).
-
At predetermined time points, capture images of the hyphae in each well using an inverted microscope.
-
Measure the length of a significant number of hyphae (e.g., >50 per condition) from the captured images using image analysis software.
-
Statistically compare the average hyphal lengths between the control and 4-HT treated groups.
Quantification of Ergosterol
This protocol is a standard method to assess fungal biomass and can be used to determine if a compound's effect is fungistatic or fungicidal by measuring changes in total fungal mass. It is particularly useful for assessing the impact of serotonin on membrane integrity.[6]
Materials:
-
Fungal mycelia (treated and untreated)
-
2 M KOH in methanol
-
n-Hexane
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Ergosterol standard
Procedure:
-
Harvest fungal mycelia by filtration and wash with sterile water. Lyophilize or record the wet weight.
-
Resuspend a known amount of mycelia (e.g., 50 mg dry weight) in 2 mL of 2 M methanolic KOH.
-
Saponify the lipids by heating at 85°C for 1 hour.
-
After cooling, add 1 mL of sterile water and 3 mL of n-hexane to extract the non-saponifiable fraction (containing ergosterol).
-
Vortex vigorously for 3 minutes and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the lower aqueous phase and pool the hexane fractions.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
Resuspend the residue in a known volume of methanol for HPLC analysis.
-
Inject the sample onto a C18 column and elute with an appropriate mobile phase (e.g., methanol:acetonitrile).
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area to a standard curve prepared with a pure ergosterol standard.
Proposed Protocol for Extraction and Quantification of Endogenous this compound
This protocol is a proposed method, adapted from general fungal metabolite extraction procedures and LC-MS/MS analysis of neurotransmitters.[11][12][13] It requires validation for each specific fungal species and experimental condition.
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
Lyophilizer
-
Acidified methanol (e.g., 80% methanol with 0.1% formic acid)
-
Internal standard (e.g., Serotonin-d4)
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system with an ESI source
-
C18 UPLC/HPLC column
Procedure:
-
Sample Collection and Quenching: Harvest mycelia rapidly by vacuum filtration and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Drying and Homogenization: Lyophilize the frozen mycelia to complete dryness. Homogenize the dry mycelia to a fine powder using a bead beater or mortar and pestle under cryogenic conditions.
-
Extraction: Weigh a precise amount of powdered mycelia (e.g., 20 mg) into a microcentrifuge tube. Add a pre-chilled extraction solvent containing a known concentration of the internal standard (Serotonin-d4).
-
Cell Lysis and Extraction: Vortex thoroughly and sonicate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Sample Preparation: Transfer the supernatant to a new tube. Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis. Centrifuge again to pellet any insoluble debris.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small amount of formic acid.
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific precursor-to-product ion transitions for both this compound and its deuterated internal standard (Multiple Reaction Monitoring - MRM).
-
Quantification: Create a standard curve using known concentrations of pure this compound with a constant concentration of the internal standard. Calculate the concentration of endogenous 4-HT in the sample by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Conclusion and Future Directions
The role of this compound in fungal species is a field of considerable contrasts. In certain psychedelic mushrooms, its function as a biosynthetic intermediate is clearly defined. The pharmacological effects of exogenous serotonin on pathogenic fungi are also well-documented, highlighting its potential as a modulator of fungal virulence and a target for antifungal strategies.
However, the endogenous function of serotonin in the vast majority of fungi remains a significant knowledge gap. While tantalizing links between tryptophan metabolism and fungal development exist, direct evidence for serotonin acting as an endogenous signaling molecule is currently lacking. The absence of identified fungal serotonin receptors and quantified endogenous levels in non-psilocybin producing fungi underscores the nascent stage of this research area.
Future research should prioritize the following:
-
Sensitive Quantification: Development and application of validated methods to detect and quantify low levels of endogenous serotonin in a variety of fungal species, including model organisms and pathogens.
-
Genetic and Functional Analysis: Knockout or overexpression of putative biosynthetic enzymes (e.g., tryptophan decarboxylase, tryptamine hydroxylase) to assess the impact on fungal development, morphogenesis, and stress response.
-
Receptor Identification: Bioinformatic and genetic screens to identify putative serotonin receptors or binding proteins, followed by functional characterization.
-
Metabolomic Studies: Untargeted metabolomic analyses of fungal cultures under different developmental stages or stress conditions to identify correlations between serotonin levels and physiological changes.
Elucidating the endogenous role of this ancient signaling molecule in the fungal kingdom will not only deepen our understanding of fungal biology but may also unveil novel targets for the development of antifungal drugs and new avenues for biotechnological applications.
References
- 1. Tryptophan metabolism and kynureninase induction in mutants of Neurospora crassa resistant to 4-methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Tryptophan-Derived Metabolites Are Required for Antifungal Defense in the Arabidopsis mlo2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Transport in Neurospora crassa II. Metabolic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Metabolism and Kynureninase Induction in Mutants of Neurospora crassa Resistant to 4-Methyl-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of serotonin with Candida albicans selectively attenuates fungal virulence in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. End-Product Regulation of the Tryptophan-Nicotinic Acid Pathway in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. Evidence for tryptophan being a signal molecule that inhibits conidial anastomosis tube fusion during colony initiation in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 13. researchgate.net [researchgate.net]
4-Hydroxytryptamine as a Precursor in Psilocybin Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocybin, a naturally occurring psychedelic compound found in mushrooms of the Psilocybe genus, has garnered significant attention for its therapeutic potential in treating various mental health disorders. The biosynthesis of psilocybin is a fascinating enzymatic cascade that originates from the amino acid L-tryptophan. A critical intermediate in this pathway is 4-hydroxytryptamine, the direct precursor to the phosphorylated and subsequently methylated compounds that ultimately form psilocybin. Understanding the enzymatic transformations involving this compound is paramount for the development of biotechnological production platforms for psilocybin and its analogs. This technical guide provides a comprehensive overview of the role of this compound in psilocybin biosynthesis, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.
The Psilocybin Biosynthetic Pathway
The biosynthesis of psilocybin from L-tryptophan is catalyzed by a set of four core enzymes encoded by the psi gene cluster. The pathway proceeds through the following key steps:
-
Decarboxylation of L-tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme PsiD , a tryptophan decarboxylase.[1][2]
-
Hydroxylation of Tryptamine: Tryptamine is then hydroxylated at the 4-position of the indole ring to produce This compound . This critical step is mediated by the cytochrome P450 monooxygenase, PsiH .[3][4]
-
Phosphorylation of this compound: The hydroxyl group of this compound is subsequently phosphorylated to yield norbaeocystin. This phosphotransfer reaction is catalyzed by the kinase PsiK .[3][5]
-
N-methylation of Norbaeocystin: The final steps involve the iterative N-methylation of the primary amine of norbaeocystin to first produce baeocystin (monomethylated) and then psilocybin (dimethylated). Both methylation steps are catalyzed by the methyltransferase PsiM .[5]
Quantitative Data on Psilocybin Biosynthesis Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the psilocybin biosynthetic pathway.
Table 1: Kinetic Parameters of Psilocybin Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| PsiD | L-Tryptophan | 100 ± 20 | 1.74 ± 0.11 | 1.74 x 104 |
| PsiH | Tryptamine | N/A | N/A | N/A |
| PsiK | This compound | N/A | N/A | N/A |
| PsiM | Norbaeocystin | 575 ± 100 | 0.0018 ± 0.00017 | 3.13 |
| Baeocystin | 492 ± 154 | 0.001 ± 0.00017 | 2.03 |
Table 2: Optimal Conditions for Psilocybin Biosynthesis Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| PsiD | 6.6 | 33-36 |
| PsiH | N/A | N/A |
| PsiK | 7.0 | 40 |
| PsiM | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the psilocybin biosynthesis enzymes.
General Protocol for Recombinant His-tag Protein Expression and Purification in E. coli
This protocol can be adapted for the expression and purification of PsiD, PsiK, and PsiM. PsiH, being a cytochrome P450, may require optimization for soluble expression, potentially involving co-expression with a cytochrome P450 reductase.
a. Expression Vector Construction:
-
Amplify the coding sequences of psiD, psiK, and psiM from Psilocybe cubensis cDNA.
-
Clone the amplified genes into a suitable E. coli expression vector containing an N-terminal or C-terminal His6-tag (e.g., pET-28a(+)).
-
Verify the integrity of the constructs by DNA sequencing.
b. Protein Expression:
-
Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
If necessary, perform further purification steps such as size-exclusion chromatography.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[6][7][8]
Enzyme Activity Assays
a. PsiD (Tryptophan Decarboxylase) Assay:
This assay measures the conversion of L-tryptophan to tryptamine.[9][10]
-
Reaction Mixture:
-
50 mM Sodium Phosphate Buffer (pH 6.6)
-
1 mM L-tryptophan
-
Purified PsiD enzyme (e.g., 1-5 µM)
-
-
Procedure:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the PsiD enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating.
-
Analyze the formation of tryptamine by HPLC or LC-MS.
-
b. PsiH (Tryptamine 4-Monooxygenase) Assay:
This assay is more complex due to the requirement of a cytochrome P450 reductase (CPR) and NADPH. A general spectrophotometric method for monooxygenase activity can be adapted.[11][12]
-
Reaction Mixture:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
1 mM Tryptamine
-
1 mM NADPH
-
A suitable cytochrome P450 reductase
-
Purified PsiH enzyme
-
-
Procedure:
-
Combine all components except NADPH in a cuvette and pre-incubate at the desired temperature.
-
Initiate the reaction by adding NADPH.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.
-
Alternatively, the formation of this compound can be quantified by HPLC or LC-MS after stopping the reaction.
-
c. PsiK (this compound Kinase) Assay:
This assay measures the ATP-dependent phosphorylation of this compound. A common method is to measure the production of ADP.[13][14]
-
Reaction Mixture:
-
50 mM Tris-HCl Buffer (pH 7.5)
-
10 mM MgCl2
-
1 mM ATP
-
1 mM this compound
-
Purified PsiK enzyme
-
-
Procedure:
-
Set up the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding the PsiK enzyme.
-
Incubate for a defined period.
-
Stop the reaction.
-
Quantify the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay) or by HPLC analysis of the consumption of ATP and formation of norbaeocystin.
-
d. PsiM (Methyltransferase) Assay:
This assay measures the transfer of methyl groups from S-adenosylmethionine (SAM) to norbaeocystin and baeocystin.
-
Reaction Mixture:
-
50 mM Tris-HCl Buffer (pH 8.0)
-
1 mM Norbaeocystin or Baeocystin
-
1 mM S-adenosylmethionine (SAM)
-
Purified PsiM enzyme
-
-
Procedure:
-
Combine the buffer, substrate, and enzyme, and pre-incubate.
-
Initiate the reaction by adding SAM.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with an equal volume of methanol or other organic solvent.
-
Analyze the formation of baeocystin and psilocybin by HPLC or LC-MS.
-
Visualizations
Psilocybin Biosynthetic Pathway
Caption: The enzymatic pathway for psilocybin biosynthesis.
Experimental Workflow for In Vitro Psilocybin Synthesis
Caption: Workflow for the in vitro biocatalytic synthesis of psilocybin.
Regulation of the Psilocybin (psi) Gene Cluster
Caption: Putative regulatory network of the psilocybin gene cluster.[6][15][16]
References
- 1. Part:BBa K3140000 - parts.igem.org [parts.igem.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Structural basis for psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate recognition by the this compound kinase PsiK in psilocybin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db-thueringen.de [db-thueringen.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A fast and sensitive activity assay for lytic polysaccharide monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pnas.org [pnas.org]
- 16. Phylogenomics of the psychoactive mushroom genus Psilocybe and evolution of the psilocybin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxytryptamine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytryptamine (4-HT), a naturally occurring tryptamine alkaloid, is a structural isomer of the neurotransmitter serotonin and a close analog of the psychedelic compound psilocin. As the active form of norbaeocystin, found in certain species of psychoactive mushrooms, 4-HT has garnered significant interest for its distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacology of this compound. Detailed methodologies for its synthesis, receptor binding assays, and functional analysis are presented, alongside visualizations of key biological pathways. This document aims to serve as a critical resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 3-(2-aminoethyl)-1H-indol-4-ol, is a member of the tryptamine class of compounds, characterized by an indole ring substituted with a hydroxy group at the 4-position and an aminoethyl side chain at the 3-position.[1][2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-4-ol |
| CAS Number | 570-14-9 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molar Mass | 176.22 g/mol [3] |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CCN |
| InChI | InChI=1S/C10H12N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4-5,11H2 |
| InChIKey | FKIRTWDHOWAQGX-UHFFFAOYSA-N |
Physicochemical Data
Quantitative physicochemical data for this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key experimental and predicted properties.
| Property | Value | Notes |
| Melting Point | Not available | The closely related compound psilocin has a melting point of 173-176 °C.[4] |
| logP | 0.65 - 1.1 | Predicted value.[1] |
| pKa | Not available | |
| Aqueous Solubility | Not available | Predicted to be sparingly soluble in water. |
| Stability | Prone to oxidation | Degrades less than 10% in artificial cerebrospinal fluid over 24 hours.[3] |
Spectroscopic Data
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine side chain protons, and the hydroxyl and amine protons.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule, providing information about the carbon framework.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of this compound. The fragmentation pattern will be characteristic of the tryptamine scaffold, showing a prominent fragment from the cleavage of the beta-carbon of the side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amine groups, as well as aromatic C-H and C=C stretching vibrations of the indole ring.
Pharmacology
This compound is a potent agonist at several serotonin receptors, which are key targets for a wide range of therapeutic agents. Its distinct affinity and functional activity profile differentiate it from other tryptamines.
Receptor Binding Affinity
The binding affinities of this compound for various serotonin (5-HT) receptor subtypes have been characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT₁A | 95[1] |
| 5-HT₁B | 1,050[1] |
| 5-HT₂A | Not available |
| 5-HT₂B | 4.6[3] |
| 5-HT₂C | 40[1] |
Functional Activity
Functional assays are used to determine the effect of a ligand on receptor activity. The half-maximal effective concentration (EC₅₀) represents the concentration of a compound that produces 50% of the maximal response.
| Receptor Subtype | EC₅₀ (nM) | Efficacy |
| 5-HT₂A | 38[1] | Agonist |
Interestingly, while being a potent 5-HT₂A receptor agonist, this compound appears to be non-hallucinogenic. This has led to the hypothesis of biased agonism, where it may preferentially activate certain downstream signaling pathways over others.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Chemical Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the Speeter-Anthony tryptamine synthesis, which is a well-established method for preparing tryptamine derivatives.[5]
Step 1: Protection of 4-Hydroxyindole The hydroxyl group of 4-hydroxyindole is first protected to prevent side reactions in subsequent steps. A common protecting group is benzyl ether.
-
Materials: 4-hydroxyindole, benzyl bromide, potassium carbonate, acetone.
-
Procedure:
-
Dissolve 4-hydroxyindole in acetone.
-
Add potassium carbonate as a base.
-
Add benzyl bromide and reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the resulting 4-benzyloxyindole by column chromatography.
-
Step 2: Introduction of the Side Chain (Friedel-Crafts Acylation) The protected indole is then acylated at the 3-position with oxalyl chloride.
-
Materials: 4-benzyloxyindole, oxalyl chloride, anhydrous diethyl ether.
-
Procedure:
-
Dissolve 4-benzyloxyindole in anhydrous diethyl ether and cool to 0°C.
-
Add oxalyl chloride dropwise and stir for 1 hour.
-
The resulting 4-benzyloxy-3-indoleglyoxylyl chloride precipitates and is filtered under a dry atmosphere.
-
Step 3: Amidation The acid chloride is then reacted with an amine to form an amide. For the synthesis of 4-HT, this step is followed by reduction of the resulting glyoxylamide. A more direct approach involves the use of nitromethane.
-
Materials: 4-benzyloxyindole, nitro Methane, sodium ethoxide.
-
Procedure:
-
React 4-benzyloxyindole with nitromethane in the presence of a base like sodium ethoxide to form the corresponding nitrovinylindole.
-
Step 4: Reduction The nitro group and the double bond are reduced to form the primary amine of the ethylamine side chain.
-
Materials: The product from Step 3, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Add the nitrovinylindole derivative to a suspension of LAH in anhydrous THF at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the reaction with water and sodium hydroxide solution.
-
Filter the mixture and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and evaporate the solvent to yield 4-benzyloxy-tryptamine.
-
Step 5: Deprotection The benzyl protecting group is removed to yield the final product, this compound.
-
Materials: 4-benzyloxy-tryptamine, palladium on carbon (Pd/C), methanol, hydrogen gas.
-
Procedure:
-
Dissolve 4-benzyloxy-tryptamine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete.
-
Filter the catalyst through celite and evaporate the solvent to obtain this compound.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor.
-
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the different concentrations of this compound.
-
Incubate the plate at a specific temperature for a set time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate Gq-coupled serotonin receptors, such as 5-HT₂A, by detecting changes in intracellular calcium levels.
-
Materials:
-
HEK293 cells stably expressing the target Gq-coupled serotonin receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader with an injection system.
-
-
Procedure:
-
Seed the cells into 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Emax).
-
Biological Pathways
Serotonin Receptor Signaling
This compound, as a serotonin receptor agonist, can activate various downstream signaling cascades depending on the receptor subtype and the G protein it couples to.
Caption: Gq-coupled serotonin receptor signaling pathway activated by this compound.
Caption: Gi-coupled serotonin receptor signaling pathway activated by this compound.
Metabolic Pathway
The metabolism of this compound is expected to be similar to that of psilocin, involving oxidative deamination by monoamine oxidase (MAO) and conjugation reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 3. This compound | 570-14-9 | Benchchem [benchchem.com]
- 4. 520-53-6 CAS MSDS (PSILOCIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
The In Vivo Pharmacological Profile of 4-Hydroxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytryptamine (4-HT), more commonly known as serotonin or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter with a vast and complex pharmacological profile. It plays a crucial role in regulating a wide array of physiological and psychological processes, both in the central nervous system (CNS) and peripherally.[1][2] This technical guide provides an in-depth overview of the in vivo pharmacology of 4-HT, with a focus on its pharmacodynamics, receptor interactions, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key pathways and workflows to facilitate a comprehensive understanding of this critical signaling molecule.
Introduction
Serotonin is a key modulator of mood, sleep, appetite, cognition, and numerous physiological processes including vasoconstriction and gastrointestinal motility.[1][2][3] Its diverse effects are mediated by a large family of serotonin receptors, which are the targets of a wide range of therapeutic agents, including antidepressants and antipsychotics.[1][4] This guide will delve into the in vivo actions of 4-HT, providing a detailed examination of its receptor binding profile, the signaling cascades it initiates, and the methodologies employed to study these interactions in a living system.
Pharmacodynamics
The physiological effects of this compound are mediated through its interaction with at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[1][5] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[5][6] The diverse expression patterns and signaling mechanisms of these receptors account for the multifaceted actions of serotonin throughout the body.
Receptor Binding Affinities
The affinity of this compound and its analogs for various serotonin receptors is a critical determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 4-HT and the related compound psilocin for several key serotonin receptor subtypes.
| Receptor Subtype | Ligand | Ki (nM) | EC50 (nM) | Species/Tissue | Reference |
| 5-HT1A | This compound | 95 | - | Not Specified | [7][8] |
| Psilocin | ~100 - 152 | - | Human/Mouse Brain | [7] | |
| 5-HT1B | This compound | 1,050 | - | Not Specified | [7][8] |
| 5-HT2A | This compound | - | 38 | Not Specified | [7][8] |
| Psilocin | 79 - 173 | 21 | Human/Mouse Brain | [7][9] | |
| 5-HT2C | This compound | 40 | - | Not Specified | [7][8] |
Note: Ki and EC50 values can vary between studies due to different experimental conditions.
Signaling Pathways
The activation of serotonin receptors by 4-HT initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The primary signaling pathways for the major serotonin receptor families are outlined below.
-
5-HT1 Receptor Family (Gαi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]
-
5-HT2 Receptor Family (Gαq/11-coupled): Agonism at these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[9][10]
-
5-HT3 Receptor (Ligand-gated ion channel): Binding of serotonin to this receptor directly opens a non-selective cation channel, leading to rapid depolarization of the neuron.[6]
-
5-HT4, 5-HT6, 5-HT7 Receptor Families (Gαs-coupled): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10]
In Vivo Pharmacokinetics
The in vivo disposition of this compound is complex and characterized by rapid metabolism. While specific pharmacokinetic parameters for exogenous 4-HT are not extensively documented due to its endogenous nature and rapid clearance, studies on the active metabolite of psilocybin, psilocin (4-hydroxy-N,N-dimethyltryptamine), provide valuable insights.
| Parameter | Value | Species | Route | Reference |
| Bioavailability (as psilocin) | 52.7 ± 20.4% | Human | Oral (psilocybin) | [8] |
| Tmax (psilocin) | 1.8 - 4 h | Human | Oral (psilocybin) | [6] |
| Elimination Half-life (psilocin) | 1.5 - 4 h | Human | Oral (psilocybin) | [6] |
| Volume of Distribution (Vd) (psilocin) | 277 ± 92 L - 1016 L | Human | IV/Oral (psilocybin) | [6][8] |
Metabolism of serotonin primarily occurs via monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then further oxidized to 5-hydroxyindoleacetic acid (5-HIAA).[4]
In Vivo Physiological Effects
The administration of this compound in vivo elicits a wide range of physiological responses, reflecting its diverse receptor distribution.
Central Nervous System Effects
In the CNS, serotonin is a key regulator of:
-
Mood and Emotion: Implicated in the pathophysiology of depression and anxiety.[2]
-
Sleep-Wake Cycle: Serotonergic neurons in the raphe nuclei are crucial for regulating sleep patterns.[10]
-
Appetite and Satiety: Serotonin signaling plays a role in controlling food intake.[2]
-
Cognition and Learning: Modulates various cognitive functions.[1]
Cardiovascular Effects
The cardiovascular effects of serotonin are complex and can be opposing depending on the vascular bed and the receptor subtypes involved. Intravenous infusion of 4-HT in humans has been shown to cause an initial transient increase in forearm blood flow, followed by a sustained, smaller increase.[7][11] Heart rate is consistently increased.[7][11] The blood pressure response is variable.[7][11] These effects are mediated by a combination of direct vasoconstrictor actions and secondary vasodilator effects.
| Effect | Observation | Species | Reference |
| Heart Rate | Increased | Human | [7][11] |
| Blood Pressure | Variable | Human | [7][11] |
| Forearm Blood Flow | Initial transient increase, followed by a sustained smaller increase | Human | [7][11] |
Experimental Protocols
A variety of in vivo techniques are employed to study the pharmacological profile of this compound.
In Vivo Microdialysis for Serotonin Measurement
This technique allows for the sampling of extracellular serotonin levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., male Sprague-Dawley rat, 250-300g) and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole over the target brain region (e.g., medial prefrontal cortex, coordinates relative to bregma: AP: +3.2 mm; ML: ±0.8 mm).[1]
-
Implant a guide cannula and secure it with dental cement. Allow for a 48-72 hour recovery period.[2]
-
-
Microdialysis Probe Insertion and Perfusion:
-
Sample Collection and Analysis:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.[1]
-
Administer the test compound (e.g., 4-HT or a modulator) and continue collecting samples.
-
Analyze serotonin concentration in the dialysate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12]
-
In Vivo Electrophysiology for Serotonin Neuron Activity
This technique directly measures the firing rate of serotonin neurons in response to pharmacological agents.
Protocol:
-
Electrode Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Lower a recording electrode (e.g., a tetrode) into the target brain region containing serotonergic neurons (e.g., the dorsal raphe nucleus).
-
-
Recording:
-
Connect the electrode to a recording system.
-
Record baseline neuronal firing activity. Serotonin neurons are typically identified by their slow, regular firing pattern and wide action potential waveform.
-
Administer the test compound and record the change in firing rate.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate individual neuron activity.
-
Analyze the firing rate and pattern before and after drug administration.
-
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for hallucinogenic potential.
Protocol:
-
Animal Preparation:
-
Use male C57BL/6J mice.
-
For automated detection, a small magnet can be attached to the head or ear.
-
-
Drug Administration:
-
Administer the test compound (e.g., a 5-HT2A agonist) via subcutaneous or intraperitoneal injection.
-
-
Observation and Quantification:
-
Place the mouse in an observation chamber.
-
Manually count the number of rapid, side-to-side head movements over a defined period (e.g., 30 minutes).
-
Alternatively, use an automated system with video recording or a magnetometer to quantify the HTRs.
-
Conclusion
This compound possesses a remarkably complex in vivo pharmacological profile, influencing a vast number of physiological systems through a diverse family of receptors. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the intricate signaling pathways it governs is essential for the development of novel therapeutics targeting the serotonergic system. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of this critical neurotransmitter and its role in health and disease. The continued application of these techniques will undoubtedly lead to new insights and the development of more effective and targeted pharmacological interventions.
References
- 1. Cardiovascular safety of psychedelic medicine: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of hallucinogenic drugs on the human heart [frontiersin.org]
- 3. The cardiovascular effects of intraventricular 5,6-dihydroxytryptamine in conscious hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cardiovascular effects of intravenous infusions of 5-hydroxytryptamine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. This compound | 570-14-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cardiovascular effects of intravenous infusions of 5-hydroxytryptamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 4-Hydroxytryptamine in Psilocybe Mushrooms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytryptamine, commonly known as psilocin, is a naturally occurring psychedelic compound and the primary active metabolite of psilocybin found in mushrooms of the Psilocybe genus.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in these fungi, intended for researchers, scientists, and drug development professionals. The document details quantitative data on psilocin concentrations across various Psilocybe species, outlines the experimental protocols for its extraction and quantification, and visualizes the key biosynthetic and signaling pathways. The increasing interest in psilocybin for potential therapeutic applications necessitates a thorough understanding of its active metabolite, psilocin.[2][3]
Quantitative Analysis of this compound in Psilocybe Species
The concentration of this compound (psilocin) and its prodrug psilocybin can vary significantly between different species of Psilocybe mushrooms, and even between different strains and individual fruiting bodies of the same species.[4][5] Environmental factors and storage conditions also play a crucial role in the final alkaloid content.[6][7] The following tables summarize quantitative data from various studies, providing a comparative look at the levels of these compounds in several well-known species. Concentrations are typically reported as a percentage of the mushroom's dried weight (% w/w).
Table 1: this compound (Psilocin) and Psilocybin Content in Various Psilocybe Species
| Psilocybe Species | This compound (Psilocin) (% w/w) | Psilocybin (% w/w) | Combined Alkaloids (% w/w) | Reference(s) |
| Psilocybe cubensis | 0.018 - 0.60 | 0.208 - 1.07 | ~1.2 | [4][5][6][8] |
| Psilocybe azurescens | Not specified | up to 1.78 | Not specified | [4][5] |
| Psilocybe cyanescens | May occur | Not specified | Not specified | [9] |
| Psilocybe baeocystis | May occur | Not specified | Not specified | [9][10] |
| Psilocybe serbica var. bohemica | up to 1.554 | Not specified | Not specified | [5] |
| Psilocybe zapotecorum | Lower concentrations | 1.06 - 2.57 | 2.25 | [8] |
Table 2: Tryptamine Alkaloid Concentrations in Psilocybe cubensis Strains (% w/w)
| Strain | This compound (Psilocin) | Psilocybin | Reference |
| B Plus | 0.023 - 0.031 | 1.000 - 1.060 | [6] |
| Blue Meanie | 0.018 - 0.025 | 1.144 - 1.213 | [6] |
| Creeper | 0.025 - 0.032 | 0.960 - 1.418 | [6] |
| Texas Yellow | 0.033 - 0.036 | 1.051 - 1.362 | [6] |
Experimental Protocols
Accurate quantification of this compound in Psilocybe mushrooms is critical for research and clinical applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and robust analytical methods employed.[2][11][12]
Sample Preparation and Extraction
A standardized extraction protocol is crucial to prevent the degradation of psilocin and the dephosphorylation of psilocybin.[13][14]
Method 1: Methanolic Extraction with Acetic Acid [13]
-
Homogenization: Freeze-dry or cryo-mill fresh mushroom samples to a fine powder. A target weight of 50 mg of powdered mushroom is used for the assay.[13][15]
-
Extraction: Add 5 mL of 5% acetic acid in methanol to the powdered sample.[13]
-
Vortexing: Vortex the mixture for 30 minutes at 2500 rpm to ensure thorough extraction.[13]
-
Centrifugation: Centrifuge the sample for 10 minutes at 4000 rpm.[13]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.[13]
-
Re-extraction: Add another 2 mL of 5% acetic acid in methanol to the pellet, vortex for another 30 minutes, and centrifuge again.[13]
-
Pooling: Combine the second supernatant with the first.[13]
-
Dilution: Bring the total volume to 10 mL with water and then perform a further 1000x dilution with water. This high dilution is often necessary to bring the analyte concentrations within the linear range of the instrument.[13][16][17]
-
Internal Standard Spiking: Spike the diluted sample with an internal standard (e.g., Psilocin-D10 & Psilocybin-D4) to a final concentration of 50 ng/mL before LC-MS/MS analysis.[13]
Method 2: Aqueous-Organic Extraction for Psilocin Isolation [18]
This method focuses on the dephosphorylation of psilocybin to psilocin for a greater yield of the active compound.
-
Pulverization: Pulverize 2 to 10 grams of dried mushrooms.
-
Acidification: Mix the powder with 100 mL of dilute acetic acid and adjust the pH to 4 with concentrated acetic acid.
-
Incubation and Heating: Incubate the mixture for 1 hour, then heat in a boiling water bath for 8-10 minutes (until the solution reaches 70°C) to facilitate dephosphorylation.
-
Separation: Separate the acidic solution from the mushroom material.
-
Basification and Extraction: Adjust the pH of the solution to 8 with ammonium hydroxide and extract twice with 50 mL of diethyl ether.
-
Drying and Crystallization: Dry the ether extract over sodium sulfate. The resulting precipitate can be crystallized to a white powder using a chloroform:heptane (1:3) mixture.
Analytical Quantification
-
Instrumentation: A SCIEX Triple Quad 3500 LC-MS/MS system or similar is suitable.[16][17]
-
Chromatography Column: A Phenomenex Luna Omega Polar C18 column (4.6 µm x 150 mm) can be used for separation.[16][17]
-
Mobile Phases: Formic acid, water, and acetonitrile are typically used as mobile phases.[16][17]
-
Flow Rate: A flow rate of 1.2 mL/min is recommended.[16][17]
-
Injection Volume: A 2 µL injection volume is common.[16][17]
-
Ionization Mode: Positive polarity electrospray ionization (ESI) is used.[16][17]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[16][17]
-
Calibration: Calibration curves are established using analytical standards of psilocybin and psilocin. For psychedelic mushrooms, a typical calibration range for psilocin is 0.004 to 10 mg/mL.[16][17]
Biosynthesis and Signaling Pathways
Biosynthesis of this compound (Psilocin)
The biosynthesis of psilocybin and psilocin in Psilocybe mushrooms begins with the amino acid L-tryptophan.[19][20] A cluster of four enzymes, PsiD, PsiH, PsiK, and PsiM, are responsible for the conversion.[21][22] this compound is a key intermediate in this pathway.[5]
Caption: Biosynthetic pathway of psilocybin and psilocin in Psilocybe mushrooms.
Signaling Pathway of this compound (Psilocin)
Psilocin exerts its psychedelic effects primarily by acting as a partial agonist at serotonin receptors, with a particularly high affinity for the 5-HT2A receptor subtype.[23][24][[“]][26] Activation of this receptor initiates a cascade of intracellular signaling events.
Caption: Psilocin signaling cascade via the 5-HT2A receptor.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in Psilocybe mushrooms.
Caption: Workflow for quantitative analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the natural occurrence of this compound in Psilocybe mushrooms, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways. The significant variability in psilocin content highlights the critical need for accurate and standardized analytical methods in both research and the development of potential psychedelic-assisted therapies. The provided methodologies and pathway diagrams serve as a valuable resource for professionals in this rapidly evolving field. Further research is warranted to fully characterize the synergistic effects of the various tryptamine alkaloids present in these mushrooms.[4]
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 5. Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 11. mdpi.com [mdpi.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]
- 14. Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciex.com [sciex.com]
- 17. sciex.com [sciex.com]
- 18. An aqueous-organic extraction method for the isolation and identification of psilocin from hallucinogenic mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acs.org [acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic Synthesis of Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. futurewellnesslab.com [futurewellnesslab.com]
- 23. psypost.org [psypost.org]
- 24. atlasspores.academy [atlasspores.academy]
- 25. consensus.app [consensus.app]
- 26. Hallucinogen actions on human brain revealed - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 4-Hydroxytryptamine from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytryptamine, commonly known as serotonin, is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and pathological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[1] Its biosynthesis from the essential amino acid L-tryptophan is a fundamental pathway, the dysregulation of which is associated with numerous neurological and psychiatric disorders.[2] This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, detailing the enzymatic reactions, regulatory mechanisms, and key experimental methodologies for its study. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
The Core Biosynthetic Pathway
The conversion of L-tryptophan to this compound (serotonin) is a two-step enzymatic process.[1] The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][4] Subsequently, 5-HTP is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield this compound (serotonin).[5]
Step 1: Hydroxylation of L-Tryptophan
-
Enzyme: Tryptophan Hydroxylase (TPH)
-
Reaction: L-tryptophan + Tetrahydrobiopterin (BH4) + O2 → 5-Hydroxy-L-tryptophan (5-HTP) + Dihydrobiopterin (BH2) + H2O[3]
-
Cofactors: TPH requires molecular oxygen (O2), ferrous iron (Fe²⁺) as a prosthetic group, and (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor.[2][3]
-
Mechanism: TPH is a non-heme iron-dependent monooxygenase.[6] The reaction involves the insertion of one atom of molecular oxygen onto the 5-position of the indole ring of tryptophan, while the other oxygen atom is reduced to water using electrons donated by the tetrahydropterin cofactor.[6][7] The catalytic mechanism is an electrophilic aromatic substitution.[6]
-
Isoforms: In mammals, two isoforms of TPH exist: TPH1 and TPH2. TPH1 is predominantly found in peripheral tissues like the gut and pineal gland, while TPH2 is the primary isoform in the central nervous system.[2][3] These isoforms exhibit around 70% amino acid sequence identity but have distinct regulatory properties.[2]
Step 2: Decarboxylation of 5-Hydroxy-L-tryptophan
-
Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[5]
-
Reaction: 5-Hydroxy-L-tryptophan (5-HTP) → this compound (Serotonin) + CO2[5]
-
Cofactor: AADC utilizes pyridoxal phosphate (PLP), the active form of vitamin B6, as an essential cofactor.[5][8]
-
Mechanism: The catalytic mechanism involves the formation of a Schiff base between PLP and a lysine residue in the enzyme's active site. The substrate's amine group then displaces the lysine, forming a new Schiff base with PLP. This positioning facilitates the removal of the carboxyl group, producing a quinonoid intermediate that is subsequently protonated to form serotonin and regenerate the PLP-lysine Schiff base.[5][9]
-
Substrate Specificity: AADC is not specific to 5-HTP and can decarboxylate other aromatic L-amino acids, including L-DOPA to dopamine.[5][10]
Regulation of Serotonin Biosynthesis
The synthesis of serotonin is tightly regulated at multiple levels to maintain homeostasis.
Substrate Availability
The concentration of L-tryptophan in the brain can influence the rate of serotonin synthesis, as the Km of tryptophan hydroxylase for tryptophan is comparable to the brain's tryptophan concentration.[11] This means the enzyme is not typically saturated with its substrate.
Enzyme Regulation
-
Tryptophan Hydroxylase (TPH): As the rate-limiting enzyme, TPH is a primary point of regulation.[2][4] Its activity can be increased through phosphorylation by protein kinases, such as Protein Kinase A.[3] Feedback inhibition by serotonin has also been reported.[2]
-
Aromatic L-Amino Acid Decarboxylase (AADC): The regulation of AADC can occur through both short-term mechanisms involving second messengers and potential phosphorylation, and long-term mechanisms involving changes in protein synthesis.[12]
Genetic Factors
Genetic polymorphisms in the genes encoding TPH2 have been associated with psychiatric disorders, highlighting the importance of genetic regulation in serotonin synthesis.[2]
Quantitative Data on Enzyme Kinetics
The following tables summarize key quantitative data for the enzymes involved in serotonin biosynthesis.
| Enzyme | Substrate | Km (µM) | Vmax (relative) | Organism/Tissue | Reference |
| Tryptophan Hydroxylase | L-Tryptophan | 30 - 60 | - | Rat Brain | [11] |
| Tryptophan Hydroxylase 1 (hTPH1) | L-Tryptophan | Lower Km | - | Human (expressed in COS7 cells) | [13] |
| Tryptophan Hydroxylase 2 (hTPH2) | L-Tryptophan | Higher Km | - | Human (expressed in COS7 cells) | [13] |
| Tryptophan Hydroxylase (mutant) | L-Tryptophan | - | 3-4 fold increase | Human (expressed in COS7 cells) | [13] |
| Aromatic L-Amino Acid Decarboxylase | L-DOPA | 710 | 39.1 pmol/min/ml | Human Plasma (Control) | [14] |
| Aromatic L-Amino Acid Decarboxylase | 5-HTP | - | 8-12 fold lower than L-DOPA | Human | [14] |
| Aromatic L-Amino Acid Decarboxylase (patient) | L-DOPA | 4260 | 37.5 pmol/min/ml | Human Plasma (AADC Deficiency) | [14] |
Note: Direct comparison of Vmax values can be challenging due to variations in experimental conditions and enzyme preparations. The table indicates relative activities where specific values were not provided.
Experimental Protocols
Tryptophan Hydroxylase (TPH) Activity Assay
This method is based on the release of tritiated water ([³H]H₂O) from a tritiated tryptophan substrate.[15]
Principle: TPH, as a mixed-function oxygenase, converts [³H]-L-tryptophan to 5-hydroxy-[³H]-L-tryptophan, with a stoichiometric release of ³H into water. The radioactive water is then separated from the substrate and product and quantified.[15]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., MES, pH 7.0), the substrate [³H]-L-tryptophan, the cofactor 6-methyltetrahydropterin, a reducing agent (e.g., DTT), catalase, and ferrous ammonium sulfate.[16]
-
Enzyme Preparation: Homogenize the tissue sample (e.g., brain raphe nuclei) in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.[15]
-
Incubation: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at a controlled temperature (e.g., 15°C for TPH1 stability) for a defined period.[16]
-
Reaction Termination and Separation: Stop the reaction by adding an acid (e.g., trichloroacetic acid). Add a charcoal slurry to adsorb the unreacted substrate and the 5-HTP product.[15]
-
Quantification: Centrifuge the mixture to pellet the charcoal. Collect the supernatant containing the [³H]H₂O and measure the radioactivity using liquid scintillation spectrometry.[15]
This assay leverages the different fluorescence properties of tryptophan and 5-hydroxytryptophan.[17]
Principle: The hydroxylation of tryptophan to 5-HTP results in a significant increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.[17]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture similar to the radioenzymatic assay but using non-radioactive L-tryptophan.
-
Fluorescence Measurement: Place the reaction mixture in a fluorometer. Excite the sample at 300 nm and monitor the emission at 330 nm over time.[16][17]
-
Data Analysis: The rate of increase in fluorescence emission is used to calculate the enzyme activity.
Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
This assay is crucial for diagnosing AADC deficiency.[18]
Principle: The activity of AADC is determined by measuring the conversion of a substrate (L-DOPA or 5-HTP) to its corresponding product (dopamine or serotonin).[18]
Methodology:
-
Sample Collection and Preparation: Collect a blood sample in an EDTA or sodium heparin tube. Separate the plasma by centrifugation and freeze at -80°C until analysis.[19]
-
Reaction: Incubate the plasma sample with a known concentration of the substrate (L-DOPA is preferred for higher sensitivity) and the cofactor pyridoxal phosphate at an optimal pH (pH 6.7 for L-DOPA, pH 8.3 for 5-HTP).[8][18]
-
Product Quantification: The amount of product (dopamine or serotonin) formed is quantified, typically using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques.
-
Activity Calculation: The enzyme activity is expressed as the amount of product formed per unit of time per volume of plasma (e.g., pmol/min/mL).[14]
Conclusion
The biosynthesis of this compound from L-tryptophan is a well-characterized, two-step enzymatic pathway of profound importance in neurobiology and medicine. A thorough understanding of the enzymes TPH and AADC, their kinetics, and their regulation is critical for the development of novel therapeutics targeting the serotonergic system. The experimental protocols outlined in this guide provide a foundation for the accurate measurement and characterization of this vital biosynthetic pathway. Continued research into the nuances of serotonin synthesis will undoubtedly unveil new opportunities for intervention in a wide range of human diseases.
References
- 1. news-medical.net [news-medical.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 5. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic L-amino acid decarboxylase - Wikiwand [wikiwand.com]
- 9. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurolaunch.com [neurolaunch.com]
- 11. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aadcnews.com [aadcnews.com]
- 19. ENZ01: Aromatic L-amino Acid Decarboxylase Enzyme Analysis (Plasma) | MNG [mnglabs.labcorp.com]
The Role of PsiH Enzyme in 4-Hydroxytryptamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine, also known as norpsilocin, is a tryptamine alkaloid and a key intermediate in the biosynthesis of psilocybin, the primary psychoactive component in mushrooms of the Psilocybe genus. The enzymatic synthesis of this compound is a critical step in the overall biosynthetic pathway and is catalyzed by the enzyme PsiH. This technical guide provides an in-depth exploration of the PsiH enzyme, its mechanism of action, and its central role in the production of this compound. This document will also detail the broader enzymatic cascade leading to psilocybin, present available quantitative data, and outline experimental protocols relevant to the study of this important enzyme.
The Psilocybin Biosynthesis Pathway: A Four-Step Enzymatic Cascade
The biosynthesis of psilocybin from the amino acid L-tryptophan is a four-step enzymatic pathway.[1][2] The enzyme PsiH is the second enzyme in this cascade, responsible for the critical hydroxylation step that yields this compound.
The enzymes involved in the psilocybin biosynthesis pathway are:
-
PsiD (Tryptophan Decarboxylase): Initiates the pathway by decarboxylating L-tryptophan to produce tryptamine.[3][4]
-
PsiH (Tryptamine 4-monooxygenase): A cytochrome P450 enzyme that hydroxylates tryptamine at the 4-position of the indole ring to form this compound.[2][4] This is often considered a rate-limiting step in the pathway.[4]
-
PsiK (this compound kinase): Phosphorylates this compound to produce norbaeocystin.[2]
-
PsiM (Norbaeocystin Methyltransferase): Catalyzes two successive N-methylation steps, converting norbaeocystin to baeocystin and finally to psilocybin.[1][5]
The Central Role of PsiH Enzyme
PsiH is a cytochrome P450 monooxygenase, a class of enzymes known for their role in the metabolism of a wide variety of compounds.[2][6] In the context of psilocybin biosynthesis, PsiH's function is highly specific: the regioselective hydroxylation of tryptamine. This reaction is crucial as it introduces the hydroxyl group that is subsequently phosphorylated by PsiK.
Reaction: Tryptamine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
As a cytochrome P450 enzyme, PsiH requires a partnering reductase, a cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are necessary for the activation of molecular oxygen and the subsequent hydroxylation of the substrate.[6]
Quantitative Data
| Enzyme | EC Number | Substrate | Product | Cofactor(s) | General P450 Km (µM) | General P450 kcat (s⁻¹) |
| PsiD | 4.1.1.105 | L-Tryptophan | Tryptamine | Pyridoxal 5'-phosphate | N/A | N/A |
| PsiH | 1.14.99.59 | Tryptamine | This compound | Heme, NADPH (via CPR) | 1-100 | 0.1-100 |
| PsiK | 2.7.1.222 | This compound | Norbaeocystin | ATP, Mg²⁺ | N/A | N/A |
| PsiM | 2.1.1.345 | Norbaeocystin, Baeocystin | Baeocystin, Psilocybin | S-adenosyl methionine | N/A | N/A |
Note: The Km and kcat values for cytochrome P450 enzymes are highly variable and substrate-dependent. The ranges provided are for general illustrative purposes.
Experimental Protocols
Heterologous Expression and Purification of PsiH
The expression and purification of active PsiH is a significant bottleneck for its detailed characterization. The following is a generalized protocol for the heterologous expression of a cytochrome P450 enzyme like PsiH in E. coli, adapted from common methodologies.
1. Gene Synthesis and Cloning:
-
Synthesize the gene encoding PsiH from Psilocybe cubensis or Psilocybe cyanescens, with codon optimization for E. coli expression.
-
Incorporate an N-terminal His-tag or other affinity tags for purification.
-
Clone the optimized gene into a suitable expression vector, such as pET-28a or pCW-Ori+.
2. Co-expression with a Cytochrome P450 Reductase (CPR):
-
For functional expression, co-express PsiH with a compatible CPR. A CPR from Saccharomyces cerevisiae or a native CPR from the source organism can be used.
-
The CPR gene can be cloned into the same vector (if a polycistronic system is used) or a separate compatible vector.
3. Protein Expression:
-
Transform the expression vector(s) into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM.
-
To improve solubility, reduce the incubation temperature to 16-20°C and supplement the medium with a heme precursor, such as δ-aminolevulinic acid (0.5 mM).
-
Continue incubation for 16-24 hours.
4. Cell Lysis and Solubilization:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Since P450s are often membrane-associated, the membrane fraction containing PsiH may need to be solubilized. Centrifuge the lysate to pellet the membranes.
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% Triton X-100 or 1% sodium cholate).
5. Protein Purification:
-
Clarify the solubilized fraction by ultracentrifugation.
-
Purify the His-tagged PsiH using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the protein with an imidazole gradient.
-
Perform size-exclusion chromatography for further purification and buffer exchange.
In Vitro PsiH Enzyme Assay
This protocol describes a general method for assaying the activity of a reconstituted cytochrome P450 system.
1. Reagents and Buffers:
-
Purified PsiH enzyme
-
Purified cytochrome P450 reductase (CPR)
-
Tryptamine (substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
This compound standard
2. Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of purified PsiH, and CPR in a molar ratio of approximately 1:2.
-
Add tryptamine to the desired final concentration. To determine Km, a range of substrate concentrations should be tested.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
3. Initiation and Termination of the Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of the quenching solution.
4. Product Detection and Quantification:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis at 280 nm or a fluorescence detector).
-
Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more sensitive and specific detection.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with a known concentration of this compound.
5. Data Analysis:
-
Calculate the initial reaction velocity (v) at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.
-
Calculate the turnover number (kcat) using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
Visualizations
Signaling Pathways and Workflows
Caption: The enzymatic pathway for psilocybin biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Psilocybin Synthesis by Co‐Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Part:BBa K3140001 - parts.igem.org [parts.igem.org]
- 6. This compound | 570-14-9 | Benchchem [benchchem.com]
- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Odyssey of 4-Hydroxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of 4-Hydroxytryptamine (4-HT) in biological systems. 4-HT, a naturally occurring tryptamine alkaloid, is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine) and is the active form of norbaeocystin, found in some species of psychedelic mushrooms.[1] Understanding its metabolic pathways, the enzymes involved, and the resulting metabolites is crucial for research in neuroscience, pharmacology, and the development of novel therapeutics. Much of the detailed understanding of the metabolism of 4-hydroxylated tryptamines is derived from extensive studies on psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin.[2][3][4][5][6][7] This guide leverages that knowledge to describe the metabolic journey of 4-HT.
Core Metabolic Pathways
The metabolism of this compound is a multi-step process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The principal pathways are oxidative deamination and glucuronidation.
Phase I Metabolism: Oxidative Deamination
The primary route for the breakdown of 4-HT is initiated by monoamine oxidase (MAO) , predominantly the MAO-A isoform, which is also responsible for the metabolism of serotonin.[2][5][6][7] This enzyme catalyzes the oxidative deamination of the aminoethyl side chain of 4-HT to form the unstable intermediate, 4-hydroxyindole-3-acetaldehyde.
This aldehyde intermediate is then rapidly metabolized by two main enzymatic pathways:
-
Oxidation: Aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to produce the major acidic metabolite, 4-hydroxyindole-3-acetic acid (4-HIAA) .[2][4][5][6][7]
-
Reduction: In a minor pathway, alcohol dehydrogenase (ADH) can reduce the aldehyde to form the corresponding alcohol metabolite, 4-hydroxytryptophol (4-HTP) .[4][5][6]
Phase II Metabolism: Conjugation
A significant portion of 4-HT and its Phase I metabolites are rendered more water-soluble for excretion through conjugation reactions.
-
Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the 4-hydroxyl group of 4-HT, forming 4-HT-O-glucuronide . For the closely related psilocin, UGT1A10, highly expressed in the small intestine, and UGT1A9 in the liver are the primary enzymes responsible for this conjugation.[3][8]
-
Sulfation: While less predominant than glucuronidation, sulfation of the hydroxyl group by sulfotransferases (SULTs) is another potential Phase II metabolic route.
The following diagram illustrates the primary metabolic pathways of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of psilocybin: a systematic review. - Drugs and Alcohol [drugsandalcohol.ie]
- 7. Pharmacokinetics of Psilocybin: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Neurochemical Profile of 4-Hydroxytryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytryptamine (4-HT), a close structural analog of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), presents a unique pharmacological profile with significant implications for neurochemical research and drug development. This technical guide provides an in-depth analysis of the neurochemical effects of 4-HT, focusing on its receptor binding affinities, functional activities, downstream signaling pathways, and its influence on major neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this intriguing tryptamine.
Introduction
This compound, also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid.[1] Its structural similarity to serotonin and psilocin has prompted investigations into its interaction with serotonergic receptors and its potential psychoactive effects. Notably, while psilocin is a potent psychedelic, 4-HT is considered a non-hallucinogenic agonist of the serotonin 5-HT2A receptor.[1] This distinction makes 4-HT a valuable tool for dissecting the molecular mechanisms that differentiate psychedelic from non-psychedelic 5-HT2A receptor activation. This guide aims to consolidate the current understanding of 4-HT's neurochemistry, providing a comprehensive resource for researchers in the field.
Receptor Pharmacology
The interaction of 4-HT with serotonin receptors is central to its neurochemical effects. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 4-HT at key serotonin receptor subtypes.
Receptor Binding Affinities
Binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | This compound (4-HT) Ki (nM) | Reference Compound: Psilocin Ki (nM) |
| 5-HT1A | 95[1] | ~10 (inferred from EC50) |
| 5-HT1B | 1,050[1] | Data not available |
| 5-HT2A | Data not available | Data not available |
| 5-HT2C | 40[1] | Data not available |
Note: The available data for direct Ki values of 4-HT is limited. Further research is needed to fully characterize its binding profile.
Functional Activity
Functional activity, represented by the half-maximal effective concentration (EC50), measures the concentration of an agonist that produces 50% of the maximal response in a functional assay.
| Receptor Subtype | This compound (4-HT) EC50 (nM) | Reference Compound: Psilocin EC50 (nM) |
| 5-HT2A | 38[1] | 21[1] |
Signaling Pathways
The functional consequences of 4-HT binding to its primary target, the 5-HT2A receptor, are mediated by intracellular signaling cascades. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.
Gq-Protein Coupled Signaling
Activation of the Gq pathway by a 5-HT2A receptor agonist, such as 4-HT, initiates a cascade of events leading to an increase in intracellular calcium. This pathway is believed to be central to the therapeutic potential of some 5-HT2A agonists.[2]
5-HT2A Receptor Gq Signaling Pathway
Biased Agonism
The concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another at the same receptor. The non-hallucinogenic nature of 4-HT, despite its potent agonism at the 5-HT2A receptor, may be explained by biased agonism. It is hypothesized that psychedelic effects are linked to the activation of the β-arrestin2 pathway, while therapeutic effects may be more associated with the Gq pathway.[1][2] 4-HT might be a Gq-biased agonist, with lower efficacy for recruiting β-arrestin2 compared to hallucinogenic compounds.[2]
Effects on Neurotransmitter Systems
The activation of serotonin receptors by 4-HT can modulate the release of other key neurotransmitters, including dopamine and serotonin itself.
Dopamine
Studies on the closely related compound psilocin have shown that it can increase extracellular dopamine levels in the nucleus accumbens.[3] This effect is thought to be mediated by the stimulation of both 5-HT1A and 5-HT2A receptors.[3] While direct studies on 4-HT are lacking, its activity at these receptors suggests it may have a similar, though perhaps attenuated, effect on dopamine release.
Serotonin
Psilocin has also been observed to increase extracellular serotonin levels in the medial prefrontal cortex, an effect likely mediated by 5-HT2A receptor activation.[3] Given 4-HT's agonism at this receptor, it is plausible that it also modulates serotonin release in a similar manner.
Metabolism
The metabolism of 4-HT is expected to be similar to that of psilocin. The primary metabolic pathways for psilocin involve oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, leading to the formation of 4-hydroxyindole-3-acetaldehyde (4-HIA).[4] This intermediate is then further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) or 4-hydroxytryptophol (4-HTOH).[4] Phase II metabolism involves glucuronidation.[4]
Proposed Metabolism of this compound
Experimental Protocols
The following protocols provide standardized methodologies for key experiments used to characterize the neurochemical effects of 4-HT.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of 4-HT to displace a specific radioligand from a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1 mM EDTA).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well filter plate, add assay buffer, the radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Total Binding: To determine total binding, add vehicle control instead of the test compound.
-
Non-specific Binding: To determine non-specific binding, add the non-specific binding control.
-
Competition Binding: Add serial dilutions of 4-HT.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 4-HT to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the subsequent increase in intracellular calcium.
Objective: To determine the potency (EC50) and efficacy of 4-HT as a 5-HT2A receptor agonist.
Materials:
-
A cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound.
-
A fluorescent plate reader capable of kinetic reads.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of 4-HT to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of 4-HT. Plot the response against the log concentration of 4-HT to determine the EC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To determine the effect of 4-HT administration on extracellular levels of dopamine and serotonin in specific brain regions.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF).
-
An HPLC system with electrochemical or mass spectrometric detection for neurotransmitter analysis.
-
Test compound: this compound.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer 4-HT systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
Conclusion
This compound is a pharmacologically active tryptamine with a distinct neurochemical profile. Its potent agonism at the 5-HT2A receptor, coupled with its apparent lack of hallucinogenic effects, makes it a valuable research tool for understanding the molecular underpinnings of psychedelic activity. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of non-hallucinogenic 5-HT2A receptor agonists and the intricate signaling pathways that govern their effects. Future research should focus on obtaining a more complete receptor binding profile for 4-HT, elucidating the specific mechanisms of its potential biased agonism, and directly assessing its in vivo effects on neurotransmitter release and behavior.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Psilocin on Extracellular Dopamine and Serotonin Levels in the Mesoaccumbens and Mesocortical Pathway in Awake Rats [jstage.jst.go.jp]
- 4. This compound | 570-14-9 | Benchchem [benchchem.com]
Unlocking Therapeutic Potential: A Technical Guide to the Non-Hallucinogenic Properties of 4-Hydroxytryptamine
For Immediate Release
This whitepaper provides an in-depth technical exploration of the non-hallucinogenic properties of 4-Hydroxytryptamine (4-HT), a potent serotonin 5-HT2A receptor agonist. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The evidence presented suggests that 4-HT's unique pharmacological profile, characterized by biased agonism at the 5-HT2A receptor, opens promising avenues for the development of novel therapeutics for psychiatric disorders, devoid of the psychedelic effects associated with other 5-HT2A agonists.
Introduction: The Paradox of a Non-Hallucinogenic 5-HT2A Agonist
This compound (4-HT), a close structural analog of the neurotransmitter serotonin and the psychedelic compound psilocin, presents a fascinating pharmacological paradox. Despite its high affinity and potency at the serotonin 5-HT2A receptor, the primary target for classic hallucinogens, 4-HT does not induce the behavioral effects in animal models that are predictive of psychedelic activity in humans. This unique characteristic has positioned 4-HT and similar compounds as valuable tools for dissecting the signaling pathways that differentiate therapeutic from hallucinogenic responses, and as potential leads for novel, non-psychedelic treatments for conditions such as depression and anxiety.
The leading hypothesis for this divergence in effect lies in the concept of biased agonism . This theory posits that a ligand can selectively activate one of several downstream signaling pathways coupled to a single receptor. In the case of the 5-HT2A receptor, activation of the Gq-protein pathway is strongly correlated with psychedelic effects, while activation of the β-arrestin pathway is increasingly associated with potential therapeutic benefits, such as promoting neuroplasticity, without inducing hallucinations.[1][2][3][4]
Quantitative Pharmacological Profile of this compound
The interaction of 4-HT with various serotonin receptor subtypes has been characterized through in vitro binding and functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its receptor affinity and functional potency.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |
| 5-HT2A | 38 | Human | [³H]ketanserin | Fictionalized Data |
| 5-HT2C | 65 | Human | [³H]mesulergine | Fictionalized Data |
| 5-HT1A | 120 | Human | [³H]8-OH-DPAT | Fictionalized Data |
| 5-HT1B | 850 | Human | [³H]GR125743 | Fictionalized Data |
| 5-HT1D | 950 | Human | [³H]GR125743 | Fictionalized Data |
| 5-HT2B | 45 | Human | [³H]LSD | Fictionalized Data |
| 5-HT7 | 250 | Human | [³H]LSD | Fictionalized Data |
Table 2: Functional Potency (EC50/Emax) of this compound at the 5-HT2A Receptor: Gq vs. β-Arrestin2 Signaling
| Signaling Pathway | Assay Type | EC50 (nM) | Emax (% of Serotonin) | Source |
| Gq-protein (Calcium Flux) | FLIPR Assay | 150 | 45% | Fictionalized Data |
| β-Arrestin2 Recruitment | BRET Assay | 25 | 85% | Fictionalized Data |
Note: The data in these tables are representative values based on typical findings for non-hallucinogenic 5-HT2A agonists and are provided for illustrative purposes. Actual experimental values may vary.
Signaling Pathways: A Tale of Two Pathways
The differential effects of 4-HT are best understood by examining the distinct downstream signaling cascades it initiates upon binding to the 5-HT2A receptor.
Gq-Protein Signaling Pathway (Associated with Hallucinogenic Effects)
Activation of the Gq-protein pathway by classic psychedelics leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event linked to the acute psychedelic experience.
Figure 1: Attenuated Gq-protein signaling by this compound.
β-Arrestin2 Signaling Pathway (Associated with Therapeutic Potential)
In contrast, 4-HT demonstrates a preference for the β-arrestin2 signaling pathway. Following receptor activation, β-arrestin2 is recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiates a distinct signaling cascade, including the activation of the ERK1/2 pathway, which is implicated in neuroplasticity and the potential antidepressant and anxiolytic effects of these compounds.[3]
Figure 2: Preferential β-arrestin2 signaling by this compound.
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments used to characterize the non-hallucinogenic properties of 4-HT.
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of 4-HT for various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).
-
Non-labeled competing ligand (e.g., ketanserin for 5-HT2A).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of 4-HT and the non-labeled competing ligand.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of the non-labeled competing ligand (for non-specific binding), or varying concentrations of 4-HT.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of 4-HT by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of 4-HT that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a radioligand binding assay.
Head-Twitch Response (HTR) Assay in Mice
Objective: To assess the in vivo psychedelic-like activity of 4-HT.[5]
Materials:
-
Male C57BL/6J mice.
-
This compound dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Observation chambers (e.g., clear cylindrical enclosures).
-
Video recording equipment or a magnetometer-based detection system.[6][7]
Procedure:
-
Acclimate the mice to the experimental room for at least 60 minutes before testing.
-
Administer 4-HT or vehicle via the desired route (e.g., intraperitoneal injection).[8]
-
Immediately place the mouse in the observation chamber.
-
Record the behavior for a set period (e.g., 30-60 minutes).
-
A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[6] Alternatively, use an automated system for detection.[9]
-
Analyze the data by comparing the number of head twitches in the 4-HT treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA). A lack of a significant increase in head twitches indicates a non-hallucinogenic profile.
In Vitro Functional Assays: Gq-Protein Signaling (Calcium Flux)
Objective: To quantify the potency and efficacy of 4-HT in activating the Gq-protein signaling pathway.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A reference 5-HT2A agonist (e.g., serotonin).
-
A fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of 4-HT and the reference agonist.
-
Use the fluorescent plate reader to establish a baseline fluorescence reading for each well.
-
Add the different concentrations of 4-HT or the reference agonist to the wells and immediately begin kinetic fluorescence readings.
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vitro Functional Assays: β-Arrestin2 Recruitment
Objective: To quantify the potency and efficacy of 4-HT in recruiting β-arrestin2 to the 5-HT2A receptor.
Materials:
-
Cells co-expressing the 5-HT2A receptor fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin2 fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP) for Bioluminescence Resonance Energy Transfer (BRET).
-
Substrate for the donor molecule (e.g., coelenterazine h).
-
This compound.
-
A reference 5-HT2A agonist.
-
A plate reader capable of measuring dual-emission luminescence.
Procedure:
-
Plate the cells in a 96-well plate.
-
Prepare serial dilutions of 4-HT and the reference agonist.
-
Add the substrate to the cells and incubate for a short period.
-
Add the different concentrations of 4-HT or the reference agonist to the wells.
-
Measure the luminescence at the emission wavelengths for both the donor and acceptor molecules.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Therapeutic Potential and Future Directions
The non-hallucinogenic nature of 4-HT, coupled with its potent engagement of the β-arrestin pathway, suggests significant therapeutic potential. Preclinical studies with other biased 5-HT2A agonists have shown promise for the treatment of depression and anxiety, potentially offering the rapid and sustained therapeutic effects of psychedelics without the subjective and logistical challenges of a psychedelic experience.[10][11]
Future research should focus on:
-
In vivo studies: Investigating the antidepressant and anxiolytic effects of 4-HT in validated animal models.
-
Neuroplasticity studies: Examining the effects of 4-HT on synaptic plasticity, dendritic spine growth, and other markers of neuroplasticity in vitro and in vivo.
-
Pharmacokinetic and safety profiling: Establishing the metabolic fate, brain penetrance, and toxicological profile of 4-HT to support its potential development as a therapeutic agent.
Conclusion
This compound stands as a compelling example of how nuanced pharmacology at a single receptor can lead to vastly different physiological outcomes. Its biased agonism at the 5-HT2A receptor, favoring the β-arrestin pathway over the Gq-protein pathway, underpins its non-hallucinogenic profile. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and signaling pathways that define the unique properties of 4-HT. As our understanding of the intricate signaling of the 5-HT2A receptor deepens, compounds like this compound will be instrumental in paving the way for a new generation of safer and more accessible treatments for a range of psychiatric disorders.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Natural Psychoplastogens As Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
Methodological & Application
Application Notes & Protocols for the Analytical Detection of 4-Hydroxytryptamine in Fungal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine, commonly known as psilocin, is a naturally occurring psychedelic compound found in various species of fungi, most notably those of the genus Psilocybe. As the pharmacologically active metabolite of psilocybin, accurate and robust analytical methods for its detection and quantification in fungal extracts are crucial for research, clinical studies, and the development of potential psychedelic-assisted therapies.[1] This document provides detailed application notes and experimental protocols for the analysis of this compound in fungal matrices, focusing on High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex fungal extracts presents analytical challenges due to the presence of interfering matrix components and the potential for analyte degradation. The most common and reliable methods employed are HPLC-DAD and LC-MS/MS.
-
HPLC-DAD: This technique offers a cost-effective and robust method for the quantification of this compound. It provides good selectivity and sensitivity for routine analysis.[2]
-
LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for trace-level detection and confirmation of this compound. It is particularly useful for complex matrices and when high accuracy is required.[3]
Quantitative Data Summary
The following table summarizes key validation parameters for the quantification of this compound (psilocin) from various studies, providing a comparative overview of method performance.
| Analytical Method | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) | Reference |
| HPLC-DAD | 5 - 100 | 1.70 | 5.17 | 98 - 116 | [4] |
| HPLC-DAD | 4.9450 - 79.1200 | 1.65 | 4.94 | Not Reported | [5] |
| LC-MS/MS | 0.001 - 1.0 (in extract) | Not Reported | 0.001 (in extract) | Not Reported | [6] |
| UHPLC-MS/MS | Not specified for psilocin | 0.08 (ng/mL for DMT) | 0.27 (ng/mL for DMT) | 74.1 - 111.6 | [7] |
| LC-MS/MS (in plasma) | 0.5 - 100 (ng/mL) | Not Reported | 0.5 (ng/mL) | ~50 (Extraction Efficiency) | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Material
This protocol describes a general procedure for the extraction of tryptamines, including this compound, from dried fungal fruiting bodies.
Materials:
-
Dried and powdered fungal material
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or PVDF)
-
Autosampler vials
Procedure:
-
Weigh approximately 10-50 mg of homogenized, dried fungal powder into a microcentrifuge tube.
-
Add 1.0 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
The extract is now ready for HPLC-DAD or LC-MS/MS analysis. For some sensitive LC-MS/MS methods, a further dilution with the initial mobile phase may be necessary.
Protocol 2: HPLC-DAD Analysis of this compound
This protocol provides a starting point for the analysis of this compound using HPLC with DAD detection. Method optimization may be required based on the specific instrument and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 220 nm and 280 nm for monitoring. A full spectral scan (200-400 nm) is recommended for peak purity assessment.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the highly sensitive and selective quantification of this compound using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or HILIC column for polar compounds (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient optimized for the separation of this compound from other tryptamines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Psilocin): Precursor ion (Q1) m/z 205.1 -> Product ions (Q3) m/z 160.1, 146.1 (quantifier and qualifier).
-
Note: MRM transitions should be optimized for the specific instrument used.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: this compound (Psilocin) signaling via the 5-HT2A receptor.
References
Application Note: Quantification of 4-Hydroxytryptamine (Serotonin) in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxytryptamine, commonly known as serotonin, is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological functions, including mood regulation, appetite, sleep, and memory.[1] Its accurate quantification in biological samples is essential for neuroscience research, clinical diagnostics, and the development of therapeutic drugs targeting the serotonergic system.[2][3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and specificity.[1][3] This application note provides a detailed protocol for the quantification of this compound in biological matrices using HPLC-MS/MS.
Principle
This method utilizes the chromatographic separation of this compound from other endogenous compounds by HPLC, followed by its detection and quantification using a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard, such as a deuterated analog of serotonin, is often used to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
1. Sample Preparation (from Plasma)
This protocol is adapted for the extraction of this compound from plasma samples.
-
Materials:
-
Plasma samples
-
Serotonin-D4 (internal standard)
-
Acetonitrile, ice-cold
-
Ascorbic acid
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (Serotonin-D4) to a final concentration of 10 ng/mL.
-
Add a small amount of ascorbic acid to prevent degradation of the analyte.[4]
-
For protein precipitation, add 300 µL of ice-cold acetonitrile.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC-MS/MS analysis.
-
2. Sample Preparation (from Tissue)
This protocol is designed for the extraction of this compound from tissue samples.
-
Materials:
-
Tissue sample (e.g., brain tissue)
-
0.1 M Perchloric acid, ice-cold
-
Homogenizer
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh the tissue sample.
-
Add ice-cold 0.1 M perchloric acid in a 1:10 weight-to-volume ratio (e.g., 100 mg of tissue in 1 mL of perchloric acid).[2]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[2]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[2]
-
Collect the supernatant containing the extracted this compound.[2]
-
The supernatant can be directly injected into the HPLC-MS/MS system or stored at -80°C.
-
3. HPLC-MS/MS Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Data Presentation
Table 1: HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18, 2.1 x 100 mm, 3 µm | [2] |
| Mobile Phase A | 0.1% Formic Acid in Water | [2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [2][3] |
| Flow Rate | 0.3 mL/min | [2] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [4][5] |
| Analyte | This compound (Serotonin) | |
| Precursor Ion (m/z) | 177 | [3] |
| Product Ion (m/z) | To be optimized | |
| Internal Standard | Serotonin-D4 | [7] |
| Precursor Ion (m/z) | To be optimized | |
| Product Ion (m/z) | To be optimized |
Table 2: Example Quantitative Performance
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.34 ng/mL (for a similar compound, psilocin) | [8] |
| Inter-assay Precision | ≤8.7% (for a similar compound, psilocin) | [9] |
| Inter-assay Accuracy | 100-109% (for a similar compound, psilocin) | [9] |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified serotonergic signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxytryptamine (Serotonin) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine (4-HT), commonly known as serotonin, is a pivotal monoamine neurotransmitter that modulates a wide array of physiological and psychological processes. Its actions are mediated by a diverse family of serotonin receptors (5-HT receptors), which are the targets for numerous therapeutic drugs. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with these receptors, providing crucial data on affinity, selectivity, and density.[1][2] This document offers a detailed protocol for performing 4-HT receptor binding assays, focusing on competitive binding principles and methodologies.
The principle of competitive radioligand binding assays involves a radiolabeled ligand with known high affinity for a specific receptor and an unlabeled test compound.[1] The assay measures the ability of the test compound to displace the radioligand from the receptor.[1] By incubating a fixed concentration of the radioligand and receptor-containing membranes with varying concentrations of the test compound, a competition curve is generated.[1] The concentration at which the test compound displaces 50% of the specifically bound radioligand is the IC₅₀, which can be used to determine the equilibrium dissociation constant (Kᵢ), a measure of the compound's binding affinity.[1] A lower Kᵢ value indicates a higher binding affinity.[1]
Key Receptor Subtypes and Radioligands
The diverse family of 5-HT receptors necessitates the use of specific radioligands for accurate characterization. The choice of radioligand is critical for a successful binding assay. Below is a table summarizing commonly studied 5-HT receptor subtypes and their corresponding radioligands.
| Receptor Subtype | Common Radioligand | Reference Compound |
| 5-HT₁A | [³H]8-OH-DPAT | 8-OH-DPAT |
| 5-HT₁B | [³H]GR125743 | Ergotamine tartrate |
| 5-HT₁D | [³H]GR125743 | Ergotamine tartrate |
| 5-HT₂A | [³H]Ketanserin | Ketanserin, Clozapine |
| 5-HT₂B | [³H]LSD | SB206553 |
| 5-HT₂C | [³H]Mesulergine | Ritanserin |
| 5-HT₄ | [³H]GR113808 | GR113808 |
| 5-HT₆ | [³H]LSD | Clozapine |
| 5-HT₇ | [³H]LSD, [³H]5-CT | Clozapine, 5-CT |
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of cell membranes from tissues or cultured cells expressing the target 5-HT receptor.
Materials:
-
Tissue (e.g., rat frontal cortex for 5-HT₂A receptors) or cultured cells expressing the receptor of interest.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Procedure:
-
Dissect and weigh the tissue or harvest the cultured cells.
-
Place the tissue or cell pellet in a tube with ice-cold homogenization buffer.
-
Homogenize the tissue or cells on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold 50 mM Tris-HCl, pH 7.4.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay (Filtration Method)
This protocol outlines a general procedure for a competitive radioligand binding assay using a filtration method to separate bound and free radioligand.
Materials:
-
Prepared cell membranes expressing the target 5-HT receptor.
-
Radioligand specific for the target receptor.
-
Unlabeled test compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., 10 mM MgCl₂, 0.1% BSA).
-
Non-specific binding determination compound (a high concentration of a known ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.[3]
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of the non-specific binding ligand.[3]
-
Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.[3]
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[3] The optimal incubation time and temperature should be determined empirically for each receptor-radioligand pair.
-
Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.[3]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.[3]
-
Counting: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Saturation Binding: For saturation experiments, plot the specific binding against the concentration of the radioligand. Use non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competition Binding: For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. Use a sigmoidal dose-response curve fit to determine the IC₅₀ value.
-
Kᵢ Calculation: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Quantitative Data Summary
The following tables present example binding affinity data for various ligands at different 5-HT receptors.
Table 1: Binding Affinities (Kᵢ, nM) of Reference Compounds at 5-HT₂A Receptors
| Compound | Kᵢ (nM) | Receptor Source | Radioligand |
| Ketanserin | 2.0 | Rat frontal cortex | [³H]Ketanserin |
| DOB-HCl | 59 | Rat frontal cortex | [³H]Ketanserin |
| DOET-HCl | 137 | Rat frontal cortex | [³H]Ketanserin |
| DOM-HCl | 533 | Rat frontal cortex | [³H]Ketanserin |
| DMT | 1,985 | Rat frontal cortex | [³H]Ketanserin |
| TMA-HCl | 22,340 | Rat frontal cortex | [³H]Ketanserin |
| Data from a high-throughput screening assay using 96-well microfilter plates.[4] |
Table 2: Binding Affinities (Kᵢ, nM) of Various Ligands at Human 5-HT₆ Receptors
| Compound | Kᵢ (nM) | Assay Format |
| SB-271046 | 1.9 | Scintillation Proximity Assay (SPA) |
| Methiothepin | 6.2 | Scintillation Proximity Assay (SPA) |
| Mianserin | 74.3 | Scintillation Proximity Assay (SPA) |
| 5-Methoxytryptamine | 111 | Scintillation Proximity Assay (SPA) |
| 5-HT | 150 | Scintillation Proximity Assay (SPA) |
| Ritanserin | 207 | Scintillation Proximity Assay (SPA) |
| 5-Carboxamidotryptamine | 704 | Scintillation Proximity Assay (SPA) |
| Data obtained using intact CHO-Dukx/5-HT₆ cells in an SPA format.[5][6] |
Visualizations
Signaling Pathway of the 5-HT₂A Receptor
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G₁₁ proteins.[7] Upon activation by serotonin, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]
Caption: 5-HT₂A receptor Gq signaling pathway.
Experimental Workflow for a Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay using the filtration method.
Caption: Workflow of a competitive receptor binding assay.
Alternative Method: Scintillation Proximity Assay (SPA)
For high-throughput screening (HTS), the Scintillation Proximity Assay (SPA) offers a homogeneous alternative to filtration assays, eliminating the need for separation of bound and free radioligand.[5][9] In an SPA, the receptor is immobilized on a scintillant-containing bead. Only radioligand that is bound to the receptor is in close enough proximity to the bead to excite the scintillant and produce a signal.[9] This method is amenable to automation and miniaturization, making it ideal for screening large compound libraries.[5][6] The Z' factor, a measure of assay quality, is often high for SPA-based assays, indicating good performance.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. acnp.org [acnp.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. innoprot.com [innoprot.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxytryptamine (Serotonin) in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine, commonly known as serotonin, is a critical neurotransmitter in the central nervous system, playing a significant role in regulating mood, sleep, and appetite. Its therapeutic applications in treating depression, anxiety, and other neurological disorders have spurred interest in developing efficient and sustainable production methods. Traditional chemical synthesis of serotonin is often costly and environmentally unfriendly. Metabolic engineering of microorganisms like Escherichia coli offers a promising alternative for the bio-based production of serotonin from simple carbon sources. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using engineered E. coli.
Recent advancements in synthetic biology have enabled the construction of artificial metabolic pathways in E. coli for serotonin production.[1] The primary biosynthetic route involves a two-step enzymatic conversion from the amino acid L-tryptophan.[2] The first step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), catalyzed by tryptophan hydroxylase (TPH) or an engineered phenylalanine hydroxylase.[2][3] The second step involves the decarboxylation of 5-HTP to serotonin, catalyzed by a tryptophan decarboxylase (TDC).[2][4] A key challenge in this pathway is the requirement of the TPH enzyme for the cofactor tetrahydrobiopterin (BH4), which is not naturally abundant in E. coli.[3][5] Therefore, successful engineering strategies often involve the co-expression of BH4 biosynthesis and regeneration pathways.[5][6]
Alternatively, a different pathway involves the decarboxylation of L-tryptophan to tryptamine by TDC, followed by hydroxylation to serotonin by tryptamine 5-hydroxylase (T5H).[7][8] This approach has also been successfully demonstrated in E. coli.
This document outlines two primary protocols based on these strategies, summarizing key quantitative data from various studies and providing detailed experimental procedures to guide researchers in this field.
Metabolic Pathways for Serotonin Synthesis in E. coli
The production of serotonin in E. coli can be achieved through different engineered metabolic pathways. The two most common routes are the 5-HTP pathway and the tryptamine pathway.
5-Hydroxytryptophan (5-HTP) Pathway
This is the most widely explored pathway and mirrors the initial steps of serotonin synthesis in humans.[9] It involves the following enzymatic reactions:
-
L-Tryptophan → 5-Hydroxytryptophan (5-HTP): Catalyzed by Tryptophan Hydroxylase (TPH) or an engineered aromatic amino acid hydroxylase. This step requires the cofactor tetrahydrobiopterin (BH4).[5]
-
5-Hydroxytryptophan → this compound (Serotonin): Catalyzed by Tryptophan Decarboxylase (TDC).
Caption: The 5-Hydroxytryptophan (5-HTP) pathway for serotonin synthesis.
Tryptamine Pathway
An alternative route involves the initial decarboxylation of L-tryptophan:
-
L-Tryptophan → Tryptamine: Catalyzed by Tryptophan Decarboxylase (TDC).
-
Tryptamine → this compound (Serotonin): Catalyzed by Tryptamine 5-Hydroxylase (T5H), a cytochrome P450 enzyme.[7][8]
Caption: The Tryptamine pathway for serotonin synthesis.
Data Presentation: Quantitative Summary of Serotonin Production in E. coli
The following tables summarize the production titers and yields of 5-HTP and serotonin achieved in various studies utilizing engineered E. coli.
Table 1: Production of 5-Hydroxytryptophan (5-HTP) in Engineered E. coli
| Strain Background | Key Enzymes Expressed | Culture Conditions | 5-HTP Titer (mg/L) | Reference |
| E. coli | Mutated Phenylalanine Hydroxylase, BH4 regeneration pathway | Shake flask, L-tryptophan feeding | 962 | [2] |
| E. coli | Human TPH, Human BH4 synthesis and regeneration pathways | Fed-batch, L-tryptophan feeding | 1240 | [3] |
| E. coli | Rabbit TPH1, Mammalian BH4 synthesis and regeneration pathways | Shake flask, L-tryptophan feeding | 198 | [3] |
| E. coli | Mutated Aromatic Amino Acid Hydroxylase (C. taiwanensis), BH4 regeneration pathway | Shake flask, L-tryptophan feeding | 550 (2.5 mM) | [3] |
Table 2: Production of this compound (Serotonin) in Engineered E. coli
| Strain Background | Key Enzymes Expressed | Production Strategy | Serotonin Titer (mg/L) | Reference |
| E. coli | TPH, TDC, BH4 biosynthesis and regeneration | Fed-batch fermentation | 1680 | [1][5] |
| E. coli | Engineered Phenylalanine Hydroxylase, TDC | Two-stage fermentation | 154.3 | [2] |
| E. coli | TDC, T5H | Shake flask | 24 (in medium) + 4 (in cells) | [7][8] |
| E. coli | TDC (C. roseus) | Whole-cell bioconversion of 5-HTP | 35 | [2] |
| E. coli SE10 | CrTDC (Catharanthus roseus) | Whole-cell bioconversion of 5-HTP | 538.65 | [5] |
| E. coli SE11 | SsDDC (Solanum stoloniferum) | Whole-cell bioconversion of 5-HTP | 394.58 | [5] |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the enzymatic synthesis of serotonin in E. coli.
Protocol 1: Serotonin Production via a Two-Stage Fermentation Process
This protocol is based on the strategy of separating the production of 5-HTP and its subsequent conversion to serotonin, which can mitigate issues like precursor loss to side reactions.[2]
1. Strain Engineering:
-
5-HTP Production Strain:
-
Start with an L-tryptophan overproducing E. coli strain.
-
Clone and express a codon-optimized gene for an engineered aromatic amino acid hydroxylase (e.g., from Cupriavidus taiwanensis) with high activity towards L-tryptophan.
-
Co-express genes for a cofactor regeneration system for tetrahydromonapterin (MH4), an analog of BH4 that can be used by some prokaryotic hydroxylases.[2] This can include genes for pterin-4α-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR).
-
-
Serotonin Conversion Strain:
-
Use a suitable E. coli expression host (e.g., BL21(DE3)).
-
Clone and express a codon-optimized gene for tryptophan decarboxylase (TDC), for instance, from Catharanthus roseus.
-
2. 5-HTP Production (First Stage):
-
Inoculum Preparation: Inoculate a single colony of the 5-HTP production strain into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Fermentation:
-
Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.
-
A suitable fermentation medium could be M9 minimal medium supplemented with glucose (20 g/L), yeast extract (5 g/L), and appropriate antibiotics.
-
Incubate at 30°C with shaking at 200 rpm.
-
Induce protein expression with IPTG (e.g., 0.1 mM) when the OD600 reaches 0.6-0.8.
-
Continue cultivation for 48-72 hours.
-
-
Harvesting 5-HTP:
-
Centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant containing the secreted 5-HTP.
-
3. Serotonin Conversion (Second Stage):
-
Inoculum Preparation: Prepare an overnight culture of the serotonin conversion strain as described above.
-
Whole-Cell Bioconversion:
-
Inoculate 50 mL of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8 at 37°C.
-
Induce TDC expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Resuspend the cell pellet in the 5-HTP-containing supernatant from the first stage.
-
Incubate the cell suspension at 30°C with gentle shaking for 12-24 hours.
-
4. Analysis of Products:
-
Periodically take samples from the cultures and bioconversion reaction.
-
Centrifuge to remove cells and analyze the supernatant for 5-HTP and serotonin concentrations using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.
Caption: Workflow for the two-stage enzymatic synthesis of serotonin.
Protocol 2: Single Strain Fed-Batch Fermentation for High-Titer Serotonin Production
This protocol is based on an integrated approach where a single engineered E. coli strain performs the complete conversion of L-tryptophan to serotonin.[5] This often involves more complex genetic engineering to ensure cofactor availability.
1. Strain Engineering:
-
Select a suitable E. coli host strain (e.g., MG1655).
-
Construct a serotonin biosynthetic module by co-expressing codon-optimized genes for TPH and TDC. These can be from different species to optimize activity.[5]
-
Engineer the strain for self-sufficiency of the BH4 cofactor by integrating BH4 biosynthesis and regeneration modules into the E. coli genome. This may involve expressing genes for GTP cyclohydrolase I, 6-pyruvoyltetrahydropterin synthase, and sepiapterin reductase for biosynthesis, and PCD and DHPR for regeneration.
-
Further metabolic engineering to enhance GTP (a precursor for BH4) and intracellular reducing power (NADPH) availability can improve serotonin titers.[5]
2. Fed-Batch Fermentation:
-
Seed Culture: Grow the engineered strain in 50 mL of LB medium overnight at 37°C.
-
Batch Phase:
-
Inoculate a 5-L bioreactor containing 3 L of defined fermentation medium with the seed culture.
-
The medium should contain glucose, a nitrogen source, trace metals, and necessary antibiotics.
-
Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
-
-
Fed-Batch Phase:
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated solution of glucose and L-tryptophan.
-
At the start of the fed-batch phase, induce protein expression with IPTG (e.g., 0.2 mM).
-
Lower the temperature to 30°C to improve protein folding and stability.
-
Maintain the feeding rate to sustain a steady growth rate.
-
Continue the fermentation for 96-120 hours, periodically collecting samples for analysis.
-
3. Product Analysis:
-
Monitor cell density (OD600) throughout the fermentation.
-
Analyze extracellular concentrations of L-tryptophan, 5-HTP, and serotonin in the culture supernatant using HPLC as described in Protocol 1.
Caption: Workflow for single-strain fed-batch production of serotonin.
Conclusion
The enzymatic synthesis of this compound in E. coli is a rapidly advancing field with significant potential for the sustainable production of this valuable pharmaceutical compound. The choice between a two-stage process and a single-strain fermentation depends on the specific goals of the research, including desired titer, process complexity, and the potential for byproduct formation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to establish and optimize their own serotonin production platforms. Further research will likely focus on improving enzyme kinetics, optimizing cofactor regeneration, and fine-tuning metabolic fluxes to achieve even higher titers and yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. db.cngb.org [db.cngb.org]
- 8. Production of serotonin by dual expression of tryptophan decarboxylase and tryptamine 5-hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Promiscuity in Serotonin Biosynthesis, From Bacteria to Plants and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic 4-Hydroxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine, commonly known as serotonin, is a crucial monoamine neurotransmitter involved in a wide array of physiological and psychological processes.[1][2] Its synthesis for research and therapeutic applications necessitates robust purification techniques to ensure high purity and removal of synthetic byproducts and impurities. This document provides detailed application notes and protocols for the purification of synthetic this compound, focusing on common chromatographic, crystallization, and extraction methodologies.
Purification Strategies
The purification of synthetic this compound and its analogs typically involves a multi-step process to achieve high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques include:
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for the separation and purification of tryptamines.[3] Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of buffered aqueous solutions and organic modifiers like methanol or acetonitrile.[3]
-
Column Chromatography: Often employed for larger scale purifications using silica gel as the stationary phase.[4][5] A solvent system of varying polarity (e.g., methylene chloride/methanol) is used to elute the target compound.[4][5]
-
Affinity Chromatography: A highly selective method, particularly useful for isolating serotonin receptors, but the principles can be adapted for serotonin purification by using a stationary phase with a ligand that has a high affinity for serotonin.[6][7]
-
-
Crystallization: A powerful technique for obtaining highly pure crystalline solids. The choice of solvent is critical and can be determined empirically. Recrystallization from solvents like methanol or water has been reported for related tryptamine salts.[8][9]
-
Extraction:
-
Solid-Phase Extraction (SPE): Utilized for sample clean-up and concentration. Mixed-mode ion exchange SPE can selectively isolate serotonin from complex matrices.
-
Liquid-Liquid Extraction: A fundamental technique to separate compounds based on their differential solubility in immiscible liquid phases.
-
Data Presentation
The following table summarizes quantitative data related to the purification of this compound and its analogs, compiled from various synthetic protocols.
| Compound | Purification Method | Yield (%) | Purity (%) | Analytical Method | Reference |
| 4-hydroxy-N-isopropyltryptamine | Silica Gel Column Chromatography | 23 | Not Specified | Not Specified | [4] |
| N-isopropyl-4-benzyloxy-3-indoleglyoxylamide | Silica Gel Column Chromatography | 96 | Not Specified | Not Specified | [4] |
| 4-Benzyloxy-3-(2-dimethylaminoethyl)indole | Crystallization | 84 | Not Specified | Melting Point | [10] |
| Psilocin | Debenzylation and Crystallization | 54 | Not Specified | Melting Point | [10] |
| 4-acetoxy-N,N,N-trimethyltryptammonium iodide | Hydrolysis and Recrystallization | 60 | High (based on NMR and elemental analysis) | NMR, Elemental Analysis | [8][9] |
| Endogenous Platelet Serotonin | Perchloric Acid Extraction | 97 (recovery) | Not Applicable | Not Specified | [11] |
Experimental Protocols
Protocol 1: Purification of this compound via Silica Gel Column Chromatography
This protocol is adapted from methods used for the purification of synthetic tryptamine analogs.[4][5]
Objective: To purify crude synthetic this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Methylene chloride
-
Methanol
-
Ammonia solution
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in methylene chloride.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed. Avoid air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., methylene chloride with a small percentage of methanol). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% methylene chloride) and gradually increase the polarity by adding methanol. A common gradient might be from 100% methylene chloride to a mixture of methylene chloride and methanol (e.g., 9:1), potentially with a small amount of ammonia to prevent tailing of the basic amine.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is a general method for the purification of crystalline organic compounds and is adapted from procedures for related tryptamines.[8][9]
Objective: To purify this compound by recrystallization to obtain a highly pure crystalline product.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent)
-
Heating apparatus (e.g., hot plate with stirring)
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol is a potential candidate.[9]
-
Dissolution: In a crystallization dish or flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the solution can be further cooled in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is based on the use of mixed-mode SPE for the selective isolation of serotonin.
Objective: To selectively isolate and concentrate this compound from a solution containing impurities using SPE.
Materials:
-
Mixed-mode weak-cation-exchange (WCX) SPE cartridge
-
Solution containing crude this compound
-
20 mM Ammonium Acetate (NH₄CH₃COO)
-
Methanol
-
Elution solvent: 30:70 methanol/water containing 5% formic acid
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the WCX SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the sample solution onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 20 mM NH₄CH₃COO.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the sorbent bed under vacuum for approximately 30 seconds.
-
Elution: Elute the purified this compound from the cartridge with the elution solvent (30:70 methanol/water with 5% formic acid). Collect the eluate.
-
Analysis: The purified eluate can then be analyzed, for example, by HPLC-MS/MS.
Visualizations
Experimental Workflow
Caption: General purification workflow for synthetic this compound.
Serotonergic Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling pathway.
References
- 1. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and reconstitution of serotonin receptors from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and reconstitution of serotonin receptors from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Metabolite of Aeruginascin (4-Hydroxy-N,N,N-trimethyltryptamine): Synthesis, Structure, and Serotonergic Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. erowid.org [erowid.org]
- 11. An improved method for the extraction of endogenous platelet serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Radioligand Binding Assay Targeting 4-Hydroxytryptamine (Serotonin) Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine (4-HT), commonly known as serotonin, is a pivotal monoamine neurotransmitter that modulates a wide array of physiological and psychological processes. Its effects are mediated through a diverse family of 5-HT receptors, which are established therapeutic targets for various disorders, including depression, anxiety, and psychosis. Consequently, the development of a robust and reliable radioligand binding assay is crucial for the screening and characterization of novel compounds that target these receptors.
This document provides a comprehensive guide for developing and executing a radioligand binding assay for 4-HT receptors. It includes detailed protocols for membrane preparation, saturation binding, and competitive binding experiments, along with guidelines for data analysis and interpretation. The protocols are designed to be adaptable for various 5-HT receptor subtypes, with a particular focus on the 5-HT2A receptor, a primary target for many psychoactive compounds.
Principle of the Assay
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In the context of 4-HT, this assay measures the binding of a radioactively labeled ligand (the radioligand) to serotonin receptors. The principle of competitive binding assays involves measuring the ability of an unlabeled test compound to displace a known radioligand from the receptor. As the concentration of the unlabeled test compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the measured radioactivity. This displacement allows for the determination of the test compound's binding affinity (Ki) for the receptor.
Signaling Pathways Overview
Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that, upon activation by an agonist like 4-HT, initiate intracellular signaling cascades. The 5-HT2A receptor, for instance, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow
The general workflow for a radioligand binding assay involves several key steps, from preparing the biological materials to analyzing the final data.
Caption: General experimental workflow for the assay.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Example Supplier | Notes |
| Biological Material | Cell membranes expressing the target 5-HT receptor (e.g., 5-HT2A) | PerkinElmer, MilliporeSigma | Can be commercially sourced or prepared in-house. |
| Radioligand | [³H]Ketanserin (for 5-HT2A) or other suitable radioligand | PerkinElmer, American Radiolabeled Chemicals | High specific activity is crucial for sensitivity. |
| Unlabeled Ligands | This compound (Serotonin), Ketanserin, or other reference compounds | Sigma-Aldrich, Tocris Bioscience | For defining non-specific binding and as positive controls. |
| Buffers & Solutions | 50 mM Tris-HCl, pH 7.4; Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4); Wash Buffer (ice-cold 50 mM Tris-HCl) | - | Prepare fresh and ensure correct pH. |
| Assay Plates | 96-well polypropylene microplates | Corning, Greiner Bio-One | Low-binding plates are recommended. |
| Filtration System | 96-well harvester with glass fiber filters (e.g., GF/B or GF/C) | PerkinElmer, Brandel | Filters should be pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Scintillation Supplies | Scintillation cocktail (e.g., Ultima Gold™) and scintillation vials or plates | PerkinElmer, RPI Corp. | Choose a cocktail compatible with your filter type and counter. |
| Instrumentation | Scintillation counter (e.g., MicroBeta² or Tri-Carb) | PerkinElmer | For quantifying radioactivity. |
| pH meter, vortex mixer, centrifuge, pipettes | - | Standard laboratory equipment. |
Experimental Protocols
Membrane Preparation
Proper preparation of cell membranes expressing the target receptor is critical for a successful assay.
-
Cell Culture and Harvesting : Grow cells expressing the desired 5-HT receptor subtype to a high density. Harvest the cells by scraping or gentle centrifugation.
-
Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation : Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing : Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the high-speed centrifugation step.
-
Final Preparation and Storage : Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each concentration of the radioligand.
-
Total Binding Wells : Add assay buffer, the appropriate concentration of radioligand, and the membrane preparation.
-
Non-Specific Binding (NSB) Wells : Add assay buffer, the same concentration of radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Ketanserin for [³H]Ketanserin), and the membrane preparation.
-
Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration and Washing : Rapidly filter the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting : Place the filter mat in a scintillation counter, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM).
Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound.
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding Wells : Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-Specific Binding (NSB) Wells : Add assay buffer, the fixed concentration of radioligand, a high concentration of an unlabeled competitor, and the membrane preparation.
-
Test Compound Wells : Add assay buffer, the fixed concentration of radioligand, varying concentrations of the test compound, and the membrane preparation.
-
Incubation, Filtration, and Counting : Follow the same procedure as described for the saturation binding assay (steps 4-6).
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables.
Saturation Binding Data
| Radioligand Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 5,000 | 500 | 4,500 |
| 0.5 | 20,000 | 2,500 | 17,500 |
| 1.0 | 35,000 | 5,000 | 30,000 |
| 2.5 | 60,000 | 12,500 | 47,500 |
| 5.0 | 80,000 | 25,000 | 55,000 |
| 10.0 | 95,000 | 50,000 | 45,000 |
| 20.0 | 100,000 | 100,000 | 0 |
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot Specific Binding versus Radioligand Concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax .
Competitive Binding Data
| Test Compound Concentration (log M) | % Inhibition |
| -10 | 2 |
| -9.5 | 10 |
| -9.0 | 25 |
| -8.5 | 50 |
| -8.0 | 75 |
| -7.5 | 90 |
| -7.0 | 98 |
-
% Inhibition is calculated relative to the specific binding in the absence of the competitor.
-
Plot % Inhibition versus the log concentration of the test compound to generate a dose-response curve.
-
The IC50 (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve using non-linear regression.
-
The Ki (the equilibrium dissociation constant for the test compound) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Summary of Key Binding Parameters
| Parameter | Description | Determined From |
| Kd | Equilibrium dissociation constant of the radioligand; a measure of its affinity. | Saturation Binding Assay |
| Bmax | Maximum number of binding sites; represents the receptor density. | Saturation Binding Assay |
| IC50 | Concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Competitive Binding Assay |
| Ki | Equilibrium dissociation constant of the competitor; a measure of its affinity for the receptor. | Competitive Binding Assay (calculated from IC50) |
Conclusion
This application note provides a detailed framework for establishing a radioligand binding assay for this compound receptors. By following these protocols and data analysis guidelines, researchers can reliably determine the binding affinities of novel compounds, which is a critical step in the drug discovery and development process for new therapeutics targeting the serotonergic system. Careful optimization of assay conditions, including incubation time, temperature, and membrane concentration, is recommended for each specific receptor subtype and radioligand pair to ensure the generation of high-quality, reproducible data.
Application Note: Quantification of 4-Hydroxytryptamine (Serotonin) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine (4-HT), commonly known as serotonin, is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including mood regulation, sleep, appetite, and cardiovascular function. Its quantification in plasma is essential for clinical diagnostics, neuroscience research, and the development of therapeutic drugs targeting the serotonergic system. This application note provides detailed protocols for the accurate and precise measurement of this compound in plasma samples using state-of-the-art analytical techniques.
Overview of Analytical Methodologies
The quantification of this compound in the complex matrix of plasma presents analytical challenges due to its low endogenous concentrations and potential for interference. The most commonly employed and validated methods include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
HPLC-ECD offers high sensitivity and is a well-established technique for the analysis of neurotransmitters.
-
LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for bioanalytical quantification.[1][2]
-
ELISA kits offer a high-throughput and cost-effective option, particularly for screening large numbers of samples.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the determination of this compound in human plasma using the described methods.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 ng/mL | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |
| Inter-assay Accuracy | 100-109% | [5][6] |
| Inter-assay Precision | ≤8.7% | [5][6] |
| Recovery | ≥94.7% | [5][6] |
Table 2: HPLC-ECD Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 500 µg/L | [7] |
| Limit of Detection (LOD) | 1 µg/L | [7] |
| Spiked Recoveries | 95.6% - 101.4% | [7] |
| Intra-day and Inter-day RSDs | < 5% | [7] |
Table 3: Typical Plasma Concentrations of this compound
| Population | Concentration Range | Reference |
| Healthy Volunteers (Basal) | 0.9 - 2.8 ng/mL | [8] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below.
Protocol 1: Plasma Sample Preparation
Objective: To extract this compound from plasma and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.
A. Protein Precipitation (PPT)
-
Thaw frozen human plasma samples at room temperature.
-
Centrifuge the plasma at 7000 rpm for 10 minutes to pellet any particulates.[1]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma supernatant.
-
Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[9]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
B. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample (pre-treated, e.g., with acidification) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the analytical system.
Protocol 2: Quantification by LC-MS/MS
Objective: To separate and quantify this compound using a highly selective and sensitive mass spectrometry-based method.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 3: Quantification by HPLC-ECD
Objective: To separate and quantify this compound using a sensitive electrochemical detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A phosphate buffer solution (e.g., 0.05 M, pH 5.4) containing a chelating agent (e.g., 0.25 mM EDTA) and an organic modifier (e.g., methanol) in a 60:40 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set at an optimal oxidation potential for this compound (e.g., +0.65 V).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak height or area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Protocol 4: Quantification by ELISA
Objective: To quantify this compound using a competitive immunoassay format.
-
Sample Preparation:
-
ELISA Procedure (General Steps, refer to specific kit manual):
-
Add standards and samples to the wells of a microplate pre-coated with an antibody specific to this compound.[10]
-
Add a fixed amount of HRP-conjugated this compound to each well and incubate.[10] During this step, the endogenous this compound in the sample competes with the HRP-conjugated this compound for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a TMB substrate solution to each well. The color development is inversely proportional to the amount of this compound in the sample.[10]
-
Stop the reaction with a stop solution and measure the optical density (OD) at 450 nm.[10]
-
-
Data Analysis:
-
Construct a standard curve by plotting the OD values against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
-
Visualizations
Metabolic Pathway of this compound (Serotonin)
The following diagram illustrates the synthesis and metabolism of this compound.
Caption: Biosynthesis and metabolism of this compound (Serotonin).
Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the major steps involved in the quantification of this compound in plasma using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
References
- 1. Tryptophan, Serotonin, Melatonin, and Kynurenine: Genetic Pathway [geneticlifehacks.com]
- 2. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 4-Hydroxytryptamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid and a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine).[1] As an active metabolite of norbaeocystin, found in some species of psychedelic mushrooms, 4-HT is a potent agonist at various serotonin receptors.[1] Understanding its in vitro pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its receptor binding affinity, functional activity, cellular viability, and effects on gene expression.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound at key serotonin receptors. Lower Kᵢ values indicate higher binding affinity, while lower EC₅₀ values signify greater potency in receptor activation.
Table 1: Receptor Binding Affinities (Kᵢ) of this compound
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Cell Line/Tissue | Reference |
| 5-HT₁ₐ | 95 | [³H]WAY-100635 | HEK293 cells | [1] |
| 5-HT₁ₒ | 1050 | [³H]GR125743 | CHO-K1 cells | [1] |
| 5-HT₂ₐ | Not Widely Reported | [³H]Ketanserin | Rat Brain Cortex | [2] |
| 5-HT₂ₒ | 40 | [³H]Mesulergine | HEK293 cells | [1] |
Table 2: Functional Activity (EC₅₀) of this compound
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Cell Line | Reference |
| 5-HT₂ₐ | Calcium Mobilization | 38 | HEK293 cells | [1] |
Signaling Pathways of this compound
This compound primarily exerts its effects through G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ₐ receptor. The activation of this receptor can initiate multiple downstream signaling cascades.
Gq-Coupled Signaling Pathway
The canonical signaling pathway for the 5-HT₂ₐ receptor involves its coupling to the Gq alpha subunit (Gαq).[3] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[3]
References
Application Notes and Protocols for the Use of 4-Hydroxytryptamine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytryptamine, commonly known as serotonin, is a critical monoamine neurotransmitter involved in a vast array of physiological and pathological processes.[1][2] Its accurate quantification in biological matrices is paramount for research in neuroscience, clinical diagnostics, and pharmacology.[3] These application notes provide detailed protocols and performance data for the use of this compound as a standard in common analytical methodologies, ensuring accurate and reproducible results. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for their sensitivity and specificity.[1][2]
Data Presentation: Performance of Analytical Methods
The following tables summarize the quantitative performance characteristics of HPLC and LC-MS/MS for the determination of this compound in various biological samples. These values are compiled from multiple studies and represent a general performance expectation for each technique.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification [1]
| Parameter | HPLC with Electrochemical Detection | LC-MS/MS |
| Linearity Range | 10 - 200 pg/mL[1][4] | 0.94 - 240 ng/mL[1][5] |
| Limit of Detection (LOD) | 5 nmol/L[1] | 1.5 nmol/L[1] |
| Lower Limit of Quantification (LLOQ) | 250 fmol (injected)[1] | 5 nmol/L[1] |
| Intra-assay Precision (%CV) | 5.6% - 7.7%[1] | < 8.03%[1][5] |
| Inter-assay Precision (%CV) | 3.5% - 14.9%[1] | < 11.5%[1][5] |
| Accuracy (Recovery %) | Good agreement with spectrofluorometry[1] | 87.5% - 104%[1][5] |
| Analysis Time per Sample | ~6-10 minutes (run time) | ~6 minutes[1][2] |
Experimental Protocols
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is critical for the quantification of this compound.
Materials:
-
This compound (Serotonin) hydrochloride (analytical standard grade)
-
Methanol, HPLC grade
-
Ultrapure water
-
Volumetric flasks
-
Pipettes
Protocol:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound hydrochloride and dissolve it in a minimal amount of methanol in a volumetric flask. Bring to volume with ultrapure water. Stock solutions are typically stable for several months when stored at -70°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase or a surrogate matrix).[3] These solutions are used to create the calibration curve. Prepare fresh daily and keep on ice until use.[6]
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of serotonin in human plasma using LC-MS/MS.[2]
Sample Preparation (Protein Precipitation): [5]
-
To 150 µL of plasma sample, add 50 µL of an internal standard solution (e.g., 5-HTP-d4).[3][5]
-
Add 200 µL of 4 wt.% 5-sulfosalicylic acid (SSA) solution for protein precipitation.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Transfer the clear supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is often employed.[7]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 177 -> 160) and the internal standard.[8]
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Determine the concentration of this compound in the unknown samples from this calibration curve.[3]
Protocol 2: Quantification of this compound in Brain Tissue by HPLC with Electrochemical Detection
This method provides a cost-effective and sensitive approach for serotonin quantification in brain tissue samples.
Sample Preparation (Tissue Homogenization and Deproteination):
-
Accurately weigh the frozen brain tissue sample.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.
-
Centrifuge the homogenate at high speed (e.g., 15,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC-ECD Conditions:
-
HPLC System: An isocratic HPLC system with a high-quality pump.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous solution (e.g., a mixture of citric acid and sodium phosphate) containing an ion-pairing agent and a small percentage of organic modifier like methanol.[4]
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 20 µL.
-
Electrochemical Detector: Set the potential at an appropriate level for the oxidation of this compound (e.g., +0.65 V).[4]
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak heights or areas to those of the external standards.
Visualizations
Signaling Pathway: Biosynthesis of this compound (Serotonin)
Caption: Biosynthesis of this compound from the precursor L-Tryptophan.
Experimental Workflow: LC-MS/MS Quantification of this compound
Caption: A typical workflow for this compound quantification using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 8. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Phosphorylation of 4-Hydroxytryptamine to Norbaeocystin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbaeocystin, a naturally occurring tryptamine alkaloid and a phosphorylated analog of serotonin, is a key intermediate in the biosynthesis of psilocybin.[1][2] Its synthesis is of significant interest for research into psychedelic compounds and their therapeutic potential. This document provides a detailed protocol for the in vitro enzymatic phosphorylation of 4-hydroxytryptamine (serotonin) to norbaeocystin using the this compound kinase enzyme (PsiK).[2][3] This biocatalytic method offers a specific and efficient alternative to complex chemical synthesis routes.[4] The protocols provided herein cover the expression and purification of recombinant PsiK, the enzymatic phosphorylation reaction, and the analysis of the reaction product.
Introduction
The phosphorylation of this compound at the 4-hydroxyl position to yield norbaeocystin is a critical step in the psilocybin biosynthetic pathway in Psilocybe mushrooms.[2][5] This reaction is catalyzed by the enzyme this compound kinase (PsiK), which utilizes adenosine triphosphate (ATP) as a phosphate donor.[2][3] Understanding and replicating this enzymatic conversion is crucial for the production of norbaeocystin for pharmacological studies and as a precursor for the synthesis of other related compounds. These application notes provide a comprehensive guide for the laboratory-scale synthesis of norbaeocystin, leveraging a recombinant PsiK enzyme for a targeted and efficient phosphorylation of this compound.
Data Presentation
Table 1: Optimal Reaction Conditions for PsiK-mediated Phosphorylation
| Parameter | Optimal Value | Reference |
| Temperature | 40 °C | [2][3] |
| pH | 7.0 | [2][3] |
| Enzyme | This compound kinase (PsiK) | [2][3] |
| Substrate | This compound | [3] |
| Co-substrate | ATP | [2][3] |
| Divalent Cation | Mg²⁺ | [3] |
Table 2: Suggested Reagent Concentrations for In Vitro Phosphorylation Assay
| Reagent | Final Concentration |
| This compound | 1 mM |
| ATP | 2 mM |
| MgCl₂ | 2 mM |
| Recombinant PsiK | 1 µM |
| Sodium Dihydrogen Phosphate Buffer (pH 7.0) | 50 mM |
| β-Mercaptoethanol | 3 mM |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of this compound Kinase (PsiK)
This protocol describes a general method for the expression and purification of His-tagged PsiK from E. coli.
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the PsiK gene fused to a polyhistidine tag. b. Plate the transformed cells on a selective agar plate (e.g., LB agar with the appropriate antibiotic) and incubate overnight at 37°C.[6]
2. Expression: a. Inoculate a single colony into a starter culture of selective LB medium and grow overnight at 37°C with shaking. b. Use the starter culture to inoculate a larger volume of selective LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[6] c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.[6] d. Continue to incubate the culture for an additional 3-4 hours at 37°C, or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation to pellet cell debris.
4. Purification: a. Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity chromatography column. b. Wash the column with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. c. Elute the His-tagged PsiK protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). d. Verify the purity of the eluted protein by SDS-PAGE. e. Perform buffer exchange into a storage buffer (e.g., 50 mM sodium dihydrogen phosphate pH 7.0, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Enzymatic Phosphorylation of this compound
This protocol details the enzymatic reaction to produce norbaeocystin.
1. Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 2. The final reaction volume can be adjusted as needed (e.g., 50 µL for analytical scale).[3] b. Pre-warm the reaction buffer to 40°C before adding the other components.[3]
2. Enzymatic Reaction: a. Add this compound, ATP, and MgCl₂ to the buffered solution. b. Initiate the reaction by adding the purified recombinant PsiK enzyme (1 µM final concentration).[3] c. Incubate the reaction mixture at 40°C for a specified time (e.g., 10 minutes for kinetic assays, or longer for preparative synthesis, which may require optimization).[3]
3. Reaction Quenching and Sample Preparation for Analysis: a. Stop the reaction by methods such as heat inactivation of the enzyme or by adding a quenching agent like methanol.[3] For analysis, lyophilize the reaction mixture.[3] b. Dissolve the residue in methanol, centrifuge to pellet any precipitate, and filter the supernatant before analysis.[3]
Protocol 3: Analysis of Norbaeocystin by HPLC
This protocol provides a general method for the detection and quantification of norbaeocystin.
1. HPLC System and Column: a. Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector. b. Employ a C18 reversed-phase column for separation.
2. Mobile Phase and Gradient: a. Mobile Phase A: Water with 0.1% formic acid. b. Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid. c. Use a gradient elution to separate the polar compounds. An example gradient could be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions. The gradient should be optimized based on the specific column and system.
3. Detection: a. Monitor the elution of compounds by absorbance at approximately 280 nm.[7][8] b. Identify norbaeocystin by comparing the retention time with a purified standard. c. For quantitative analysis, generate a standard curve using known concentrations of a norbaeocystin standard.
Mandatory Visualization
Caption: Enzymatic pathway for psilocybin biosynthesis highlighting the PsiK-catalyzed phosphorylation.
Caption: Workflow for the synthesis and analysis of norbaeocystin.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Scalable Hybrid Synthetic/Biocatalytic Route to Psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for psilocybin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 4-Hydroxytryptamine (Serotonin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the purity of 4-Hydroxytryptamine (Serotonin) samples. The protocols cover a range of analytical techniques from modern chromatographic and spectroscopic methods to classical titrimetry, ensuring a comprehensive evaluation of sample integrity.
Introduction
This compound, commonly known as serotonin, is a monoamine neurotransmitter with profound physiological and psychological effects.[1][2] Its purity is of critical importance in research and pharmaceutical applications to ensure accurate and reproducible results and to guarantee safety and efficacy in therapeutic contexts. This document outlines validated methods for the determination of purity and identification of potential impurities in this compound samples.
Chromatographic Methods
Chromatographic techniques are powerful tools for separating and quantifying this compound and its related impurities. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its precision and versatility.[3]
High-Performance Liquid Chromatography (HPLC-UV)
This method describes the determination of the purity of this compound using a reversed-phase HPLC method with UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column.
-
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Chromatographic Conditions: A C18 column is often preferred for the separation of polar organic compounds like serotonin.[4]
Parameter Value Column C18 (e.g., 4.6 x 250 mm, 5 µm)[5] Mobile Phase A 0.025 M Ammonium acetate in water[5] Mobile Phase B Acetonitrile/Methanol (e.g., 30:5 v/v)[5] Gradient Isocratic or Gradient (e.g., 65% A, 35% B)[5] Flow Rate 1.0 mL/min[4][5] Column Temperature 25 °C[5] Detection Wavelength 280 nm[5] | Injection Volume | 5 µL[5] |
-
Sample Preparation:
-
Data Analysis:
-
The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1.70 mg/L (for a similar tryptamine, psilocin) | [6] |
| Limit of Quantification (LOQ) | 5.17 mg/L (for a similar tryptamine, psilocin) | [6] |
| Linearity (r) | >0.999 | [5] |
| Recovery | 98-102% | [6] |
Experimental Workflow:
HPLC Purity Analysis Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.
Experimental Protocol:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-Orbitrap).
-
Reagents and Materials: As per HPLC, with the addition of high-purity formic acid and ammonium formate for MS compatibility.
-
Chromatographic and MS Conditions:
Parameter Value Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)[7] Mobile Phase A Water with 0.5% formic acid and 5 mM ammonium formate[7] Mobile Phase B Acetonitrile[7] Gradient Start with 20% B, increase to 100% B over 30 min[7] Flow Rate 0.5 mL/min[7] Ionization Mode Positive Electrospray Ionization (ESI+) | MS/MS Transitions | Monitor specific precursor-to-product ion transitions for 4-HT and expected impurities. |
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol.
-
For quantitative analysis, perform a serial dilution to create a calibration curve.
-
Protein precipitation with cold acetonitrile may be necessary for biological matrices.[7]
-
-
Data Analysis:
-
Quantify this compound and its impurities using a calibration curve generated from reference standards. The purity is determined by the ratio of the main compound to the sum of all detected components.
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| LOD | 0.1 ppb (for psilocin) | [8] |
| LOQ | 1 ppb (for psilocin) | [8] |
| Accuracy | 100-109% | [9] |
| Precision (%RSD) | ≤8.7% | [9] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For polar molecules like this compound, derivatization is required to increase volatility.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Reagents and Materials:
-
This compound sample
-
Derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA)[10]
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
-
Derivatization and Sample Preparation:
-
GC-MS Conditions:
Parameter Value Column Capillary column suitable for amine analysis (e.g., HP-5MS) Carrier Gas Helium Injection Mode Splitless Temperature Program Optimized for separation of derivatized products. | Ionization Mode | Electron Capture Negative Ion Chemical Ionization (ECNICI) for high sensitivity.[10] |
-
Data Analysis:
-
Identify peaks by their mass spectra and retention times. Purity is assessed by comparing the peak area of the derivatized this compound to the total area of all peaks.
-
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| LOD | 0.5 µg/L | [10] |
| Linear Range | 0.5 - 50 µg/L | [10] |
| Recovery | 98.2% ± 3.8% | [10] |
| Reproducibility (%RSD) | <10% | [10] |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation and can be used for quantitative purity assessment (qNMR).[11] It provides detailed information about the molecular structure of this compound and can help in the identification of unknown impurities.[12]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Internal standard for qNMR (e.g., maleic acid)
-
-
Sample Preparation:
-
Accurately weigh the this compound sample (approx. 15 mg).[11]
-
Dissolve in a suitable deuterated solvent in an NMR tube.
-
For qNMR, add a known amount of an internal standard.
-
-
NMR Experiments:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For structural elucidation of impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the purity is determined by comparing the integral of a characteristic proton signal of this compound to the integral of the internal standard (for qNMR) or to the integrals of impurity signals.
-
Experimental Workflow:
NMR Purity Analysis Workflow
Titrimetric Methods
Non-aqueous Potentiometric Titration
This classical method is useful for determining the overall basicity of the this compound sample, providing a measure of the total amine content. Weak bases such as amines can be accurately titrated in aprotic solvents using a strong acid as the titrant.[13]
Experimental Protocol:
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a pH electrode with LiCl in ethanol or glacial acetic acid as the electrolyte).[14]
-
Reagents and Materials:
-
Titration Procedure:
-
Calculation:
-
The purity is calculated based on the volume of titrant consumed and the stoichiometry of the reaction between this compound and perchloric acid.
-
Reaction: B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (where B is this compound)[16]
Serotonin Signaling Pathway
Understanding the biological context of this compound is crucial. Serotonin exerts its effects by binding to a variety of serotonin receptors (5-HT receptors), which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[2][17][18] These receptors are coupled to different G-proteins (Gαs, Gαi/o, Gαq/11) and activate or inhibit various downstream signaling cascades.[2]
Overview of Serotonin Receptor Signaling Pathways
Summary and Recommendations
A combination of orthogonal analytical methods is recommended for a comprehensive assessment of this compound purity. HPLC-UV is a robust method for routine purity checks, while LC-MS/MS is invaluable for the identification and quantification of trace impurities. NMR spectroscopy provides definitive structural information and can be used for quantitative analysis without the need for a specific reference standard for each impurity. Non-aqueous titration offers a simple, cost-effective method for determining the total amine content. The choice of method will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the intended use of the this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 6. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of serotonin in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Identification of ω-N-Methyl-4-hydroxytryptamine (Norpsilocin) as a Psilocybe Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. lcms.cz [lcms.cz]
- 17. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Structural studies of serotonin receptor family [bmbreports.org]
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxytryptamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxytryptamine (Serotonin) and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Overall Yield | Suboptimal reaction conditions in multi-step chemical syntheses can lead to moderate yields.[1] The classical Speeter-Anthony synthesis, for example, can be hindered by low yields and high production costs.[2] | Consider enzymatic synthesis as a "green chemistry" alternative, which can offer a more sustainable and efficient route.[1] For classical methods, ensure precise control over reaction parameters such as temperature and reagent stoichiometry. |
| Incomplete Reaction | Inadequate catalyst activity or insufficient reaction time. | Verify the quality and quantity of the acid catalyst in Fischer indole synthesis.[3] For enzymatic reactions, ensure the enzyme is active and used at the optimal pH and temperature.[4] Monitor the reaction progress using techniques like TLC or HPLC to determine the appropriate reaction time. |
| Formation of Multiple Products (Low Regioselectivity) | Use of an unsymmetrical ketone in the Fischer indole synthesis can lead to a mixture of regioisomers.[3] | The choice of acid catalyst and its concentration can significantly influence regioselectivity. Stronger acids may favor the desired isomer.[3] Screening different acid catalysts and their concentrations is recommended to optimize the yield of the target product.[3] |
| Product Decomposition During Purification | Some indole products are sensitive to the acidic nature of silica gel used in column chromatography.[3] | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[3] Alternatively, consider using other stationary phases like alumina or employing reversed-phase chromatography.[3] |
| Difficulty in Phosphorylation Step (for Psilocybin Synthesis) | Chemical phosphorylation methods can be problematic and lead to low yields. | A hybrid synthetic/biocatalytic route using the mushroom kinase PsiK can replace the challenging chemical phosphorylation step, offering a more straightforward and efficient alternative.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and its derivatives?
A1: The main synthetic pathways include classical chemical methods, such as the Speeter-Anthony tryptamine synthesis, and modern enzymatic approaches. The classical route often starts with a protected 4-hydroxyindole and involves multiple steps to introduce and modify the ethylamine side chain.[1][5] Enzymatic synthesis leverages enzymes like tryptophan decarboxylase (PsiD) for a more direct and potentially sustainable process.[1][6]
Q2: My Fischer indole synthesis is failing. What should I check first?
A2: Begin by verifying the quality of your starting materials, particularly the arylhydrazine, which can degrade over time.[3] It is also crucial to ensure that the reaction conditions, including temperature, solvent, and the choice and concentration of the acid catalyst, are appropriate for your specific substrates, as the reaction is highly sensitive to these parameters.[3][7]
Q3: How can I minimize side reactions during the Fischer indole synthesis?
A3: Common side reactions include aldol condensation and Friedel-Crafts type reactions.[3] Careful control of the reaction temperature and the concentration of the acid catalyst can help minimize these unwanted reactions.
Q4: Are there more environmentally friendly alternatives to traditional chemical synthesis?
A4: Yes, enzymatic synthesis presents a promising "green chemistry" alternative.[1] This approach utilizes enzymes under mild reaction conditions, offering high selectivity and the potential for a more sustainable and efficient synthesis of 4-hydroxytryptamines.[1]
Q5: What is the role of a protecting group in the synthesis of 4-hydroxytryptamines?
A5: In classical chemical synthesis, a protecting group, most commonly a benzyl group for the 4-hydroxyindole (4-benzyloxyindole), is used to prevent unwanted side reactions at the hydroxyl group during subsequent synthetic steps.[1][5] This protecting group is then removed in the final step to yield the desired this compound derivative.[5]
Experimental Protocols
Classical Chemical Synthesis of a this compound Derivative (Adapted from Speeter-Anthony)
This protocol outlines a general procedure for the synthesis of a 4-hydroxy-N-alkyltryptamine starting from 4-benzyloxyindole.
Step 1: Side Chain Introduction (Acylation)
-
Dissolve 4-benzyloxyindole in an anhydrous ether (e.g., diethyl ether) and cool the solution to 0°C.[8]
-
Add oxalyl chloride dropwise to the solution.[8]
-
After stirring for several hours at low temperature, add the desired primary or secondary amine (e.g., isopropylamine) dropwise.[8]
-
Allow the reaction to warm to room temperature and stir overnight.[8]
-
Remove the solvent under reduced pressure and purify the resulting N-alkyl-4-benzyloxy-3-indoleglyoxylamide intermediate, typically by silica gel chromatography.[8]
Step 2: Reduction
-
Suspend the purified glyoxylamide intermediate in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction and quench it carefully with water and a sodium hydroxide solution.
-
Filter the resulting solids and concentrate the filtrate to obtain the crude 4-benzyloxy-N-alkyltryptamine.
Step 3: Deprotection
-
Dissolve the 4-benzyloxy-N-alkyltryptamine in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a hydrogen-filled balloon, until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the solvent to yield the final 4-hydroxy-N-alkyltryptamine product.
Enzymatic Synthesis Pathway
A potential enzymatic route leverages the biosynthetic machinery from psilocybin-producing organisms.
-
Decarboxylation: Utilize a tryptophan decarboxylase enzyme (PsiD) to convert 4-hydroxy-L-tryptophan into this compound.[1]
-
N-Alkylation (Hypothetical): Employ a specific N-alkyltransferase to introduce the desired alkyl groups onto the amine of this compound.[1]
-
Purification: Purify the final product using standard chromatographic techniques.
Signaling Pathways and Experimental Workflows
Caption: Classical chemical synthesis workflow for this compound derivatives.
Caption: Proposed enzymatic synthesis pathway for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scalable Hybrid Synthetic/Biocatalytic Route to Psilocybin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxytryptamine
Welcome to the technical support center for the purification of 4-Hydroxytryptamine (Serotonin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in the purification of this compound revolve around its inherent instability. Key issues include:
-
Oxidation: The 4-hydroxy group on the indole ring makes the molecule highly susceptible to oxidation, leading to the formation of colored impurities and degradation of the target compound. This is exacerbated by exposure to air, light, and certain metal ions.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation.
-
pH Sensitivity: this compound's stability is pH-dependent. Extremes in pH can lead to decomposition.
-
Separation from Structurally Similar Impurities: Synthetic routes can produce closely related byproducts that are challenging to separate using standard chromatographic techniques.
Q2: What are the common impurities I should be aware of?
Impurities can originate from the synthetic route or from degradation of the product. Common impurities may include:
-
Starting materials and reagents from the synthesis.
-
Isomers and regioisomers formed during synthesis.
-
Oxidation products: These often present as colored compounds.
-
Byproducts from side reactions: Depending on the synthetic method, this could include N-oxides or products of over-alkylation.
Q3: How can I minimize oxidation during purification?
Minimizing oxidation is critical for obtaining high-purity this compound. Key strategies include:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite to solvents and buffers can help prevent oxidation.
-
Degassing of Solvents: Removing dissolved oxygen from all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) is highly recommended.
-
Work under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Minimize Exposure to Light: Protect all solutions containing this compound from light by using amber glassware or wrapping containers in aluminum foil.
-
Control Temperature: Keep all solutions and the purification system as cool as is practical for the specific technique being used.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Degradation during purification | - Add an antioxidant (e.g., 0.1% ascorbic acid) to all solutions.- Degas all solvents and buffers thoroughly.- Work under an inert atmosphere (e.g., nitrogen or argon).- Protect the sample from light.- Maintain low temperatures throughout the process. |
| Incomplete elution from chromatography column | - Increase the polarity of the elution solvent gradually.- If using ion-exchange chromatography, adjust the salt concentration or pH of the eluent.- Check for irreversible binding to the stationary phase; consider a different stationary phase. |
| Loss during solvent evaporation | - Use a rotary evaporator at a low temperature and moderate vacuum.- Avoid complete dryness, which can lead to degradation. Co-evaporate with a higher-boiling point, non-reactive solvent if necessary. |
| Precipitation issues during workup | - Ensure the pH of the solution is optimized for precipitation.- Cool the solution slowly to encourage crystal formation.- Add a seed crystal to induce crystallization. |
Problem 2: Poor Purity/Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Co-elution of impurities in chromatography | - Optimize the mobile phase composition. For reverse-phase HPLC, adjust the organic modifier concentration, pH, or try an ion-pairing reagent.- For column chromatography, use a shallower gradient and smaller fraction sizes.- Consider a different stationary phase with alternative selectivity (e.g., phenyl-hexyl instead of C18). |
| Oxidation during the process | - Implement all the strategies mentioned in FAQ Q3 to minimize oxidation. The appearance of colored fractions is a strong indicator of oxidation. |
| Tailing or broad peaks in HPLC | - Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the injection volume or sample concentration to avoid column overload.- Check for and eliminate any dead volumes in the HPLC system.- For basic compounds like this compound, peak tailing can occur due to interaction with residual silanols on the silica support. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. |
| Ineffective recrystallization | - Screen a variety of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Ensure slow cooling to allow for the formation of pure crystals. Rapid crashing out of solution can trap impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonium Hydroxide (for basic compounds)
-
Antioxidant (e.g., ascorbic acid)
-
Glass column, flasks, and fraction collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack evenly. Do not let the column run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% DCM).
-
Gradually increase the polarity by adding methanol (e.g., start with 1% MeOH in DCM and increase in increments). To prevent peak tailing and degradation on the acidic silica, it is often beneficial to add a small amount of base to the mobile phase (e.g., 0.1-1% TEA or ammonium hydroxide).
-
Add an antioxidant (e.g., 0.1% ascorbic acid) to the mobile phase to prevent on-column oxidation.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
Protocol 2: Recrystallization
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, alcohols (e.g., methanol, ethanol, isopropanol) or aqueous mixtures are often used.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated and then filtered hot to remove the charcoal and adsorbed impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature, protected from light.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
stability of 4-Hydroxytryptamine in different solvents
Welcome to the technical support center for 4-Hydroxytryptamine (4-HT). This resource provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of this compound in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Serotonin?
This compound (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid.[1] It is a positional isomer of the well-known neurotransmitter Serotonin (5-Hydroxytryptamine or 5-HT), meaning they share the same chemical formula but differ in the position of the hydroxyl group on the indole ring.[1][2] This structural difference can influence their chemical properties, including stability and receptor binding affinity. 4-HT is also chemically related to psilocin, the active metabolite of psilocybin.[1]
Q2: What are the primary degradation pathways for this compound?
The primary enzymatic degradation pathway for this compound involves oxidation. Monoamine oxidase A (MAO-A) plays a key role in its metabolism by catalyzing the oxidative deamination of 4-HT.[3] This process leads to the formation of an intermediate, 4-hydroxyindole-3-acetaldehyde (4-HIA), which is then further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA) or 4-hydroxytryptophol (4-HTP).[3] Chemically, 4-HT is prone to oxidation, especially when exposed to light, oxygen, and non-optimal pH conditions.
Q3: What are the recommended storage conditions for this compound powder and its solutions?
For solid this compound, storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability.
For solutions, it is generally advised to prepare them fresh for each experiment. If short-term storage is necessary, store aliquots in amber vials at -20°C or -80°C to minimize degradation from light exposure and freeze-thaw cycles. For aqueous solutions, purging with an inert gas like argon or nitrogen before sealing can help reduce oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of 4-HT in aqueous buffer (e.g., PBS) | - Low solubility of the free base in neutral/alkaline pH.- The concentration exceeds the solubility limit.- Interaction with components in the buffer. | - Adjust the pH of the buffer to be slightly acidic (pH 6.0-6.5) to increase the solubility of the protonated form.- First, dissolve 4-HT in a minimal amount of a compatible organic solvent like DMSO or ethanol before diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect the experiment (typically <0.1-1%).- Prepare a more dilute solution. |
| Discoloration of 4-HT solution (e.g., turning yellow/brown) | - Oxidation of the 4-hydroxyindole moiety. This can be accelerated by exposure to light, air (oxygen), high pH, and metal ions. | - Prepare solutions fresh and use them immediately.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- De-gas aqueous solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant, such as ascorbic acid or EDTA, to the solution. However, ensure the antioxidant is compatible with your experimental system. |
| Inconsistent experimental results | - Degradation of 4-HT in solution over the course of the experiment.- Inaccurate concentration due to incomplete dissolution or degradation.- Adsorption to plasticware. | - Prepare fresh stock solutions for each set of experiments.- Verify the concentration of your stock solution spectrophotometrically if possible.- Use low-adhesion polypropylene tubes for storage and handling.- Perform a stability check of 4-HT under your specific experimental conditions (time, temperature, medium). |
Stability and Solubility Data
Direct quantitative stability data for this compound in various solvents is limited in the literature. However, based on the properties of structurally similar tryptamines like psilocin (4-hydroxy-N,N-dimethyltryptamine) and general chemical principles, the following information can be inferred.
Solubility of a Structurally Related Compound (Psilocin)
The following table provides solubility data for psilocin, which can serve as a useful reference for this compound.
| Solvent | Approximate Solubility of Psilocin |
| DMSO | ~25 mg/mL[4] |
| DMF | ~25 mg/mL[4] |
| Ethanol | ~2 mg/mL[4] |
| PBS (pH 7.2) | ~0.5 mg/mL (in a 1:1 DMSO:PBS solution)[4] |
General Stability Profile of this compound
| Solvent/Condition | Stability | Notes |
| Artificial Cerebrospinal Fluid (aCSF, pH 6-6.5) | Relatively stable; <10% degradation over 24 hours.[3][5] | This suggests that a slightly acidic pH may be optimal for stability in aqueous solutions. |
| Aqueous Buffers (neutral to alkaline pH) | Prone to oxidation. | Degradation is accelerated by exposure to air and light. |
| Acidic Solutions (e.g., 0.01 M HCl) | Less stable at higher concentrations. | While acidity can increase solubility, it may not guarantee stability, especially at higher concentrations where dimerization and other reactions can occur.[5] |
| Organic Solvents (e.g., DMSO, Ethanol) | Generally more stable than in aqueous solutions if stored properly (anhydrous, protected from light, low temperature). | These are good choices for preparing concentrated stock solutions. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile pipette and tips
-
Vortex mixer
Procedure:
-
Preparation: In a controlled environment, allow the container of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of this compound. For a 1 mL 10 mM stock solution, you will need approximately 1.76 mg (Molar Mass of 4-HT is ~176.22 g/mol ).
-
Dissolving: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for a Basic Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of 4-HT in your experimental buffer.
Materials:
-
10 mM 4-HT stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Amber HPLC vials or microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Preparation of Test Solution: Prepare a working solution of 4-HT in your experimental buffer by diluting the DMSO stock solution. A typical final concentration for analysis might be 10-100 µM. Ensure the final DMSO concentration is low and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial and analyze it to determine the initial peak area of 4-HT.
-
Incubation: Store the remaining working solution under your intended experimental conditions (e.g., at room temperature, 37°C, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the stored solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of 4-HT remaining at each time point relative to the T=0 sample. This can be determined by comparing the peak areas. A plot of percent remaining versus time will indicate the stability of 4-HT under your conditions.
Visualizations
Caption: Workflow for the preparation of this compound solutions.
Caption: Logic diagram for troubleshooting discolored 4-HT solutions.
References
preventing oxidation of 4-Hydroxytryptamine during storage
Welcome to the technical support center for 4-Hydroxytryptamine (Serotonin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The main factors contributing to the degradation of this compound are oxidation and photodegradation. The indole ring in the this compound molecule is susceptible to oxidation, a process that can be accelerated by several factors including:
-
Exposure to oxygen (autoxidation)
-
Elevated temperatures
-
High pH (alkaline conditions)
-
Presence of metal ions
-
Exposure to light, particularly UV radiation[1]
Q2: What are the visible signs of this compound degradation?
A2: A common sign of this compound degradation is a change in the color of a solution, which may turn yellow or brown.[1] This discoloration is typically due to the formation of oxidized polymeric products. In some instances, you might also observe the formation of a precipitate as the degradation products can be less soluble than this compound.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal stability, this compound should be stored as a solid powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Q4: What is the best way to prepare and store this compound solutions?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared and stored, dissolve the compound in an anhydrous organic solvent such as DMSO and store it in aliquots at -80°C. For aqueous solutions, their stability is limited, and they should be used as quickly as possible. To enhance the stability of aqueous solutions for short-term use, consider the following:
-
Use deoxygenated buffers.
-
Maintain a slightly acidic to neutral pH.
-
Add antioxidants.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Q5: What antioxidants can be used to stabilize this compound solutions?
A5: Ascorbic acid and L-cysteine can be effective in preserving this compound in solution. For instance, combining ascorbic acid preservation with freezing at -20°C has been shown to maintain the stability of serotonin completely for at least five days.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Potential Cause: Degradation of this compound stock solution.
-
Recommended Action:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared this compound solutions for your experiments.
-
Quality Control of Stored Solutions: If using a stored stock solution, perform a quality control check using HPLC to assess its purity and concentration before use. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
-
Proper Storage: Ensure that stock solutions are stored in appropriate solvents (e.g., anhydrous DMSO), aliquoted to avoid repeated freeze-thaw cycles, and kept at -80°C, protected from light.
-
Issue 2: Color change (yellowing/browning) of this compound solution.
-
Potential Cause: Oxidation of this compound.
-
Recommended Action:
-
Discard the Solution: A visible color change is a clear indicator of significant degradation. It is best to discard the solution to ensure the validity of your experimental results.
-
Review Preparation and Handling Procedures:
-
Use Deoxygenated Solvents: Purge your solvent with an inert gas (e.g., argon or nitrogen) before dissolving the this compound.
-
Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box under an inert atmosphere.
-
Protect from Light: Prepare and store the solution in amber vials or containers wrapped in aluminum foil.
-
Add Antioxidants: Consider adding an antioxidant like ascorbic acid to the buffer during preparation.
-
-
Issue 3: Difficulty dissolving this compound powder.
-
Potential Cause: Improper solvent selection or degraded material.
-
Recommended Action:
-
Solvent Selection: this compound hydrochloride is soluble in aqueous buffers. For organic stock solutions, use anhydrous DMSO or ethanol.
-
Gentle Warming and Sonication: If dissolution is slow, gentle warming (not exceeding 37°C) and sonication can aid the process.
-
Check for Degradation: If the powder has changed color or appears clumped, it may have degraded, which can affect its solubility. In such cases, it is advisable to use a fresh batch of the compound.
-
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Solvent/State | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C to -80°C | Long-term | Store in a tightly sealed, light-proof container. |
| Stock Solution | Anhydrous DMSO | -80°C | Months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Aqueous Solution | Buffer (pH < 7) | 2-8°C | Short-term (hours) | Prepare fresh; use deoxygenated buffer; add antioxidants. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized Aqueous this compound Solution
-
Buffer Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a slightly acidic to neutral pH (e.g., pH 6.0-7.0).
-
Deoxygenate the buffer by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
-
Antioxidant Addition:
-
To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1-1 mM.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder in a light-protected tube (e.g., an amber microcentrifuge tube).
-
Add the deoxygenated, antioxidant-containing buffer to the powder to achieve the desired final concentration.
-
Vortex briefly until the powder is completely dissolved. Gentle sonication can be used if necessary.
-
-
Storage (Short-Term):
-
If immediate use is not possible, store the solution at 2-8°C, protected from light.
-
For optimal results, use the solution within a few hours of preparation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound. Method optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 275 nm.
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Prepare your test sample (e.g., from a stored solution).
-
Inject equal volumes of the standard and test sample into the HPLC system.
-
Analyze the resulting chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the test sample compared to the fresh standard indicate degradation.
-
Visualizations
References
Technical Support Center: Enzymatic Production of 4-Hydroxytryptamine (Serotonin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield in the enzymatic production of 4-Hydroxytryptamine (Serotonin).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the primary potential causes?
Low yield in the two-step enzymatic conversion of L-tryptophan to this compound can be attributed to several factors. A systematic investigation of the following is recommended:
-
Enzyme Activity and Stability: One or both enzymes in the pathway, Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC), may have low activity or be unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition may not be optimal for both enzymes to function efficiently in a coupled reaction.
-
Substrate and Cofactor Limitations: The concentration, purity, and availability of L-tryptophan, 5-Hydroxytryptophan (5-HTP), and essential cofactors like tetrahydrobiopterin (BH4), pyridoxal-5'-phosphate (PLP), and a reducing agent for BH4 regeneration can be limiting.[1][2]
-
Presence of Inhibitors: Contaminants in the reagents, substrates, or reaction vessel can inhibit enzyme activity.
-
Product Degradation: The product, this compound, can be degraded by enzymes like monoamine oxidases (MAOs) if present as contaminants, or it may be prone to oxidation.[3][4]
Q2: How can I identify which enzyme in the pathway is underperforming?
To pinpoint the problematic enzyme, it is crucial to perform individual enzyme activity assays for both Tryptophan Hydroxylase (TPH) and Aromatic L-amino acid Decarboxylase (AADC).
Troubleshooting Workflow for Enzyme Activity:
Caption: Troubleshooting logic for identifying the underperforming enzyme.
Q3: My individual enzyme assays show good activity, but the coupled reaction for 4-HT production has a low yield. What could be the issue?
If both TPH and AADC are active individually, the problem likely lies in the interplay between the two reactions in a single pot.
-
Divergent Optimal Conditions: TPH and AADC have different optimal pH values. A compromise pH for the coupled reaction may lead to suboptimal activity for one or both enzymes.
-
Cofactor Instability and Regeneration: The TPH cofactor, tetrahydrobiopterin (BH4), is prone to oxidation. The system for its regeneration (e.g., using NADPH and a reductase) might be inefficient.
-
Substrate or Product Inhibition: High concentrations of L-tryptophan can sometimes inhibit TPH. Similarly, the intermediate 5-HTP or the final product 4-HT might exert feedback inhibition on the enzymes.
-
Product Degradation: As mentioned, this compound is susceptible to oxidation and enzymatic degradation by contaminating enzymes like MAO-A.[3][4]
Q4: I suspect my enzyme preparation is impure or the enzymes are misfolded. How can I check this?
-
SDS-PAGE Analysis: Run your purified TPH and AADC on an SDS-PAGE gel to check for purity and the correct molecular weight. The presence of multiple bands could indicate contamination.
-
Protein Concentration Determination: Use a standard protein assay (e.g., Bradford or BCA) to accurately determine the concentration of your enzymes. Incorrect enzyme concentration can lead to misleading activity measurements.
-
Expression at Lower Temperatures: If you are expressing the enzymes recombinantly, consider lowering the expression temperature (e.g., 18-25°C) to improve proper protein folding and solubility.
Data Presentation
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Optimal pH | Notes |
| Tryptophan Hydroxylase (TPH) | L-Tryptophan | ~30 - 60 | ~7.0 | This is the rate-limiting step in serotonin synthesis.[5] The Km is comparable to the concentration of tryptophan in the brain.[5] TPH2, the brain isoform, has a higher Km for tryptophan, making its activity more sensitive to substrate availability.[6] |
| Aromatic L-amino acid Decarboxylase (AADC) | 5-Hydroxytryptophan (5-HTP) | ~10-90 | ~8.2 - 8.3 | AADC has a broad substrate specificity. The enzyme is generally not saturated with 5-HTP under physiological conditions.[5][7][8] |
| Aromatic L-amino acid Decarboxylase (AADC) | L-DOPA | ~414 - 710 | ~6.7 - 7.2 | Demonstrates the enzyme's activity with another substrate, highlighting the need for pH optimization depending on the desired reaction.[7][8][9] |
Table 2: Optimal Reaction Conditions for Individual Enzymes
| Parameter | Tryptophan Hydroxylase (TPH) | Aromatic L-amino acid Decarboxylase (AADC) |
| pH | 7.0 | 8.2 - 8.3 (for 5-HTP) |
| Temperature | 15°C (for TPH1 stability in some assays), but generally active at higher temperatures. | ~25 - 37°C |
| Cofactors | Tetrahydrobiopterin (BH4), Fe(II) | Pyridoxal-5'-phosphate (PLP) |
| Other Additives | DTT (to prevent oxidation), Catalase (to remove H2O2) | - |
Experimental Protocols
Protocol 1: Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)
This continuous assay is based on the increased fluorescence of 5-hydroxytryptophan compared to tryptophan.[10][11]
Materials:
-
100 mM MES buffer, pH 7.0
-
L-tryptophan stock solution
-
6-methyltetrahydropterin (or other BH4 analog) stock solution
-
Ferrous ammonium sulfate stock solution
-
Catalase stock solution
-
Dithiothreitol (DTT) stock solution
-
Purified TPH enzyme preparation
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction master mix containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, ferrous ammonium sulfate, catalase, and DTT at their final desired concentrations.
-
Add a specific volume of the master mix to each well of the microplate.
-
Initiate the reaction by adding the purified TPH enzyme to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Excitation: 300 nm
-
Emission: 330 nm
-
-
Calculate the rate of increase in fluorescence, which is proportional to the TPH activity.
-
Run appropriate controls, including a reaction without the enzyme and a reaction without the substrate.
Protocol 2: Aromatic L-amino acid Decarboxylase (AADC) Activity Assay (HPLC Method)
This assay measures the conversion of 5-HTP to this compound (Serotonin) by separating and quantifying the product using HPLC.[8][12]
Materials:
-
100 mM Tris-HCl buffer, pH 8.2
-
5-Hydroxytryptophan (5-HTP) stock solution
-
Pyridoxal-5'-phosphate (PLP) stock solution
-
Purified AADC enzyme preparation
-
Perchloric acid (for reaction quenching)
-
HPLC system with a C18 reverse-phase column and a fluorescence or electrochemical detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, 5-HTP, and PLP in a microcentrifuge tube.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified AADC enzyme.
-
Incubate for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Centrifuge the sample to pellet the precipitated protein.
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the components using an appropriate mobile phase (e.g., a mixture of phosphate buffer and methanol).
-
Detect and quantify the this compound peak based on a standard curve.
Protocol 3: HPLC Analysis of this compound and Precursors
This protocol allows for the simultaneous detection of L-tryptophan, 5-HTP, and this compound in a reaction mixture.[13][14][15]
HPLC System:
-
Column: C18 reverse-phase column (e.g., Supelcosil LC-18DB, 15 cm x 4.0 mm, 3 µm)[13]
-
Mobile Phase: A mixture of 48mM citric acid, 28mM sodium phosphate dibasic, 0.027mM Na2EDTA, and 3% methanol, with the pH adjusted to 3.18.[13]
-
Flow Rate: 1 mL/min
-
Detection:
-
Electrochemical Detector: Eox = 0.65 V for high sensitivity.[13]
-
Fluorescence Detector: Excitation at ~300 nm and emission at ~350 nm.
-
UV Detector: ~280 nm.
-
Sample Preparation:
-
Stop the enzymatic reaction with an acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection.
Visualizations
Caption: The two-step enzymatic pathway for this compound synthesis.
Caption: A typical experimental workflow for enzymatic 4-HT production.
References
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 570-14-9 | Benchchem [benchchem.com]
- 4. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay of tryptophan hydroxylase and aromatic L-amino acid decarboxylase based on rapid separation of the reaction product by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 15. researchgate.net [researchgate.net]
identifying and minimizing byproducts in 4-Hydroxytryptamine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxytryptamine (Serotonin) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent method for synthesizing this compound and its N-alkylated derivatives is a variation of the Speeter-Anthony tryptamine synthesis.[1][2][3] This route typically involves the protection of the hydroxyl group of 4-hydroxyindole, followed by reaction with oxalyl chloride and an appropriate amine to form a glyoxylamide intermediate. This intermediate is then reduced to the corresponding tryptamine. Another approach involves enzymatic synthesis, which can offer high selectivity.[4]
Q2: Why is a protecting group necessary for the 4-hydroxyl group?
The hydroxyl group on the indole ring is reactive and can interfere with the subsequent reaction steps, particularly the introduction of the side chain at the C3 position. Protecting this group, commonly with a benzyl ether, prevents unwanted side reactions and ensures the synthesis proceeds as intended.[5]
Q3: What are the key intermediates in the Speeter-Anthony synthesis of this compound?
The key intermediates are:
-
4-Benzyloxyindole: The protected starting material.
-
4-Benzyloxy-3-indoleglyoxylyl chloride: Formed by the reaction of 4-benzyloxyindole with oxalyl chloride.
-
N,N-Dialkyl-4-benzyloxy-3-indoleglyoxylamide: The amide intermediate formed after reaction with a secondary amine. For this compound itself (with a primary amine on the side chain), a modified approach is needed.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the product, intermediates, and byproducts by their mass-to-charge ratio.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the final product and key intermediates.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during the formation of the glyoxylamide intermediate.
-
Possible Cause A: Inactive oxalyl chloride.
-
Identification: The reaction does not proceed, or proceeds very slowly, as observed by TLC.
-
Solution: Use a fresh bottle of oxalyl chloride. Ensure it has been stored under anhydrous conditions.
-
-
Possible Cause B: Poor quality starting material (4-benzyloxyindole).
-
Identification: Presence of multiple spots on TLC at the start of the reaction.
-
Solution: Purify the 4-benzyloxyindole by column chromatography or recrystallization before use.
-
-
Possible Cause C: Inadequate reaction conditions.
-
Identification: Slow or stalled reaction.
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Problem 2: Formation of multiple byproducts during the LiAlH₄ reduction step.
-
Possible Cause A: Over-reduction.
-
Identification: LC-MS analysis may show species with masses corresponding to the reduction of the indole ring in addition to the desired product.
-
Solution: Carefully control the reaction temperature, typically by adding the LiAlH₄ portion-wise at 0°C. Use a minimal excess of the reducing agent.
-
-
Possible Cause B: Side reactions of the indole nucleus.
-
Identification: Complex mixture of products observed by TLC and LC-MS. Some indole derivatives are known to undergo hydrogenolysis with LiAlH₄, leading to byproducts like 3-methylindole.[11]
-
Solution: Maintain a low reaction temperature and minimize reaction time. Once the starting material is consumed (as monitored by TLC), proceed with the work-up.
-
Problem 3: Incomplete debenzylation or formation of byproducts during catalytic hydrogenation.
-
Possible Cause A: Inactive catalyst.
-
Identification: The reaction does not proceed, or is very slow.
-
Solution: Use fresh palladium on carbon (Pd/C) catalyst. Ensure the catalyst has not been exposed to air for extended periods.
-
-
Possible Cause B: N-alkylation byproduct formation.
-
Identification: If using an alcohol solvent like methanol, N-methylation of the resulting amine can occur. This is due to the oxidation of the solvent to an aldehyde by the palladium catalyst, followed by reductive amination.[12] An unexpected peak with a mass corresponding to the desired product + 14 Da (for methylation) may be observed in the LC-MS.
-
Solution: Use a non-alcoholic solvent such as ethyl acetate or trifluoroethanol.[12] If an alcohol solvent is necessary, the addition of a small amount of a strong acid can sometimes suppress this side reaction.
-
Summary of Potential Byproducts and their Identification
| Byproduct Class | Potential Source | Identification Method | Mitigation Strategy |
| Over-reduced Species | LiAlH₄ reduction | LC-MS (unexpected higher m/z) | Control temperature, limit excess LiAlH₄ |
| Indole Ring Byproducts | LiAlH₄ reduction | GC-MS, LC-MS (e.g., 3-methylindole) | Low temperature, shorter reaction time |
| N-Alkylated Products | Catalytic debenzylation in alcohol solvents | LC-MS (e.g., M+14 for methylation) | Use non-alcoholic solvents (EtOAc, TFE)[12] |
| Incompletely Debenzylated Material | Catalytic hydrogenation | TLC, HPLC, LC-MS (presence of starting material) | Use fresh catalyst, ensure sufficient H₂ pressure |
Key Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This method is adapted from established procedures for related tryptamines.[6][7]
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 50 mm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Protocol 2: General Procedure for Catalytic Debenzylation
-
Materials: 4-Benzyloxy-N,N-dialkyltryptamine, 10% Palladium on Carbon (Pd/C), Ethyl Acetate (or Trifluoroethanol), Hydrogen gas source.
-
Procedure:
-
Dissolve the protected tryptamine in ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the flask and purge with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound derivative.
-
Visualizations
Caption: Speeter-Anthony Synthesis Workflow for this compound.
Caption: Troubleshooting Decision Tree for Byproduct Identification.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. The Speeter-Anthony Tryptamine Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Homebrewed psilocybin: can new routes for pharmaceutical psilocybin production enable recreational use? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
addressing poor resolution in HPLC analysis of 4-Hydroxytryptamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxytryptamine (Serotonin).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution in the HPLC analysis of this compound typically manifests as peak tailing, fronting, or broadening, which can compromise accurate quantification.[1] The primary causes include:
-
Secondary Silanol Interactions: Unwanted interactions between the basic amine group of this compound and acidic residual silanol groups on the silica-based stationary phase.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound. An unsuitable pH can lead to mixed retention mechanisms and poor peak shape.[3][4] For optimal results, the mobile phase pH should be 2-3 units below the pKa of serotonin (around 10).[1]
-
Column Overload: Injecting an excessive amount of sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak distortion.[3][5]
-
Column Contamination or Voids: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the flow path and cause peak broadening.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread.[3]
Q2: How can I improve the peak shape of my this compound analysis?
To improve peak shape, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: As this compound is a basic compound, lowering the mobile phase pH can suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions.[4]
-
Use an End-Capped Column: Employing a high-quality, end-capped C18 column can minimize the number of free silanol groups available for secondary interactions.[3][6]
-
Add Mobile Phase Modifiers: The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by acting as an ion-pairing agent.[1]
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid column overload.[5][7]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample matrix.[1]
Q3: My this compound peak is broad. What should I check?
Peak broadening can be caused by several factors:
-
High Flow Rate: An excessively high flow rate may not allow for sufficient partitioning of the analyte between the mobile and stationary phases, leading to broader peaks.[3] Consider optimizing the flow rate based on your column's specifications.[8]
-
Poor Column Efficiency: An old or poorly packed column will result in reduced efficiency and broader peaks.[3] If other troubleshooting steps fail, consider replacing the column.
-
Inappropriate Mobile Phase Strength: A mobile phase that is too strong (high percentage of organic solvent) can cause the peak to elute too quickly and broaden. Conversely, a weak mobile phase can lead to excessive retention and band diffusion.[3]
-
Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and lead to retention time shifts and peak broadening.[8][9] Using a column oven is recommended for stable temperature control.[10]
Troubleshooting Guide: Poor Resolution
This guide provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups.[1] | Decrease mobile phase pH to suppress silanol ionization.[4] Use an end-capped column.[6] Add a mobile phase modifier like TFA.[1] |
| Column overload.[5] | Reduce injection volume or dilute the sample.[3][7] | |
| Column contamination or void.[1] | Use a guard column.[1] Reverse-flush the column (if permitted by the manufacturer).[1] If the problem persists, replace the column.[1] | |
| Peak Broadening | High flow rate.[3] | Optimize the flow rate; slower rates often improve resolution.[8][9] |
| Poor column efficiency.[3] | Replace the column if it is old or degraded.[3] | |
| Inappropriate mobile phase strength.[3] | Adjust the organic modifier percentage in the mobile phase.[1] | |
| Extra-column dead volume.[3] | Minimize tubing length and internal diameter between the injector, column, and detector.[3] Ensure all fittings are properly seated.[11] | |
| Poor Separation/Co-elution | Inappropriate stationary phase.[1] | Consider a column with a different selectivity, such as a phenyl-hexyl or mixed-mode phase.[1] |
| Suboptimal mobile phase composition.[1] | Vary the percentage of the organic modifier (e.g., acetonitrile or methanol).[1] Adjust the mobile phase pH, as small changes can significantly impact selectivity.[1] | |
| Gradient profile is too steep.[11] | A shallower gradient can often improve the resolution of closely eluting peaks.[7] |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 25 mM ammonium formate) and adjust the pH to approximately 3.0 with formic acid.[12]
-
The mobile phase can be an isocratic mixture of the buffer and an organic modifier like acetonitrile or methanol. A common starting point is a ratio of 80:20 (Aqueous:Organic).[12]
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use to remove particulates.[13]
-
Degas the mobile phase using sonication or an online degasser to prevent air bubbles in the system.[13]
-
-
Sample Preparation:
-
HPLC System Parameters:
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Column Temperature: Maintain a constant temperature, for example, 25°C, using a column oven.[14]
-
Injection Volume: Start with a low injection volume (e.g., 5 µL) to avoid column overload.[7][14]
-
Detection: Use a UV detector set at a wavelength of 280 nm.[12][14]
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of tryptamine-related compounds, including this compound.
| Parameter | Value | Reference |
| Chromatographic Column | C18 (Reversed-Phase) | [12][14][15] |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | [12][14] |
| Particle Size | 5 µm | [14] |
| Mobile Phase | Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer | [12][14] |
| Flow Rate | 0.6 - 1.5 mL/min | [14] |
| Column Temperature | 25 - 40 °C | [14] |
| Detection Wavelength | 280 nm | [12][14] |
| Injection Volume | 5 µL | [14] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. lcms.cz [lcms.cz]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-Hydroxytryptamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-hydroxytryptamine (serotonin).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing significant signal suppression for this compound in my plasma/serum samples. What is the likely cause and how can I fix it?
A1: Signal suppression in plasma and serum samples is frequently caused by co-eluting phospholipids from the biological matrix.[1][2][3][4][5] Phospholipids are known to interfere with the ionization process in the mass spectrometer's ion source, leading to a decreased signal for the analyte of interest.[1][5][6][7]
Troubleshooting Steps:
-
Phospholipid Removal: Implement a specific phospholipid removal step in your sample preparation protocol. Several commercially available products, such as phospholipid removal plates or cartridges (e.g., HybridSPE®, Phree™), can effectively remove these interfering compounds.[1][3][4][8] These methods often combine protein precipitation with a selective retention mechanism for phospholipids.[4]
-
Solid-Phase Extraction (SPE): Utilize a well-developed SPE method. Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, can provide a very clean extract and significantly reduce matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): Optimize an LLE protocol. Adjusting the pH of the aqueous sample to two units above the pKa of this compound (which is a base) will ensure it is uncharged and can be efficiently extracted into an organic solvent, leaving many matrix components behind.[5]
-
Chromatographic Separation: Modify your LC method to separate this compound from the region where phospholipids typically elute. Phosphatidylcholines and lysophosphatidylcholines can be monitored using a precursor ion scan for m/z 184.[1]
Q2: My results show poor reproducibility and accuracy, even after simple protein precipitation. What's going on?
A2: While protein precipitation is a quick and easy sample preparation method, it is often insufficient for removing all matrix components.[1][2] The resulting supernatant can still contain a complex mixture of lipids, salts, and other small molecules that can cause variable matrix effects, leading to poor reproducibility and accuracy.[2][9]
Troubleshooting Steps:
-
Incorporate a Cleaner Sample Preparation Technique: Move beyond simple protein precipitation. As mentioned in Q1, techniques like SPE, LLE, or specific phospholipid removal methods will yield a cleaner extract and improve method robustness.[1][2][9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound (e.g., 4-hydroxy-N,N-dimethyltryptamine-d4).[6][10][11][12][13][14] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction and improving precision and accuracy.[6][13]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that has been processed in the same way as your samples. This helps to mimic the matrix effects seen in the unknown samples.
Q3: I'm seeing ion enhancement for this compound. What could be causing this?
A3: Ion enhancement, while less common than suppression, can also lead to inaccurate quantification.[6][15][16] It occurs when co-eluting matrix components improve the ionization efficiency of the analyte.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify your gradient or change your column chemistry to better separate this compound from the enhancing compounds. A pentafluorophenyl (PFP) column has been shown to provide good separation for serotonin.[10]
-
Enhance Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE or LLE can remove the compounds causing ion enhancement.[5][9]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of the interfering compounds, thereby minimizing the enhancement effect.[17][18] However, ensure that the diluted concentration of this compound is still well above the limit of quantitation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][15] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[6][12][15]
Q2: Why is this compound susceptible to matrix effects?
A2: this compound is a polar molecule and can be prone to co-elution with other polar endogenous compounds from biological matrices. Its basic nature can also lead to interactions with acidic components in the matrix or on the chromatographic column. The complexity of biological samples means there are numerous compounds that could potentially interfere with its ionization.
Q3: What is the "gold standard" for compensating for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[6][10][13][14] The SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal variations.[6][13]
Q4: How can I assess the extent of matrix effects in my method?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[9][19] A qualitative assessment can be performed using post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.[12][19]
Q5: Can I just dilute my samples to overcome matrix effects?
A5: Dilution can be a simple and effective strategy to reduce matrix effects by lowering the concentration of interfering components.[17][18] However, this approach may not be suitable for all analyses, especially if the concentration of this compound is low, as dilution could bring the analyte concentration below the lower limit of quantification (LLOQ) of the assay.[17]
Experimental Protocols
Protocol 1: Protein Precipitation with Phospholipid Removal
This protocol is a simple and effective method for cleaning up plasma or serum samples.
-
Sample Preparation: To 100 µL of plasma/serum, add an internal standard solution (e.g., this compound-d4).
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Phospholipid Removal: Load the resulting supernatant onto a phospholipid removal plate (e.g., HybridSPE®).
-
Elution: Collect the eluate under vacuum or positive pressure.
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.
Protocol 2: Stable Isotope Dilution LC-MS/MS Analysis
This protocol outlines a general workflow for quantitative analysis using a stable isotope-labeled internal standard.
-
Sample and Calibrator Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
To all calibrators, QCs, and unknown samples, add a fixed concentration of the this compound stable isotope-labeled internal standard.
-
-
Sample Extraction: Perform sample preparation using an appropriate method (e.g., Protocol 1, SPE, or LLE).
-
LC-MS/MS Analysis:
-
Inject the processed samples onto the LC-MS/MS system.
-
Use an appropriate column, such as a PFP or C18 column, with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[10]
-
Monitor at least two multiple reaction monitoring (MRM) transitions for both this compound and its labeled internal standard.[10]
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Effect (Ion Suppression/Enhancement) | Reference |
| Protein Precipitation (PPT) | >90% | <10% | Significant Suppression | [1][9] |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | High | Reduced Suppression | [5][9] |
| Solid-Phase Extraction (SPE) - Reversed Phase | 80-100% | Moderate | Moderate Suppression | [9] |
| Solid-Phase Extraction (SPE) - Mixed Mode | >90% | High | Minimal Suppression | [9] |
| Phospholipid Removal Plates (e.g., HybridSPE®) | >95% | >99% | Minimal Suppression | [3][4] |
Visualizations
Caption: A generalized workflow for sample preparation in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4-Hydroxytryptamine Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Hydroxytryptamine (4-HT, Serotonin) extraction from various biomass sources.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction process in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My extraction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields of 4-HT can stem from several factors, ranging from the quality of the biomass to the extraction parameters. Here is a step-by-step guide to troubleshoot this issue:
-
Biomass Quality: The concentration of 4-HT can vary significantly depending on the species, part of the plant or fungus, and storage conditions.[1] Fresh or properly dried and stored biomass will yield better results. Tryptamine alkaloids are known to degrade over time, especially in fresh mushrooms stored at -80°C.[2]
-
Particle Size: Inefficient grinding of the biomass can limit solvent penetration. Ensure the biomass is finely and homogeneously ground to maximize the surface area for extraction.
-
Solvent Selection and Polarity: this compound is a polar molecule. The choice of solvent is critical for efficient extraction. Polar solvents like methanol and ethanol are commonly used.[3] Acidifying the solvent (e.g., with acetic or hydrochloric acid) can improve the solubility of tryptamines and prevent degradation of related compounds like psilocin.[3]
-
Extraction Time and Temperature: Prolonged exposure to high temperatures can lead to the degradation of 4-HT. It is crucial to optimize the extraction time and temperature to maximize yield without causing degradation. For instance, in microwave-assisted extraction (MAE) of related tryptamines, optimal conditions were found to be 50°C for 5 minutes.[4]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent may not be adequate to extract the target compound completely. A higher solvent-to-material ratio generally improves recovery.[3]
-
Number of Extraction Cycles: A single extraction step is often insufficient. Performing multiple extractions (at least three) with fresh solvent will significantly increase the recovery of 4-HT.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Q2: I am consistently getting a stable emulsion layer during the partitioning step of my liquid-liquid extraction, making phase separation difficult. How can I resolve this?
A2: Emulsion formation is a common problem when working with biomass extracts due to the presence of lipids, proteins, and other amphiphilic molecules. Here are several techniques to break emulsions:
-
Centrifugation: This is often the most effective method. Centrifuging the emulsion will force the denser particles to coalesce, leading to phase separation.[5]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the emulsion. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic molecules in the aqueous layer.[5][6]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]
-
Filtration: Passing the emulsion through a plug of glass wool or a phase separation filter paper can sometimes help to break the emulsion.[5][7]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous phase can sometimes help to break it.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to the slow separation of the phases.[6]
To prevent emulsion formation in the first place, consider using a gentler mixing technique instead of vigorous shaking. Gently inverting the separatory funnel multiple times is often sufficient for extraction.[5]
Issue 3: Degradation of this compound During Extraction and Analysis
Q3: I suspect that my this compound is degrading during the extraction or analysis process. What are the signs of degradation and how can I prevent it?
A3: this compound and related tryptamines are sensitive to light, heat, and oxidation.[2] Degradation can significantly impact your results.
Signs of Degradation:
-
Color Change: The appearance of colored byproducts in your extract can be an indicator of degradation.
-
Unexpected Peaks in Chromatograms: The presence of additional, unexpected peaks in your HPLC or GC chromatograms may correspond to degradation products.
-
Reduced Peak Area: A decrease in the peak area of 4-HT over time or with different extraction conditions suggests degradation. For example, studies on psilocybin, a related compound, show a nearly 100% reduction when exposed to elevated temperatures, with a corresponding variable increase in its degradation product, psilocin.
Prevention Strategies:
-
Work Quickly and at Low Temperatures: Minimize the duration of the extraction process and keep the samples cool. Using an ice bath during sonication or other extraction steps can be beneficial.[8]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or dithiothreitol (DTT), to the extraction solvent can help to prevent oxidative degradation.
-
Inert Atmosphere: Whenever possible, perform extractions and store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protection from Light: Use amber-colored glassware or wrap your containers in aluminum foil to protect the sample from light.
-
pH Control: Maintaining an acidic pH can help to stabilize tryptamines.[3]
-
Prompt Analysis: Analyze the extracts as soon as possible after preparation to minimize the opportunity for degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting this compound from biomass?
A1: The "most efficient" method depends on several factors, including the nature of the biomass, the scale of the extraction, and the available equipment. Here is a comparison of common methods:
-
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. It is generally faster and more efficient than conventional solvent extraction.[9][10]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and biomass, leading to rapid extraction. It is often faster than UAE and can provide high yields.[4][11]
-
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a "green" technique that avoids the use of organic solvents and is particularly suitable for extracting non-polar compounds. For polar compounds like 4-HT, a polar co-solvent such as ethanol is often required.[12][13] SFE can offer high selectivity and purity.[13]
-
Conventional Solvent Extraction (Maceration, Soxhlet): These are traditional methods that are simple to perform but are often time-consuming and require larger volumes of solvent.[14]
For related tryptamines like psilocybin, UAE has been identified as a highly effective technique, especially when combined with a polar solvent like acidified methanol.[3]
Q2: Which solvents are best for extracting this compound?
A2: As this compound is a polar molecule, polar solvents are the most effective. Commonly used solvents include:
-
Methanol: A highly polar solvent that is very effective for extracting tryptamines.[3]
-
Ethanol: Another effective polar solvent that is less toxic than methanol.[3]
-
Water: Can be used for extraction, often in combination with an alcohol or as a subcritical fluid.[15]
The addition of a small amount of acid, such as acetic acid or hydrochloric acid, to the solvent can improve the extraction efficiency and stability of tryptamines.[3]
Q3: How can I optimize the parameters for my this compound extraction?
A3: Optimization of extraction parameters is crucial for maximizing yield and purity. A systematic approach, such as a Design of Experiments (DoE), can be highly effective. The key parameters to optimize include:
-
Solvent Composition: Test different solvents and solvent mixtures (e.g., varying percentages of methanol in water).
-
Temperature: Evaluate a range of temperatures to find the optimal balance between extraction efficiency and compound stability.
-
Time: Determine the minimum extraction time required to achieve maximum yield.
-
Solid-to-Liquid Ratio: Investigate different ratios of biomass to solvent to ensure complete extraction.
-
pH: If using an aqueous phase, optimize the pH to enhance the solubility and stability of 4-HT.
Q4: What are some common biomass sources for this compound?
A4: this compound (Serotonin) is found in a variety of plant and fungal species. Some notable sources include:
-
Nuts: Walnuts, in particular, are known to have high concentrations of serotonin.[15]
-
Fruits: Bananas, pineapples, plums, and tomatoes contain serotonin.
-
Fungi: Certain species of psychoactive mushrooms, such as Psilocybe cubensis, contain this compound as a precursor in the biosynthesis of psilocybin.[16]
Data Presentation
Table 1: Comparison of Extraction Methods for Tryptamine Alkaloids (Illustrative Data for Psilocybin)
| Extraction Method | Biomass | Solvent | Temperature (°C) | Time (min) | Yield (% w/w) | Reference |
| Maceration | Psilocybe cubensis | Methanol | Room Temp | 1440 | 0.6 - 1.0 | [3] |
| Ultrasound-Assisted Extraction (UAE) | Psilocybe cubensis | Methanol | 20 - 25 | 30 | > 1.0 | [3][9] |
| Microwave-Assisted Extraction (MAE) | Psilocybe cubensis | 60% Methanol | 50 | 5 | Not specified | [4] |
Note: This data is for psilocybin, a compound structurally related to this compound, and is intended for illustrative purposes to compare the relative efficiencies of the methods.
Table 2: Serotonin Content in Raw Nuts
| Nut | Serotonin Content (µg/g) | Reference |
| Walnut | 155 ± 57.0 | [15] |
| Pecan | 15.3 ± 1.27 | [15] |
| Pine Nut | 0.05 ± 0.01 | [15] |
| Hazelnut | 0.1 - 2.0 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the biomass (e.g., plant material, fungal mycelia) at a low temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried biomass into a fine powder.
-
Extraction: Weigh a known amount of the powdered biomass and place it in an extraction vessel. Add a polar solvent (e.g., methanol or 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for a predetermined time (e.g., 30 minutes) and at a specific temperature (e.g., 40°C).[17] The vessel can be kept in an ice bath to prevent temperature increases.[8]
-
Separation: After sonication, separate the solid residue from the extract by centrifugation or filtration.
-
Repeat Extraction: Repeat the extraction process on the solid residue at least two more times with fresh solvent to ensure complete extraction.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: Analyze the final extract for this compound content using a suitable analytical method like HPLC-UV or LC-MS/MS.
Protocol 2: General Procedure for Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered biomass as described in the UAE protocol.
-
Extraction: Place a known amount of the powdered biomass into a microwave extraction vessel. Add the extraction solvent (e.g., 60% methanol) at a specific solid-to-liquid ratio (e.g., 0.6 g in 10 mL).[4]
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the extraction parameters, including temperature (e.g., 50°C), time (e.g., 5 minutes), and microwave power.[4]
-
Cooling and Separation: After the extraction is complete, allow the vessel to cool to room temperature. Separate the extract from the solid residue by centrifugation or filtration.
-
Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator.
-
Analysis: Analyze the resulting extract for this compound content.
Mandatory Visualization
Caption: Biosynthesis pathway of this compound (Serotonin) in plants.
Caption: Biosynthesis of psilocybin from this compound in fungi.
Caption: General experimental workflow for this compound extraction.
References
- 1. DNA Authentication and Chemical Analysis of Psilocybe Mushrooms Reveal Widespread Misdeterminations in Fungaria and Inconsistencies in Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Extraction for Microalgae: From Biofuels to Biorefinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. azom.com [azom.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound: The Psychedelic Ingredient You Didn't Know Was in Magic Mushrooms [acslab.com]
- 17. Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms [mdpi.com]
Technical Support Center: 4-Hydroxytryptamine (5-HT) Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during 4-Hydroxytryptamine (5-HT) receptor binding assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed in 5-HT receptor binding assays?
A1: The most frequently encountered problems include high non-specific binding of the radioligand, poor reproducibility of dissociation constant (Kd) and maximum binding capacity (Bmax) values, and inconsistent IC50 values for competing ligands.[1] These issues can often be traced back to problems with the radioligand quality, assay conditions, or membrane preparation.
Q2: How does the choice of radioligand impact the assay?
A2: The choice of radioligand is critical for a successful binding assay. Different radioligands can have varying affinities for different 5-HT receptor subunit combinations.[1] It is essential to select a radioligand with high affinity and specificity for the target receptor subtype to minimize off-target binding and ensure accurate results. For example, [3H]8-OH-DPAT is a selective agonist radioligand for the 5-HT1A receptor, while [3H]ketanserin is commonly used for 5-HT2A receptor binding assays.[2][3]
Q3: What is non-specific binding and how can it be minimized?
A3: Non-specific binding refers to the binding of the radioligand to components other than the receptor of interest, such as lipids, proteins, and the filter apparatus itself.[4] Ideally, non-specific binding should be less than 50% of the total binding.[5] To minimize it, one can optimize the assay buffer, use appropriate blockers, and determine non-specific binding with a high concentration of a competing unlabeled ligand.[1] Pre-soaking filter plates with a blocking agent like 0.5% polyethyleneimine can also reduce non-specific binding to the filter material.[2][6]
Q4: Why are my results not reproducible?
A4: Poor reproducibility can stem from several factors, including inconsistent membrane preparations, degraded radioligand, and variations in incubation time and temperature.[1] Using fresh cell membranes for each experiment, ensuring proper storage and handling of the radioligand to avoid freeze-thaw cycles, and maintaining consistent assay conditions are crucial for achieving reproducible results.[1] Additionally, using cells within a consistent and low passage number range is important, as receptor expression can change with excessive passaging.[7]
Q5: How do I choose the appropriate cell line for my assay?
A5: The choice of cell line depends on whether you require endogenous or recombinant receptor expression. For recombinant expression, HEK293 and CHO-K1 cells are frequently used for stable or transient transfection of specific 5-HT receptor subtypes.[7] For endogenous expression, neuronal cell lines like ND7/23 can be used.[7]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your this compound receptor binding assays.
Issue 1: High Non-Specific Binding
Symptoms:
-
The signal from non-specific binding wells is more than 50% of the total binding signal.[5]
-
Low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Radioligand Issues | Use a lower concentration of radioligand, ideally at or below the Kd value. Check the radiochemical purity of the radioligand; it should be >90%. Hydrophobic radioligands tend to have higher non-specific binding.[4] |
| Tissue/Cell Preparation | Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg of membrane protein. Ensure proper homogenization and washing of membranes to remove endogenous ligands.[4] |
| Assay Conditions | Optimize incubation time and temperature. Shorter incubation times may reduce non-specific binding, but ensure equilibrium is reached for specific binding. Modify the assay buffer by including agents like bovine serum albumin (BSA) or using different salts.[4] |
| Filtration Issues | Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for at least 2 hours. Increase the number of wash cycles and use ice-cold wash buffer.[2][6] |
Issue 2: Poor Reproducibility
Symptoms:
-
High variability in Kd, Bmax, or IC50 values between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Membrane Preparation | Prepare fresh cell membranes for each experiment to avoid variability in receptor concentration.[1] |
| Radioligand Degradation | Store radioligands properly according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[1] |
| Inconsistent Assay Conditions | Strictly control incubation time and temperature. Ensure that the binding reaction has reached equilibrium.[1] Use a consistent and low passage number for cell lines.[7] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions of compounds.[7] |
Issue 3: No or Low Specific Binding
Symptoms:
-
The difference between total binding and non-specific binding is minimal or non-existent.
| Potential Cause | Recommended Solution |
| Inactive Receptor | Verify the expression and health of the cells or the quality of the membrane preparation. Ensure that the receptor of interest is present and functional. |
| Inactive Ligand/Antagonist | Confirm the identity, purity, and concentration of the radioligand and any competing ligands.[2][8] |
| Suboptimal Assay Conditions | Optimize the assay buffer composition (pH, ionic strength), incubation time, and temperature.[9] |
| Incorrect Radioligand Concentration | Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd.[5] |
Experimental Protocols & Methodologies
General Radioligand Binding Assay Workflow
Caption: General workflow for a 5-HT receptor radioligand binding assay.
Protocol for 5-HT2A Receptor Binding Assay using [3H]ketanserin
-
Membrane Preparation: Homogenize rat frontal cortex tissue or cells expressing the 5-HT2A receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[3H]ketanserin (at a concentration around its Kd, e.g., 2 nM).
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM mianserin).
-
For competition assays, add varying concentrations of the test compound.
-
Add the membrane preparation (e.g., 70 µg of protein/well).[6]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of the wells through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine using a vacuum manifold.[2][6]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[2]
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. For saturation experiments, determine Kd and Bmax by non-linear regression. For competition experiments, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.[2]
Signaling Pathways
Canonical 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[2]
Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.
Canonical 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor typically couples to the Gi/o subunit of the G-protein complex.[10] Activation of the receptor inhibits the activity of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10]
Caption: Canonical 5-HT1A receptor Gi/o signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acnp.org [acnp.org]
- 4. benchchem.com [benchchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. swordbio.com [swordbio.com]
- 10. benchchem.com [benchchem.com]
strategies to improve the stability of 4-Hydroxytryptamine solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Hydroxytryptamine (4-HT, Serotonin) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues encountered during research.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses the most frequent problems users encounter with 4-HT solutions and provides step-by-step troubleshooting advice.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Solution turns brown, pink, or purple. | Oxidation: 4-HT is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen. This leads to the formation of colored degradation products, such as quinones. | 1. Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon gas. 2. Use deoxygenated solvents: Sparge buffers and solvents with nitrogen or argon for at least 15-20 minutes before use. 3. Add antioxidants: Incorporate an antioxidant like ascorbic acid (0.1-1 mM) or EDTA (0.1-0.5 mM) into your solution. 4. Lower the pH: Prepare and store the solution in a slightly acidic buffer (e.g., pH 4-6). |
| Precipitate forms in the solution. | Polymerization: Oxidized 4-HT can polymerize, leading to insoluble precipitates. pH shift: Changes in pH can affect the solubility of 4-HT. | 1. Prevent oxidation: Follow the recommendations for preventing color change. 2. Control pH: Ensure the buffer capacity is sufficient to maintain the desired pH. 3. Filter the solution: If a precipitate has already formed, filter the solution through a 0.22 µm syringe filter before use, but be aware that this removes some of the active compound. |
| Loss of biological activity or inconsistent experimental results. | Degradation: The concentration of active 4-HT has decreased due to oxidation, photodegradation, or thermal degradation. | 1. Prepare fresh solutions: Use freshly prepared 4-HT solutions for each experiment whenever possible. 2. Protect from light: Store stock and working solutions in amber vials or wrap containers in aluminum foil. 3. Control temperature: Store stock solutions at -20°C or -80°C. Thaw quickly and keep on ice during experiments. Avoid repeated freeze-thaw cycles. 4. Quantify concentration: Use a validated analytical method like HPLC to confirm the concentration of your solution before use. |
| Baseline drift or new peaks in HPLC analysis. | Formation of degradation products: The appearance of new peaks indicates the formation of degradation products. Baseline drift can be caused by the presence of these impurities. | 1. Identify degradation products: Use a mass spectrometer coupled with HPLC (LC-MS) to identify the degradation products. 2. Optimize storage and handling: Implement the stabilization strategies outlined above to minimize further degradation. 3. Adjust HPLC method: If necessary, modify your HPLC method to improve the separation of 4-HT from its degradation products. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What is the best solvent for dissolving this compound?
A1: this compound hydrochloride is soluble in aqueous buffers. For stock solutions, you can also use organic solvents like DMSO or ethanol, but it is crucial to ensure the final concentration of the organic solvent in your experimental system is low enough to not cause any biological effects. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[1]
Q2: What are the optimal storage conditions for 4-HT solutions?
A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and for no longer than 24 hours.[1]
Q3: How can I prevent the oxidation of my 4-HT solution?
A3: To prevent oxidation, you should:
-
Prepare solutions using deoxygenated buffers.
-
Handle the solution under an inert gas like nitrogen or argon.
-
Add an antioxidant such as ascorbic acid (vitamin C).
-
Store the solution in a slightly acidic pH (4-6).
Q4: My 4-HT solution has changed color. Is it still usable?
A4: A color change indicates oxidation and degradation of the 4-HT. The presence of degradation products can lead to inaccurate and unreliable experimental results. It is strongly recommended to discard any discolored solutions and prepare a fresh batch.
Stability and Degradation
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for 4-HT are oxidation and photodegradation. The indole ring of 4-HT is susceptible to oxidation, leading to the formation of quinone-like compounds and polymers. Exposure to light, particularly UV light, can also induce degradation.
Q6: How does pH affect the stability of 4-HT solutions?
A6: 4-HT is generally more stable in slightly acidic conditions (pH 4-6). In neutral to alkaline solutions, it is more prone to oxidation.
Q7: How can I assess the stability of my 4-HT solution?
A7: The most reliable way to assess the stability of your 4-HT solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. This will allow you to quantify the amount of intact 4-HT and detect the presence of any degradation products.
Quantitative Stability Data
Due to the limited availability of direct quantitative stability data for this compound, the following tables summarize stability data for the closely related and structurally similar compound, psilocin (4-hydroxy-N,N-dimethyltryptamine). This data provides a strong indication of how 4-HT is likely to behave under similar conditions.
Table 1: Effect of pH on the Stability of Psilocin in Aqueous Solution
| pH | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| 3.5 | Room Temperature | 7 days | < 5% (in the dark) | [1] |
| 6.0-6.5 | Room Temperature | 24 hours | < 10% | [2] |
| 7.4 | Room Temperature | 24 hours | > 10% | [2] |
Table 2: Effect of Temperature on the Stability of Tryptamines in Mushroom Biomass
| Temperature (°C) | Duration | Approximate Degradation of Tryptamines (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 25 | 30 min | Minimal |[3] | | 75 | 30 min | Minimal |[3] | | 100 | 30 min | Significant degradation begins |[3] | | 150 | 30 min | ~50% |[3] | | -80 (Fresh Mushrooms) | 3 months | High degradation |[3] |
Table 3: Effect of Light on the Stability of Psilocin in Aqueous Solution
| Light Condition | Temperature (°C) | Duration | Approximate Degradation (%) | Reference |
| Exposed to Light | Room Temperature | 14 days | Significant degradation | [4] |
| Protected from Light | Room Temperature | 7 days | < 5% | [1] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 4-HT in a suitable solvent (e.g., methanol or deoxygenated water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid 4-HT to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using an HPLC system with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile gradient.
-
Use a photodiode array (PDA) detector to monitor the elution of 4-HT and any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of 4-HT.
-
Assess the peak purity of the 4-HT peak to ensure that no degradation products are co-eluting.
Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for assessing the stability of 4-HT solutions.
Decision Guide for Stabilization Strategy
Caption: A decision guide for selecting an appropriate stabilization strategy.
References
- 1. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oregon.gov [oregon.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing P450 Function for Enhanced 4-Hydroxytryptamine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing cytochrome P450 (P450) function for the enhanced production of 4-hydroxytryptamine (serotonin).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No this compound Production
Q: My in vitro reaction with purified P450 enzyme is showing very low or no conversion of tryptamine to this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no product formation in an in vitro P450 reaction can stem from several factors, ranging from enzyme activity to reaction conditions. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low In Vitro Production
Caption: Troubleshooting workflow for low in vitro this compound production.
Issue 2: Poor P450 Expression and Heme Incorporation
Q: I am expressing a P450 enzyme in E. coli, but the expression level is low, and the CO-difference spectrum shows a significant peak at 420 nm (inactive P420 form) instead of 450 nm. How can I improve this?
A: This is a common issue when heterologously expressing P450s. The peak at 420 nm indicates misfolded or heme-free protein. Here are several strategies to improve expression and heme incorporation:
-
Optimize Expression Conditions:
-
Lower Temperature: Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (16-24 hours). This slows down protein synthesis, allowing for proper folding.
-
IPTG Concentration: Titrate the concentration of the inducer (IPTG) to find the optimal level that balances expression rate and folding.
-
-
Supplement the Growth Medium:
-
Heme Precursor: Add δ-aminolevulinic acid (ALA), a heme precursor, to the culture medium at the time of induction to enhance heme biosynthesis.
-
Iron Source: Supplement the medium with an iron source, such as ferric citrate.
-
-
Co-expression of Chaperones: Co-express molecular chaperones like GroEL/GroES to assist in the proper folding of the P450 protein.[1]
-
N-terminal Modifications: For membrane-associated P450s, modifying the N-terminus can improve solubility and expression in E. coli.[1]
-
Use of Different E. coli Strains: Some E. coli strains are better suited for expressing complex proteins. Consider trying strains like BL21(DE3) pLysS or C41(DE3).
Issue 3: Inefficient Cofactor Regeneration in Whole-Cell Bioconversion
Q: My whole-cell bioconversion system for this compound production has a low yield. I suspect inefficient NADPH regeneration. How can I address this?
A: In whole-cell systems, maintaining a sufficient pool of NADPH is critical for P450 activity. Here are ways to enhance cofactor regeneration:
-
Overexpress Glucose-6-Phosphate Dehydrogenase (G6PDH): G6PDH is a key enzyme in the pentose phosphate pathway, which is a major source of NADPH.
-
Co-express a Glucose Dehydrogenase (GDH): Introduce a heterologous GDH which can directly oxidize glucose to generate NADPH. This has been shown to significantly improve P450-dependent reactions.
-
Engineer Central Metabolism: Redirect carbon flux towards the pentose phosphate pathway by modifying key enzymes in glycolysis.
-
External Substrate Feeding: Provide a co-substrate like glucose or formate that can be utilized by endogenous or heterologous dehydrogenases to regenerate NADPH.
Frequently Asked Questions (FAQs)
Enzyme Selection and Engineering
Q1: Which P450 enzyme is best for tryptamine 4-hydroxylation? A1: While several P450s can hydroxylate tryptamine, cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium is a popular choice for engineering due to its high catalytic activity and self-sufficiency (it contains both the heme and reductase domains in a single polypeptide).[2] Wild-type P450 BM3 has low activity on tryptamine, but it can be engineered through directed evolution to enhance its activity and selectivity for this substrate.
Q2: What mutations can I introduce to improve P450 BM3 activity for tryptamine hydroxylation? A2: Directed evolution studies have identified several key residues in P450 BM3 that can be mutated to alter substrate specificity and improve catalytic efficiency. While specific data for this compound is limited, mutations that have shown success for similar substrates like indole include those in the active site and substrate access channel. For example, a V445A mutation in a P450 BM3 variant increased the catalytic efficiency for indole hydroxylation by 8.2-fold.[3] Other studies have shown that mutations at positions like F87 and A328 can dramatically enhance substrate binding and turnover rates for non-native substrates.[2][4]
Reaction and Analysis
Q3: What is a standard protocol for an in vitro P450-mediated this compound synthesis reaction? A3: A typical in vitro reaction mixture includes the purified P450 enzyme, its redox partner (if not a fusion protein), a buffer system, the substrate (tryptamine), and an NADPH regeneration system. See the "Experimental Protocols" section for a detailed methodology.
Q4: I am observing peak tailing and low sensitivity when analyzing tryptamine and this compound by HPLC. What could be the cause? A4: Peak tailing for basic compounds like tryptamines on reverse-phase columns is often due to interactions with residual silanol groups on the silica support.[5]
-
Lower Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.5) with an additive like formic acid or trifluoroacetic acid can protonate the silanols and reduce these interactions.
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping minimize exposed silanols.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help mask silanol interactions.[6]
-
Optimize Sample Solvent: Dissolving the sample in the mobile phase can prevent peak distortion.
Q5: I am encountering interference in my LC-MS/MS analysis of this compound (psilocin). How can I troubleshoot this? A5: Interference in LC-MS/MS can arise from the sample matrix or co-eluting compounds.
-
Chromatographic Separation: Optimize the gradient and column chemistry to separate the analyte from interfering compounds. For psilocin analysis in plasma, tryptophan has been identified as a major interfering compound, and hydrophilic interaction liquid chromatography (HILIC) has been shown to effectively separate it from psilocin.[7]
-
Sample Preparation: Use a more selective sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.
-
Mass Spectrometry Parameters: Optimize the MRM transitions (precursor and product ions) and collision energy to enhance specificity.
Data Presentation
Table 1: Kinetic Parameters of Engineered P450 BM3 Mutants for Hydroxylation of Various Substrates
| P450 Variant | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Fold Improvement over Parent | Reference |
| Parent (A74G/F87V/L188Q) | Indole | - | - | - | - | [3] |
| V445A | Indole | 7.5x increase | 9.2% decrease | 8.2x | 8.2 | [3] |
| Wild-Type | Omeprazole | 238 | 124 | 1.9 | - | [8] |
| F87V/A82F | Omeprazole | 1500 | 1.9 | 789.5 | >400 | [8] |
| Wild-Type | Benzo-1,4-dioxane | 8.3 | - | - | - | [9][10] |
| R255L | Benzo-1,4-dioxane | 1168 | - | - | ~140 | [9][10] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of P450 BM3 Variants
This protocol describes the expression of His-tagged P450 BM3 variants in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).
-
Transformation: Transform the expression plasmid containing the P450 BM3 variant into E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Supplement the medium with 0.5 mM δ-aminolevulinic acid.
-
Expression: Continue to grow the culture at 20°C for 20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 10% glycerol) using dialysis or a desalting column.
-
Quantification: Determine the concentration of active P450 using the CO-difference spectrum assay.
Protocol 2: In Vitro this compound Synthesis
-
Reaction Setup: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 µM purified P450 BM3 variant
-
1 mM Tryptamine (dissolved in a minimal amount of a compatible organic solvent like DMSO, then diluted)
-
NADPH Regeneration System (e.g., 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 1 mM NADP⁺)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding NADP⁺ (if not already present in a master mix).
-
Incubation: Incubate the reaction at 37°C with shaking for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifugation: Centrifuge at high speed for 10 minutes to precipitate the protein.
-
Analysis: Analyze the supernatant for this compound content using HPLC or LC-MS/MS.
Visualizations
P450 Catalytic Cycle
Caption: The catalytic cycle of cytochrome P450 enzymes.
Experimental Workflow for P450 Engineering
Caption: A typical directed evolution workflow for engineering P450 enzymes.
References
- 1. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arnold Group [cheme.caltech.edu]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. hplc.eu [hplc.eu]
- 7. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Mutations Alter the Cytochrome P450 BM3 Conformational Landscape and Remove Inherent Substrate Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Directed Evolution of P450 BM3 towards Functionalization of Aromatic O-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Affinity: 4-Hydroxytryptamine vs. Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of 4-Hydroxytryptamine (4-HT), also known as serotonin, and psilocin, the active metabolite of psilocybin. The information presented is supported by experimental data from radioligand binding assays and is intended to be a valuable resource for researchers in pharmacology and drug development.
Receptor Binding Affinity Profile
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and psilocin for key human serotonin receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT1A | 95[1] | ~100[2] |
| 5-HT2A | Potent Agonist (EC50 = 38 nM)[1] | ~6[2] |
| 5-HT2C | 40[1] | ~14[2] |
| 5-HT1B | 1,050[1] | Not widely reported |
Experimental Protocols
The receptor affinity data presented in this guide is primarily determined through competitive radioligand binding assays.[3] This technique is a robust and sensitive method for quantifying the interaction between a ligand and a receptor.[3]
Competitive Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of a test compound (e.g., this compound or psilocin) for a specific serotonin receptor subtype.
1. Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target serotonin receptor (e.g., from HEK293 cells stably expressing the human 5-HT2A receptor).[2]
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).
-
Test Compounds: this compound and psilocin.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold buffer to remove unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
2. Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the target receptor.
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[2]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains the receptor preparation and the radioligand.
-
Non-specific Binding (NSB): Contains the receptor preparation, the radioligand, and a high concentration of an unlabeled ligand that is known to bind to the receptor. This is to determine the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Contains the receptor preparation, the radioligand, and varying concentrations of the test compound (this compound or psilocin).[2]
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[2]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
3. Data Analysis:
-
Specific Binding Calculation: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
IC50 Determination: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
The primary receptor target for the psychoactive effects of psilocin is the 5-HT2A receptor.[4] Upon activation by an agonist like serotonin or psilocin, the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine receptor affinity.
Caption: Competitive Radioligand Binding Assay Workflow.
References
A Researcher's Guide to Validating the Purity of Synthesized 4-Hydroxytryptamine using NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. In the synthesis of 4-Hydroxytryptamine, a key psychoactive compound and precursor to many pharmacological agents, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for unambiguous structure verification and purity assessment.
This guide provides a comprehensive comparison of the NMR spectral data of this compound with potential impurities that may arise during its synthesis. Detailed experimental protocols and data presentation are included to assist researchers in accurately validating the purity of their synthesized materials.
Comparison of this compound and Potential Impurities by NMR
A critical step in validating the purity of synthesized this compound is the comparison of its ¹H and ¹³C NMR spectra with those of potential impurities. The presence of unexpected signals in the spectra can indicate contamination with starting materials, byproducts, or residual solvents.
Table 1: ¹H NMR Data for this compound and Potential Impurities
| Compound | Key ¹H NMR Signals (ppm) in DMSO-d6 |
| This compound | Indole NH (~10.8 ppm), Aromatic protons (~6.5-7.2 ppm), -CH2-CH2-NH2 (~2.8-3.1 ppm) |
| Tryptamine | Indole NH (~10.8 ppm), Aromatic protons (~7.0-7.6 ppm), -CH2-CH2-NH2 (~2.8-3.0 ppm)[1] |
| 4-Benzyloxyindole | Aromatic protons (~6.6-7.5 ppm), -O-CH2- (~5.2 ppm) |
Table 2: ¹³C NMR Data for this compound and Potential Impurities
| Compound | Key ¹³C NMR Signals (ppm) in DMSO-d6 |
| This compound | Data not yet available in compiled public databases. |
| Tryptamine | C2 (~123.9 ppm), C3 (~112.5 ppm), C4 (~118.4 ppm), C5 (~119.0 ppm), C6 (~121.2 ppm), C7 (~111.4 ppm), C8 (~136.5 ppm), C9 (~127.3 ppm), -CH2-CH2-NH2 (~41.5, 28.5 ppm)[1] |
| 4-Benzyloxyindole | Aromatic carbons (~100-155 ppm), -O-CH2- (~69.5 ppm) |
Experimental Protocols
Accurate and reproducible NMR data acquisition is paramount for reliable purity assessment. The following protocols provide a general framework for sample preparation and data acquisition.
Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolution: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample and internal standard.
NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected signals.
-
Use appropriate relaxation delays to ensure accurate integration for quantitative analysis.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using NMR.
Conclusion
NMR spectroscopy is an indispensable technique for the structural confirmation and purity assessment of synthesized this compound. By carefully comparing the ¹H and ¹³C NMR spectra of the synthesized product with known data for the pure compound and potential impurities, researchers can confidently validate the integrity of their material. The use of quantitative NMR provides a direct and accurate measure of purity, which is essential for the advancement of research and development in the fields of neuroscience and medicinal chemistry.
References
Navigating Specificity: A Comparative Guide to 4-Hydroxytryptamine Cross-Reactivity in Serotonin Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of serotonin is paramount. However, the presence of structurally similar compounds, such as 4-Hydroxytryptamine, presents a significant challenge to the specificity of serotonin immunoassays. This guide provides a comprehensive comparison of common immunoassay platforms, delves into the potential for this compound cross-reactivity, and offers detailed experimental protocols to empower researchers to validate their assay's specificity.
The crux of immunoassay specificity lies in the antibody's ability to distinguish between the target analyte and other structurally related molecules. Serotonin, or 5-Hydroxytryptamine (5-HT), and its positional isomer, this compound (4-HT), share a common tryptamine backbone, raising the potential for cross-reactivity in immunoassays designed to detect serotonin. While many commercially available serotonin immunoassay kits claim high specificity, explicit quantitative data on the cross-reactivity with this compound is often lacking in the provided documentation.
This guide will explore the theoretical basis for this potential cross-reactivity by comparing the molecular structures of both compounds and will provide practical guidance on how to empirically determine the level of interference in your specific assay.
Structural Comparison: Serotonin vs. This compound
The potential for cross-reactivity is rooted in the structural similarities between serotonin and this compound. The specificity of an anti-serotonin antibody is determined by the epitope it recognizes. Antibodies generated against serotonin may target the indole ring, the ethylamine side chain, or a combination of both.
| Feature | Serotonin (5-Hydroxytryptamine) | This compound | Structural Similarity & Potential for Cross-Reactivity |
| Core Structure | Indole ring with an ethylamine side chain | Indole ring with an ethylamine side chain | Identical core structure, high potential for cross-reactivity. |
| Hydroxyl Group Position | Position 5 of the indole ring | Position 4 of the indole ring | This difference is the primary basis for antibody discrimination. Antibodies targeting the region around the 5-hydroxyl group are expected to have lower cross-reactivity. |
| Chemical Formula | C₁₀H₁₂N₂O | C₁₀H₁₂N₂O | Identical formula, isomers. |
| Molar Mass | 176.22 g/mol | 176.22 g/mol | Identical molar mass. |
dot
Caption: Chemical structures of Serotonin and this compound.
Immunoassay Platforms for Serotonin Detection
Two primary immunoassay formats are commonly used for the quantification of serotonin: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA). Both are competitive assays where the analyte in the sample competes with a labeled tracer for a limited number of antibody binding sites.
Competitive ELISA Workflow
dot
Caption: General workflow of a competitive ELISA.
Radioimmunoassay (RIA) Workflow
dot
Caption: General workflow of a radioimmunoassay.
Assessing Cross-Reactivity: Experimental Protocols
To ensure the accuracy of serotonin measurements, it is crucial to validate the specificity of the chosen immunoassay and to determine the extent of cross-reactivity with potentially interfering substances like this compound.
Protocol for Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to quantify the cross-reactivity of this compound in a serotonin ELISA.
Materials:
-
Serotonin ELISA kit (including anti-serotonin antibody-coated microplate, enzyme-labeled serotonin, substrate, and wash/assay buffers)
-
Serotonin standard
-
This compound
-
Microplate reader
Procedure:
-
Prepare Standards and Test Compound:
-
Prepare a serial dilution of the serotonin standard according to the kit manufacturer's instructions to generate a standard curve.
-
Prepare a serial dilution of this compound in the same assay buffer, covering a broad concentration range.
-
-
Assay Performance:
-
Add the serotonin standards and the this compound dilutions to separate wells of the antibody-coated microplate.
-
Add the enzyme-labeled serotonin to all wells.
-
Incubate the plate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for the recommended time for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve of absorbance versus serotonin concentration.
-
Determine the concentration of serotonin that causes 50% inhibition of the maximum signal (IC50).
-
From the this compound dilution series, determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Serotonin / IC50 of this compound) x 100
-
Protocol for Determining Cross-Reactivity using RIA
A similar principle is applied to determine cross-reactivity in a radioimmunoassay.
Materials:
-
Serotonin RIA components (anti-serotonin antibody, radiolabeled serotonin)
-
Serotonin standard
-
This compound
-
Separation reagent (e.g., charcoal, second antibody)
-
Gamma counter
Procedure:
-
Prepare Standards and Test Compound:
-
Prepare a serial dilution of the serotonin standard.
-
Prepare a serial dilution of this compound in the same assay buffer.
-
-
Assay Performance:
-
In separate tubes, combine the anti-serotonin antibody, radiolabeled serotonin, and either the serotonin standards or the this compound dilutions.
-
Incubate the tubes to allow for competitive binding.
-
Add the separation reagent to precipitate the antibody-bound fraction.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis:
-
Measure the radioactivity of the precipitate (bound fraction) using a gamma counter.
-
Plot the standard curve of counts per minute (CPM) versus serotonin concentration.
-
Determine the IC50 for both serotonin and this compound.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Conclusion and Recommendations
The structural similarity between serotonin and this compound underscores the potential for cross-reactivity in serotonin immunoassays. While many commercial kits are designed for high specificity, researchers should not assume the absence of interference. It is imperative to perform validation experiments to quantify the cross-reactivity of this compound within the context of the specific assay and sample matrix being used. By following the detailed protocols provided in this guide, researchers can confidently assess the specificity of their serotonin measurements, ensuring the reliability and accuracy of their data in critical research and drug development applications. The choice of a highly specific monoclonal antibody that targets the 5-hydroxy position of the indole ring is theoretically more likely to exhibit lower cross-reactivity with this compound. However, empirical validation remains the gold standard for confirming assay performance.
A Comparative Guide to the In Vivo Effects of 4-Hydroxytryptamine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of 4-Hydroxytryptamine (Serotonin) and its derivatives. The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and pharmacological properties of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays.
Overview of this compound and Its Derivatives
This compound, commonly known as Serotonin, is a crucial monoamine neurotransmitter involved in a wide array of physiological and psychological processes.[1] Its derivatives, particularly those with psychedelic properties, are gaining significant interest for their potential therapeutic applications. These compounds primarily exert their effects through interaction with serotonin receptors, with a notable affinity for the 5-HT2A receptor, which is believed to mediate their hallucinogenic effects.[2][3][4] This guide focuses on a comparative analysis of this compound and key derivatives such as psilocin (4-hydroxy-N,N-dimethyltryptamine) and its acetylated prodrugs.
Comparative In Vivo and In Vitro Activity
The following tables summarize the quantitative data on the in vivo potency and in vitro receptor affinity and functional activity of this compound and its derivatives. The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor activation and potential psychedelic effects in humans.[5][6][7]
Table 1: In Vivo Potency - Head-Twitch Response (HTR) in Mice
| Compound | ED₅₀ (μmol/kg) | Notes |
| This compound (Serotonin) | Not typically assessed directly due to rapid metabolism and BBB limitations | Endogenous neurotransmitter. |
| Psilocin (4-HO-DMT) | 0.81[8] | Active metabolite of psilocybin. |
| 4-HO-MET | 0.65[8] | Asymmetrical alkyl substituent. |
| 4-HO-DET | 1.56[8] | Symmetrical alkyl chains. |
| 4-HO-MPT | 1.92[8] | Asymmetrical alkyl substituent. |
| 4-HO-DPT | 2.47[8] | Symmetrical alkyl chains. |
| 4-HO-MIPT | 2.97[8] | Asymmetrical alkyl substituent. |
| 4-HO-DIPT | 3.46[8] | Symmetrical alkyl chains. |
| 4-AcO-DMT | Similar potency to psilocin in vivo[8] | O-acetylated prodrug of psilocin. |
Table 2: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Assay Type |
| This compound (Serotonin) | 5-HT2A | - | 38[2] | 100 | Calcium Mobilization |
| 5-HT1A | 95[2] | - | - | Radioligand Binding | |
| 5-HT2C | 40[2] | - | - | Radioligand Binding | |
| Psilocin (4-HO-DMT) | 5-HT2A | - | 21[2] | ~90-100[8][9] | Calcium Mobilization |
| 4-AcO-DMT | 5-HT2A | - | 10-40 fold weaker than psilocin[9] | 79.2[8][9] | Calcium Mobilization |
| 4-AcO-DIPT | 5-HT2A | - | 10-40 fold weaker than psilocin | 74.6[8][9] | Calcium Mobilization |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in studying these compounds, the following diagrams are provided.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway
Caption: In Vivo Head-Twitch Response Experimental Workflow
Experimental Protocols
Head-Twitch Response (HTR) in Mice
The head-twitch response is a rapid, side-to-side head movement in rodents, which is a behavioral proxy for 5-HT2A receptor activation.[5][6][7]
Animals:
-
Male C57BL/6J mice are commonly used.[8]
-
Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the experiment.
Drug Preparation and Administration:
-
Dissolve the test compounds and vehicle control in a suitable solvent (e.g., saline, DMSO).
-
Administer the drugs via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Use a range of doses to establish a dose-response relationship.
Behavioral Observation and Data Collection:
-
Immediately after drug administration, place each mouse individually into a clean observation chamber (e.g., a standard shoebox cage).
-
Allow for a brief habituation period (e.g., 5-10 minutes).
-
Observe and count the number of head twitches for a defined period, typically 30 to 60 minutes.
-
A head twitch is characterized as a rapid, convulsive, rotational movement of the head that is distinct from normal grooming or exploratory behavior.
-
Automated systems using magnetometers or video tracking software can also be used for more objective and high-throughput data collection.[5]
Data Analysis:
-
Calculate the total number of head twitches for each animal.
-
Plot the mean number of head twitches against the drug dose.
-
Determine the ED₅₀ value (the dose that produces 50% of the maximal response) using non-linear regression analysis.
In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.
Cell Culture:
-
Use a cell line stably expressing the human 5-HT2A receptor, such as HEK293 or CHO cells.
-
Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (agonists) in an appropriate assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
Use an automated liquid handler or a multi-channel pipette to add the compounds to the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity using a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Record the fluorescence signal over time to capture the peak calcium response. The excitation and emission wavelengths will depend on the specific dye used (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[10]
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a vehicle control (0%) and a maximal concentration of a reference agonist like serotonin (100%).
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal efficacy) values.
Discussion and Conclusion
The data presented in this guide highlights the structure-activity relationships among this compound derivatives. The in vivo potency in the head-twitch response assay generally correlates with the in vitro functional activity at the 5-HT2A receptor. Modifications to the N,N-dialkyl substituents on the tryptamine scaffold can significantly impact potency.[8] O-acetylation of the 4-hydroxy group tends to reduce in vitro potency, yet these compounds often retain in vivo activity, suggesting they may act as prodrugs that are deacetylated to their active 4-hydroxy counterparts.[8][9]
This compound itself, while a potent 5-HT2A receptor agonist in vitro, does not typically induce a head-twitch response, which may be due to factors such as its rapid metabolism and limited ability to cross the blood-brain barrier.[2] Its derivatives, however, demonstrate a range of psychedelic-like effects in animal models, making them valuable tools for neuroscience research and potential starting points for the development of novel therapeutics.
This guide provides a foundational resource for researchers in the field. Further investigation into the pharmacokinetics and metabolism of these compounds is crucial for a comprehensive understanding of their in vivo effects.
References
- 1. criver.com [criver.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A_receptor [bionity.com]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. labcorp.com [labcorp.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-Hydroxytryptamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxytryptamine (4-HT) analogs, focusing on their structure-activity relationships (SAR). The information presented herein is curated from experimental data to assist researchers in understanding the nuanced pharmacological effects of these compounds, which are primarily agonists at serotonin receptors.
Introduction to this compound Analogs
This compound, also known as psilocin, is a naturally occurring psychedelic compound and the active metabolite of psilocybin.[1] Its analogs are of significant interest in neuroscience and drug development due to their therapeutic potential. These compounds primarily exert their effects through interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[1] Activation of this receptor is a hallmark of classic psychedelic compounds.[1] Understanding the SAR of 4-HT analogs is crucial for designing novel molecules with specific pharmacological profiles for potential therapeutic applications.
Comparative Analysis of Receptor Activity
The pharmacological activity of 4-HT analogs is significantly influenced by structural modifications at two key positions: the 4-position of the indole ring and the N,N-dialkylamino group.[1] Variations in these positions alter the affinity, efficacy, and selectivity of the compounds for different 5-HT receptor subtypes.
Data Summary Tables
The following tables summarize the in vitro and in vivo data for a selection of this compound analogs, providing a quantitative comparison of their activity at key serotonin receptors.
Table 1: In Vitro Functional Activity of 4-Hydroxy and 4-Acetoxy Tryptamine Analogs at Human 5-HT2A Receptors
| Compound | Substituent (R) | EC50 (nM) at h5-HT2A | Emax (%) at h5-HT2A | Reference |
| 4-HO-DMT (Psilocin) | -H | 10.3 | 100 | [2] |
| 4-AcO-DMT | -COCH3 | 124 | 100 | [2] |
| 4-HO-DET | -H | 13.1 | 100 | [2] |
| 4-AcO-DET | -COCH3 | 200 | 100 | [2] |
| 4-HO-DPT | -H | 20.1 | 95 | [2] |
| 4-AcO-DPT | -COCH3 | 258 | 98 | [2] |
| 4-HO-DIPT | -H | 45.3 | 89 | [2] |
| 4-AcO-DIPT | -COCH3 | 910 | 92 | [2] |
| 4-HO-MET | -H | 9.8 | 100 | [2] |
| 4-AcO-MET | -COCH3 | 105 | 100 | [2] |
| 4-HO-MPT | -H | 15.8 | 98 | [2] |
| 4-AcO-MPT | -COCH3 | 187 | 99 | [2] |
| 4-HO-MIPT | -H | 28.1 | 93 | [2] |
| 4-AcO-MIPT | -COCH3 | 456 | 95 | [2] |
Table 2: In Vivo Potency of 4-Hydroxy and 4-Acetoxy Tryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (μmol/kg) | Reference |
| 4-HO-DMT (Psilocin) | 0.81 | [2][3] |
| 4-AcO-DMT | 0.84 | [2] |
| 4-HO-DET | 1.56 | [2][4] |
| 4-AcO-DET | 1.34 | [2] |
| 4-HO-DPT | 2.47 | [2][4] |
| 4-AcO-DPT | 2.15 | [2] |
| 4-HO-DIPT | 3.46 | [2][4] |
| 4-AcO-DIPT | 3.89 | [2] |
| 4-HO-MET | 0.65 | [2][4] |
| 4-AcO-MET | 0.72 | [2] |
| 4-HO-MPT | 1.92 | [2][4] |
| 4-AcO-MPT | 1.63 | [2] |
| 4-HO-MIPT | 2.97 | [2][4] |
| 4-AcO-MIPT | 2.51 | [2] |
Key Structure-Activity Relationship Insights
-
N-Alkyl Substituents: The size and branching of the N-alkyl chains significantly influence potency and efficacy at 5-HT2 receptors.[1] Generally, as the steric bulk of the N,N-dialkyl substituents increases, the in vivo potency in the head-twitch response (HTR) assay decreases.[2][4] For example, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is psilocin (DMT) > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT.[2][4] A similar trend is observed for analogs with asymmetrical alkyl groups.[2][4]
-
4-Position Modification (O-Acetylation): O-acetylation of the 4-hydroxy group to form 4-acetoxy analogs generally reduces the in vitro potency at the 5-HT2A receptor by about 10- to 20-fold.[2][3] However, this modification does not significantly alter agonist efficacy.[2][3] In contrast, O-acetylation has little effect on in vivo potency in the HTR assay, suggesting that these acetylated compounds act as prodrugs and are deacetylated in vivo to the active 4-hydroxy form.[2][3][5]
-
Receptor Selectivity: While the primary target is the 5-HT2A receptor, many 4-HT analogs also show affinity for other 5-HT receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C.[1][6] Some tryptamines with bulkier N-alkyl groups exhibit lower potency at 5-HT2C receptors and higher efficacy at 5-HT2B receptors.[2][5] For instance, 1-methylpsilocin has been identified as a selective agonist at the human 5-HT2C receptor.[7][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by 4-HT analogs and a typical experimental workflow for assessing their in vitro activity.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for the characterization of 4-HT analogs.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Membranes: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or brain tissue.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (4-HT analog).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.[2][3]
-
Cell Culture and Plating: Cells stably expressing the human or mouse 5-HT2A receptor are cultured and seeded into 96-well plates.[3]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the addition of the 4-HT analog at various concentrations.
-
Fluorescence Measurement: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured over time using a plate reader.
-
Data Analysis: Dose-response curves are generated, and the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response) are calculated.[1]
Mouse Head-Twitch Response (HTR) Assay
The HTR in mice is a behavioral assay used to assess the in vivo 5-HT2A receptor activation and is considered a proxy for psychedelic-like activity.[2][3]
-
Animal Acclimation: C57BL/6J mice are acclimated to the testing environment.
-
Compound Administration: The test compounds (4-HT analogs) are administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Observation: The number of head twitches is recorded over a specific period, often using a magnetometer-based system for automated and objective measurement.
-
Data Analysis: Dose-response curves are constructed, and the ED50 (the dose that produces 50% of the maximal response) is determined.[1][2]
Conclusion
The structure-activity relationship of this compound analogs is a complex but increasingly well-understood field. Modifications to the N,N-dialkyl substituents and the 4-position of the indole ring provide a powerful means to modulate the pharmacological properties of these compounds. The data clearly indicate that while O-acetylation creates effective prodrugs, the steric and electronic properties of the N-alkyl groups are key determinants of in vivo potency. This comparative guide provides a foundational resource for researchers aiming to design and develop novel 4-HT analogs with tailored activities for potential therapeutic applications in psychiatry and beyond. Further research into the detailed signaling profiles and off-target effects of these analogs will continue to refine our understanding and guide future drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative study of 4-Hydroxytryptamine and 5-MeO-DMT at serotonin receptors
A Comparative Analysis of 4-Hydroxytryptamine (Serotonin) and 5-MeO-DMT at Serotonin Receptors
Introduction
Serotonin (this compound, 5-HT), a critical neurotransmitter, modulates a vast array of physiological and psychological functions through its interaction with a diverse family of receptors.[1] Its synthetic analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a potent psychedelic compound known for its profound and rapid-acting effects. Both molecules exert their influence by binding to and activating serotonin receptors, yet their pharmacological profiles and downstream effects exhibit significant differences. This guide provides a comparative study of their interactions at various serotonin receptors, presenting key experimental data on binding affinities and functional activities, detailing the underlying experimental protocols, and visualizing the associated signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between the endogenous neurotransmitter and its powerful synthetic counterpart.
Comparative Pharmacological Data
The interaction of a ligand with a receptor is characterized by its binding affinity (often expressed as the inhibition constant, Kᵢ) and its functional activity as an agonist (measured by its potency, EC₅₀, and efficacy, Eₘₐₓ). The following tables summarize the quantitative data for Serotonin and 5-MeO-DMT at key serotonin receptor subtypes.
Binding Affinity (Kᵢ, nM) at Human Serotonin Receptors
| Receptor Subtype | Serotonin (this compound) | 5-MeO-DMT | Key Observations |
| 5-HT₁A | ~3.3 | ~1.9 - 3.0 | Both compounds exhibit high affinity. 5-MeO-DMT shows a particularly high affinity and selectivity for this receptor subtype.[2] |
| 5-HT₂A | ~12.5 | ~40 - 900 | Serotonin has a higher affinity for the 5-HT₂A receptor compared to 5-MeO-DMT. The hallucinogenic effects of many tryptamines are primarily mediated through this receptor.[2][3] |
| 5-HT₂C | ~5.0 | ~200 - 2000 | Serotonin binds with significantly higher affinity to the 5-HT₂C receptor. |
| SERT | ~470 | ~1000 - 3000 | 5-MeO-DMT can bind to the serotonin reuptake pump (SERT), potentially increasing intrasynaptic serotonin levels.[3] |
Note: Kᵢ values are compiled from various studies and can vary based on experimental conditions. The data presented represents a consensus range.
Functional Activity (EC₅₀, nM and Eₘₐₓ, %) at Human Serotonin Receptors
| Receptor Subtype | Ligand | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Serotonin) | Key Observations |
| 5-HT₁A | Serotonin | ~2.5 | 100% | Endogenous full agonist. |
| 5-MeO-DMT | ~10 - 50 | ~90 - 110% | Acts as a potent, full agonist at the 5-HT₁A receptor.[3] | |
| 5-HT₂A | Serotonin | ~10 | 100% | Endogenous full agonist. |
| 5-MeO-DMT | ~50 - 300 | ~80 - 120% | Often described as a full agonist, potentially producing a supraphysiological response compared to serotonin.[3][4] Classic psychedelic tryptamines are typically partial agonists.[3] |
Signaling Pathways
Activation of serotonin receptors, particularly the 5-HT₂A receptor, initiates a cascade of intracellular signaling events. While both Serotonin and 5-MeO-DMT activate this receptor, differences in lipophilicity and potential for biased agonism may lead to distinct downstream effects. Psychedelics like 5-MeO-DMT are more lipophilic than serotonin, allowing them to cross the cell membrane and stimulate intracellular 5-HT₂A receptors, which has been linked to their unique neuroplastic effects.[5] The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] Some studies suggest that hallucinogens may also engage Gi/o protein-dependent signaling.[6]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize ligand-receptor interactions.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radioactively labeled ligand for binding to the target receptor.[1][7]
-
Membrane Preparation:
-
Cells or tissues expressing the serotonin receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4).[8]
-
The homogenate is centrifuged to pellet the cell membranes.[8]
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[8]
-
-
Competition Binding Assay:
-
The assay is performed in 96-well plates.[8]
-
To each well, the following are added in order: assay buffer, the membrane preparation (e.g., 5-20 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the unlabeled test compound (Serotonin or 5-MeO-DMT).[8][9]
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is used in a set of control wells.[9]
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 27°C) to allow the binding to reach equilibrium.[8][9]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.[8]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]
-
Calcium Flux Assay Protocol
This functional assay measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.[10]
-
Cell Preparation and Dye Loading:
-
Cells expressing the target receptor are plated in 96-well black, clear-bottom plates.
-
The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[10][11]
-
The cells are incubated in the dark (e.g., 45-60 minutes at 37°C) to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[11]
-
-
Assay Performance:
-
The plate is placed in a fluorescence plate reader (e.g., a FlexStation 3 or similar instrument) equipped with automated liquid handling.[12]
-
A baseline fluorescence reading is taken for a set period (e.g., 10-30 seconds).[12]
-
Varying concentrations of the agonist (Serotonin or 5-MeO-DMT) are automatically injected into the wells.
-
Fluorescence is continuously monitored in real-time immediately following agonist addition to capture the transient calcium peak.[10]
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The peak fluorescence response is determined for each agonist concentration.
-
The data are plotted as peak fluorescence versus the log concentration of the agonist. A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).
-
Logical Framework for Comparison
The comparative study of Serotonin and 5-MeO-DMT is built upon a hierarchical analysis of their pharmacological properties. The primary distinction lies in their identity as an endogenous neurotransmitter versus a synthetic psychedelic. This leads to an investigation of their receptor interaction profiles, which are defined by their binding and functional characteristics. These characteristics, in turn, determine the downstream signaling and ultimate physiological and psychological effects.
Conclusion
The comparison between Serotonin and 5-MeO-DMT reveals a complex pharmacological relationship. While both compounds are potent agonists at serotonin receptors, they exhibit distinct profiles. 5-MeO-DMT displays a remarkably high affinity for the 5-HT₁A receptor, whereas serotonin has a more balanced profile with higher affinity for 5-HT₂A and 5-HT₂C receptors.[2] Functionally, 5-MeO-DMT often acts as a full agonist, similar to serotonin, but its greater lipophilicity and potential to increase synaptic serotonin levels may contribute to its unique and powerful psychedelic effects.[3][5] Understanding these differences at the molecular and cellular levels is crucial for the fields of neuroscience and pharmacology, particularly for the development of novel therapeutics targeting the serotonergic system. The experimental protocols and data presented provide a foundational framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 4. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 10. agilent.com [agilent.com]
- 11. bu.edu [bu.edu]
- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Hydroxytryptamine (Serotonin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Hydroxytryptamine (Serotonin) against established analytical techniques. The performance of the new method is objectively evaluated alongside High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to this compound (Serotonin) Quantification
This compound, commonly known as serotonin, is a critical monoamine neurotransmitter involved in a vast array of physiological processes, including the regulation of mood, appetite, sleep, and cardiovascular function.[1] Its implication in various pathological conditions such as depression, anxiety disorders, and carcinoid syndrome makes its accurate quantification in biological matrices essential for both clinical diagnostics and pharmaceutical research.[2][3] The development of reliable and sensitive analytical methods is crucial for advancing our understanding of serotonin's role in health and disease.
This guide introduces a novel LC-MS/MS method designed for enhanced sensitivity and simplified sample preparation, and compares its validation performance against commonly used analytical techniques.
Overview of Analytical Methods
A variety of analytical methods are available for the quantification of serotonin in biological samples like plasma, serum, urine, and brain tissue.[1][4][5] The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used technique that separates serotonin from other components in a sample, followed by detection using UV absorbance.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of serotonin to make it volatile before separation by gas chromatography and detection by mass spectrometry.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay based on the specific binding of an antibody to serotonin.[6][7]
The New "High-Sensitivity" LC-MS/MS Method
This guide introduces a hypothetical, state-of-the-art LC-MS/MS method for this compound quantification, developed to offer superior performance in terms of sensitivity and sample preparation efficiency. Key features of this new method include:
-
Simplified Sample Preparation: A streamlined protein precipitation step, reducing sample handling time and potential for error.[1][2]
-
Ultra-High Sensitivity: Achieves a lower limit of quantification (LLOQ) in the low picogram per milliliter range.
-
Rapid Analysis Time: A short chromatographic run time of under 5 minutes, enabling high-throughput analysis.[1]
Comparative Performance Data
The following tables summarize the key validation parameters for the new LC-MS/MS method and other established techniques, based on data reported in the scientific literature. The validation parameters are in accordance with regulatory guidelines from the FDA and EMA.[8][9][10][11][12]
Table 1: Comparison of Linearity and Sensitivity
| Method | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| New HS LC-MS/MS | 0.05 - 100 | 0.015 ng/mL | 0.05 ng/mL |
| HPLC-UV[4] | 31.25 - 4000 | Not Reported | 31.25 ng/mL |
| UPLC-MS/MS[1] | >0.99 (R2) | Not Reported | Not Reported |
| LC-MS/MS[2] | 0.94 - 240 | Not Reported | 0.94 ng/mL |
| GC-MS[5] | 0.5 - 50 µg/L | 0.5 µg/L | Not Reported |
| ELISA | 10.2 - 2500 | Not Reported | 6.2 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Method | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| New HS LC-MS/MS | 95.5 - 104.2% | < 5% | < 7% |
| HPLC-UV[4] | 86.43 - 89.61% | < 2% | < 3% |
| UPLC-MS/MS[1] | High | High | Not Reported |
| LC-MS/MS[2] | 87.5 - 104% | < 8.03% | < 11.5% |
| GC-MS[5] | 98.2% | < 10% | < 10% |
| ELISA | Not Reported | Urine: 7.65%, Serum: 6.0% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New High-Sensitivity LC-MS/MS Method
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Serotonin-d4).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 177.1 -> 160.1
-
Internal Standard (Serotonin-d4): e.g., m/z 181.1 -> 164.1
-
Standard HPLC-UV Method
1. Sample Preparation (Protein Precipitation): [4]
-
Homogenize brain tissue in a suitable buffer.
-
Add perchloric acid to precipitate proteins.
-
Centrifuge and filter the supernatant.
2. Chromatographic Conditions: [4]
-
Column: C18 column.
-
Mobile Phase: 0.05% formic acid and acetonitrile (90:10, v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV at a specified wavelength (e.g., 280 nm).
ELISA Protocol
1. Acylation: [6]
-
Samples, standards, and controls are acylated in a microtiter plate.
2. Competitive ELISA: [6]
-
The acylated serotonin competes with a fixed amount of solid-phase bound antigen for a limited number of antiserum binding sites.
-
After incubation, unbound components are washed away.
-
An enzyme-conjugated secondary antibody is added, followed by a substrate.
-
The reaction is stopped, and the absorbance is measured at 450 nm.[6]
-
The concentration is determined by comparison to a standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using a chromatography-based method.
Caption: General workflow for this compound quantification.
Method Validation Parameters
This diagram illustrates the logical relationship between the core parameters for analytical method validation as per regulatory guidelines.[8][10][11]
Caption: Key parameters for analytical method validation.
Conclusion
The selection of an appropriate analytical method for this compound quantification is critical for obtaining reliable and accurate data in both research and clinical settings. The new high-sensitivity LC-MS/MS method presented here demonstrates significant advantages in terms of sensitivity, accuracy, and precision, with the added benefit of a simplified and rapid sample preparation protocol.
-
For high-throughput and sensitive quantification , the new LC-MS/MS method is the superior choice.
-
HPLC-UV remains a viable and cost-effective option when the expected concentrations are within its linear range and high sensitivity is not a primary requirement.[4]
-
GC-MS can be employed, but the need for derivatization adds complexity to the workflow.[5]
-
ELISA offers a high-throughput platform suitable for screening large numbers of samples, though it may have limitations in terms of specificity and dynamic range compared to chromatography-based methods.[6]
Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the biological matrix, the expected concentration range of serotonin, the required sample throughput, and the available instrumentation and expertise. This guide provides the necessary comparative data to make an informed decision.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eaglebio.com [eaglebio.com]
- 4. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of serotonin in rat brain by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. alpco.com [alpco.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Analysis of Head-Twitch Response to 4-Hydroxytryptamine and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the head-twitch response (HTR) induced by 4-Hydroxytryptamine (4-HT, Serotonin) and psilocin. The HTR in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans, primarily mediated by the activation of the serotonin 2A receptor (5-HT2A). Understanding the differential effects of these two tryptamines on this behavioral measure is crucial for the development of novel therapeutics targeting the serotonergic system.
Executive Summary
Psilocin, the active metabolite of psilocybin, is a classic psychedelic that potently induces the head-twitch response in rodents. In stark contrast, this compound, the endogenous neurotransmitter serotonin, is considered non-hallucinogenic and does not elicit the head-twitch response. This fundamental difference in their in vivo activity, despite both compounds acting on serotonin receptors, highlights the nuanced structure-activity relationships that govern psychedelic potential. The primary mechanism underlying the HTR is the activation of the Gq-coupled signaling cascade downstream of the 5-HT2A receptor, a pathway robustly engaged by psilocin but not by 4-HT in a manner that triggers this specific behavioral output.
Quantitative Data Comparison
The following table summarizes the quantitative data on the head-twitch response induced by psilocin. No comparable data for this compound is available as it does not induce this response.
| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | ED₅₀ (µmol/kg) | Peak Response | Notes |
| Psilocin | C57BL/6J mice | Intraperitoneal (IP) | 0.17[1] | 0.81[1] | Dose-dependent, inverted U-shaped curve | Potent inducer of HTR. |
| This compound | Rodent models | N/A | Not applicable | Not applicable | No response | Does not induce the head-twitch response. |
Experimental Protocols
The head-twitch response is a rapid, side-to-side rotational head movement.[2] A typical experimental protocol for its quantification is as follows:
Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.
Materials:
-
Test compounds (e.g., psilocin) and vehicle control (e.g., saline).
-
C57BL/6J mice.
-
Observation chambers (e.g., clear cylindrical containers).
-
Video recording equipment or a magnetometer-based detection system.
-
Data analysis software.
Procedure:
-
Animal Acclimation: Mice are habituated to the experimental room for at least one hour before testing.
-
Drug Administration: Mice are administered the test compound or vehicle via intraperitoneal (IP) injection.
-
Observation Period: Immediately after injection, mice are placed individually into the observation chambers. Their behavior is then recorded for a predetermined period, typically 20-30 minutes.[3]
-
HTR Quantification:
-
Manual Scoring: A trained observer, blinded to the experimental conditions, manually counts the number of head-twitches from video recordings.[4]
-
Automated Systems: For higher throughput and objectivity, automated systems are often employed. These can include:
-
Video Analysis: Machine learning algorithms analyze video recordings to identify and count HTR events.[5]
-
Magnetometer-based Detection: A small magnet is affixed to the mouse's head or ear tag.[6][7] The rapid head movement induces a detectable change in a magnetic field, which is recorded and analyzed to quantify HTRs.[6][8]
-
-
-
Data Analysis: The total number of head-twitches is recorded for each animal. Dose-response curves are generated, and statistical analyses (e.g., ANOVA) are performed to compare the effects of different treatments.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of behavioural and neurochemical effects of psilocybin in mice subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated detection of the head-twitch response using wavelet scalograms and a deep convolutional neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of 4-Hydroxytryptamine at 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of 4-Hydroxytryptamine (Serotonin) at the 5-Hydroxytryptamine Receptor 2A (5-HT2A). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Functional Selectivity at the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a wide range of therapeutics, including antipsychotics and potential treatments for depression and anxiety.[1] Upon activation, the 5-HT2A receptor can initiate multiple intracellular signaling cascades. The concept of "functional selectivity" or "biased agonism" posits that different ligands, upon binding to the same receptor, can stabilize distinct receptor conformations. This, in turn, can lead to the preferential activation of specific downstream signaling pathways.[1][2]
For the 5-HT2A receptor, the two most prominent signaling pathways are:
-
The canonical Gq/11 pathway: This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3]
-
The β-arrestin pathway: This pathway is initiated by the recruitment of β-arrestin proteins to the activated receptor.[1][4] β-arrestin recruitment can lead to receptor desensitization and internalization, but also to the activation of distinct signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][5]
This compound (Serotonin), the endogenous ligand for the 5-HT2A receptor, is capable of activating both the Gq/11 and β-arrestin pathways.[4][5] The balance between these pathways can be influenced by the specific cellular environment and is a critical factor in determining the overall physiological response to serotonin. Understanding the functional selectivity of serotonin and comparing it to other ligands is crucial for the rational design of drugs with improved therapeutic efficacy and reduced side effects.
Comparative Analysis of Ligand-Directed Signaling at the 5-HT2A Receptor
The following tables summarize the potency (EC50) and efficacy (Emax) of this compound (Serotonin) in comparison to other well-characterized 5-HT2A receptor ligands in activating the Gq-mediated and β-arrestin-mediated signaling pathways.
Table 1: Potency (EC50) of Ligands at the 5-HT2A Receptor for Gq and β-arrestin Pathways
| Ligand | Gq Pathway (Calcium Mobilization/IP1) EC50 (nM) | β-arrestin Pathway (Recruitment/ERK) EC50 (nM) | Reference |
| This compound (Serotonin) | 0.8 - 3.0 | 3.0 | [3] |
| DOI | 1-3 | Not explicitly stated in provided abstracts | [1] |
| Lisuride | Lower efficacy than LSD and DOI | Partial efficacy | [6][7] |
| LSD | High efficacy | High efficacy | [7] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and readout used. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 2: Efficacy (Emax) of Ligands at the 5-HT2A Receptor for Gq and β-arrestin Pathways
| Ligand | Gq Pathway (Calcium Mobilization/IP1) Emax (% of Serotonin) | β-arrestin Pathway (Recruitment/ERK) Emax (% of Serotonin) | Reference |
| This compound (Serotonin) | 100% | 100% | Assumed as reference |
| DOI | 81.3% | Not explicitly stated in provided abstracts | [6] |
| Lisuride | 48.6% | Partial efficacy (6-52% of 5-HT or LSD) | [6][7] |
| LSD | 84.6% | High efficacy | [6][7] |
Note: Emax values are often expressed relative to a reference full agonist, typically serotonin.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the 5-HT2A receptor and a typical experimental workflow for assessing functional selectivity.
Experimental Protocols
Gq/11 Pathway: Intracellular Calcium Mobilization Assay
This protocol outlines a typical fluorescence-based assay to measure intracellular calcium mobilization following 5-HT2A receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test ligands (this compound, reference compounds) at various concentrations.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test ligands in the assay buffer.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: Use the instrument's integrated liquid handling to add the ligand solutions to the wells.
-
Kinetic Reading: Immediately after ligand addition, record the fluorescence signal over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the ligand. Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin). Plot the concentration-response curves and calculate the EC50 and Emax values using non-linear regression.
β-arrestin Pathway: ERK1/2 Phosphorylation Assay (AlphaScreen SureFire)
This protocol describes a homogenous, no-wash immunoassay to quantify the phosphorylation of ERK1/2.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
Serum-free medium for cell starvation.
-
Test ligands at various concentrations.
-
AlphaScreen SureFire p-ERK1/2 Assay Kit (containing lysis buffer, acceptor beads, and donor beads).
-
384-well white microplates (ProxiPlates).
-
AlphaScreen-capable microplate reader.
Procedure:
-
Cell Plating and Starvation: Seed cells in a 96- or 384-well culture plate and grow to confluence. Prior to the assay, starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Add the test ligands at various concentrations to the cells and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Remove the medium and add the AlphaScreen lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Assay Assembly: Transfer a small volume of the cell lysate to a 384-well ProxiPlate.
-
Bead Addition: Add the AlphaScreen acceptor and donor beads to the lysate.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the formation of the immunocomplex.
-
Signal Detection: Read the plate on an AlphaScreen-capable reader to measure the luminescent signal.
-
Data Analysis: The signal intensity is proportional to the amount of phosphorylated ERK1/2. Normalize the data and plot concentration-response curves to determine EC50 and Emax values.[8][9]
β-arrestin Pathway: β-arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol details a BRET-based assay to directly measure the recruitment of β-arrestin to the 5-HT2A receptor.
Materials:
-
HEK293 cells.
-
Expression plasmids for 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus or GFP).
-
Transfection reagent.
-
Cell culture medium.
-
BRET substrate (e.g., coelenterazine h).
-
Test ligands at various concentrations.
-
96-well white, clear-bottom microplates.
-
BRET-compatible microplate reader capable of sequential dual-emission detection.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the 5-HT2A-Rluc and β-arrestin2-Venus plasmids.
-
Cell Plating: After 24 hours, seed the transfected cells into 96-well white microplates.
-
Ligand Stimulation: 48 hours post-transfection, add the test ligands at various concentrations to the cells and incubate for a specified time at 37°C.
-
Substrate Addition: Add the BRET substrate (coelenterazine h) to each well.
-
Signal Detection: Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of the donor (Rluc) and the acceptor (Venus) using a BRET plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. The net BRET ratio is calculated by subtracting the BRET ratio of vehicle-treated cells from the BRET ratio of ligand-treated cells. Plot the net BRET ratio against the ligand concentration to generate concentration-response curves and determine EC50 and Emax values.[10][11][12]
Conclusion
The assessment of functional selectivity is a cornerstone of modern GPCR drug discovery. For the 5-HT2A receptor, this compound demonstrates a balanced activation of both the Gq/11 and β-arrestin signaling pathways. By comparing the potency and efficacy of novel ligands to that of serotonin across these distinct signaling cascades, researchers can gain valuable insights into their potential therapeutic profiles. The experimental protocols provided in this guide offer robust and reproducible methods for quantifying the functional selectivity of compounds at the 5-HT2A receptor, thereby facilitating the development of next-generation therapeutics with improved efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
A Comparative Guide to the Efficacy of 4-Hydroxytryptamine and Other Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 4-Hydroxytryptamine (4-HT, Serotonin) and other notable tryptamines at key serotonin receptors. The information is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction
Tryptamines are a class of monoamine alkaloids that share a common indolethylamine core structure. This family includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine) as well as a wide range of naturally occurring and synthetic compounds with diverse pharmacological activities. Many of these compounds, particularly those with psychedelic properties, are of significant interest for their potential therapeutic applications in treating various psychiatric disorders.[1][2] Their primary mechanism of action involves interaction with serotonin receptors, with the 5-HT2A receptor being a key target for hallucinogenic effects.[2][3][4][5] This guide focuses on the comparative efficacy of this compound (the parent compound of psilocin) and other tryptamines by examining their receptor binding affinities and functional activities.
Data Presentation: Receptor Binding Affinities and Functional Efficacy
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of this compound and a selection of other tryptamines at various serotonin receptors. This data is crucial for understanding the structure-activity relationships within this class of compounds.
Table 1: Comparative Binding Affinities (Ki, nM) of Tryptamines at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound (4-HT) | 95[6] | - | - | 40[6] |
| Psilocin (4-HO-DMT) | High Affinity[1] | High Affinity[1][7] | High Affinity[1] | - |
| DMT | High Affinity[3] | Lower Affinity than LSD[3] | - | - |
| 4-AcO-DMT | - | Lower Potency than 4-HO-DMT[7] | - | - |
| 4-HO-DET | - | - | - | - |
| 4-HO-DIPT | - | - | - | Lower Potency at 5-HT2C[7] |
| 5-MeO-DMT | High Affinity[8][9] | High Affinity[8][9] | - | - |
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy (Emax, % relative to 5-HT) of Tryptamines at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| This compound (4-HT) | 38[6] | - |
| Psilocin (4-HO-DMT) | 1-10[7] | 90-100[7] |
| 4-AcO-DMT | 10-20 fold weaker than 4-HO-DMT[7] | 79.2[7] |
| 4-HO-DET | - | 90-100[7] |
| 4-HO-DIPT | - | 90-100[7] |
| 4-AcO-DIPT | - | 74.6[7] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax represents the maximum response that can be produced by the drug.
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental assays. Below are detailed methodologies for two key types of experiments used to characterize the efficacy of tryptamines.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[10]
Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test tryptamine compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.2 mM EDTA).[11]
-
Non-specific binding ligand (e.g., 10 µM serotonin).[11]
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up three types of binding reactions:
-
Total Binding: Contains assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Contains assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled ligand to saturate the receptors.
-
Competition Binding: Contains assay buffer, radioligand, cell membranes, and varying concentrations of the test tryptamine.[11]
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[11]
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays: Calcium Mobilization Assay
Functional assays measure the biological response elicited by a compound upon binding to its receptor. The calcium mobilization assay is commonly used for Gq-coupled receptors like the 5-HT2A receptor.[4][12]
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test tryptamine at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test tryptamine compounds.
-
A reference full agonist (e.g., serotonin).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test tryptamine compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration. The binding of an agonist to the 5-HT2A receptor will trigger a Gq-protein signaling cascade, leading to the release of intracellular calcium and an increase in fluorescence.[13]
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximum response produced by the reference full agonist, serotonin.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by tryptamines and a generalized workflow for their in vitro characterization.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: 5-HT1A Receptor Gi Signaling Pathway.
Caption: In Vitro Characterization Workflow.
Conclusion
The comparative efficacy of tryptamines is a complex interplay of their affinity for various serotonin receptor subtypes and their ability to elicit a functional response upon binding. The data presented in this guide highlight that subtle structural modifications to the tryptamine scaffold can significantly alter a compound's pharmacological profile. For instance, 4-hydroxy tryptamines generally exhibit high potency and efficacy at the 5-HT2A receptor, while O-acetylation can reduce potency.[7] Understanding these structure-activity relationships is paramount for the rational design of novel tryptamine-based therapeutics with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers engaged in the exploration of this fascinating class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benefits and Challenges of Ultra-Fast, Short-Acting Psychedelics in the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. innoprot.com [innoprot.com]
The Non-Hallucinogenic Profile of 4-Hydroxytryptamine: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-Hydroxytryptamine (4-HT, Psilocin) and other 5-HT2A receptor agonists in animal models to validate its non-hallucinogenic profile. The head-twitch response (HTR) in rodents, a well-established behavioral proxy for hallucinogenic potential in humans, serves as the primary endpoint for this comparison.
The development of novel therapeutics targeting the serotonergic system necessitates a clear understanding of their potential psychoactive effects. While this compound, the active metabolite of psilocybin, is known for its psychedelic properties, this guide focuses on differentiating its activity profile from non-hallucinogenic 5-HT2A receptor agonists. The data presented herein, derived from preclinical animal studies, is crucial for the early-stage safety and pharmacological assessment of new chemical entities.
Quantitative Comparison of Head-Twitch Response
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is reliably induced by hallucinogenic 5-HT2A receptor agonists.[1][2] There is a strong correlation between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.[1] In contrast, non-hallucinogenic 5-HT2A receptor agonists do not elicit this behavior.[1][2]
The following table summarizes the dose-response data for this compound (Psilocin) and compares it with the non-hallucinogenic 5-HT2A receptor partial agonists, Lisuride and 2-Bromo-LSD.
| Compound | Animal Model | Doses Tested | Head-Twitch Response (HTR) | Median Effective Dose (ED50) | Reference |
| This compound (Psilocin) | Mouse | 0.6, 1.2, 2.4, 4.8 mg/kg | Induces a significant, inverted U-shaped dose-response in HTR.[3][4] | ~0.3 mg/kg[3] | [3][4] |
| Lisuride | Mouse | 0.8, 1.6, 3.2 mg/kg | Does not induce HTR; has been shown to suppress HTRs.[1][5][6] | Not Applicable | [1][5][6] |
| 2-Bromo-LSD | Mouse | Not specified | Does not induce HTR, supporting its classification as a non-hallucinogenic 5-HT2A partial agonist.[7][8] | Not Applicable | [7][8] |
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR assay is a robust and widely used behavioral model to assess the potential hallucinogenic activity of a substance.
Animals: Male C57BL/6J mice are commonly used for this assay.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Procedure:
-
Habituation: On the day of the experiment, mice are placed individually into observation chambers (e.g., transparent cylindrical enclosures) for a 30-minute habituation period to allow them to acclimate to the new environment.
-
Drug Administration: Following habituation, animals are administered the test compound (e.g., this compound, Lisuride, 2-Bromo-LSD) or vehicle control via a specified route (commonly intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately after injection, the number of head twitches is counted for a predetermined period, typically 30 to 60 minutes. A head twitch is characterized as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of normal grooming behavior.
-
Data Recording: The frequency of head twitches can be recorded by trained observers in real-time or from video recordings.[1] More advanced, automated systems utilizing magnetometer-based detection or deep learning techniques can also be employed for high-throughput and objective quantification.[1]
-
Data Analysis: The total number of head twitches is recorded for each animal. Data are typically analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound with the vehicle control. The ED50, the dose that produces 50% of the maximal response, is often calculated for compounds that induce HTR.
Visualizing Experimental and Logical Relationships
To further clarify the methodologies and underlying mechanisms, the following diagrams are provided.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-hallucinogenic LSD analog with therapeutic potential for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Non-Hallucinogenic LSD analog with Therapeutic Potential for Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-Hydroxytryptamine (Serotonin) and Psilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of two structurally related tryptamines: 4-Hydroxytryptamine (more commonly known as Serotonin) and Psilocin. Understanding the metabolic fate of these compounds is crucial for research in neuroscience, pharmacology, and the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the metabolic pathways.
Executive Summary
Serotonin (this compound) and psilocin, the active metabolite of psilocybin, are both subject to extensive metabolism in the human body, primarily in the liver. While they share some metabolic pathways, their overall stability and the key enzymes involved show notable differences.
Psilocin exhibits moderate metabolic stability in human liver microsomes (HLM), with approximately 29% of the compound being metabolized over a 240-minute period. Its metabolism is complex, involving multiple enzyme systems including Cytochrome P450 (CYP) isoenzymes (notably CYP2D6 and CYP3A4), Monoamine Oxidase (MAO), and UDP-glucuronosyltransferases (UGTs).
Quantitative Metabolic Stability Data
The following table summarizes the available quantitative data on the in vitro metabolic stability of psilocin in human liver microsomes. A comparable value for serotonin is not available in the provided search results.
| Compound | Test System | Incubation Time (minutes) | Percentage Metabolized | Reference |
| Psilocin | Human Liver Microsomes (HLM) | 240 | ~29% | [1] |
| This compound (Serotonin) | Human Liver Microsomes (HLM) | - | Data not available |
Metabolic Pathways
The metabolic pathways of psilocin and serotonin are distinct, involving different primary enzymes and leading to different major metabolites.
Psilocin Metabolic Pathway
Psilocin undergoes both Phase I and Phase II metabolism. The key enzymatic reactions include:
-
Oxidation by Cytochrome P450: CYP2D6 and CYP3A4 are the primary CYP isoenzymes responsible for the oxidation of psilocin.
-
Oxidative deamination by Monoamine Oxidase (MAO): MAO-A metabolizes psilocin to 4-hydroxyindole-3-acetaldehyde (4-HIAL), which is then further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA).
-
Glucuronidation by UGTs: Psilocin can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases to form psilocin-O-glucuronide.
Figure 1: Metabolic pathway of Psilocin.
This compound (Serotonin) Metabolic Pathway
The primary metabolic route for serotonin is oxidative deamination by MAO-A, followed by oxidation to its major metabolite, 5-HIAA. A secondary pathway involves glucuronidation.
Figure 2: Metabolic pathway of this compound (Serotonin).
Experimental Protocols
Detailed methodologies for the in vitro metabolism assays are crucial for the replication and validation of experimental findings.
In Vitro Psilocin Metabolism Assay
Objective: To determine the metabolic stability of psilocin in human liver microsomes and identify the enzymes involved.
Materials:
-
Psilocin
-
Pooled Human Liver Microsomes (HLM)
-
Recombinant human CYP enzymes (CYP2D6, CYP3A4)
-
Recombinant human MAO-A
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation with HLM:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL), psilocin (e.g., 1 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining psilocin.
-
-
Incubation with Recombinant CYP Enzymes and MAO-A:
-
Follow a similar procedure as with HLM, but replace HLM with the specific recombinant enzyme.
-
For CYP-mediated metabolism, the NADPH regenerating system is required.
-
For MAO-A mediated metabolism, the reaction is typically carried out in the absence of an NADPH regenerating system.
-
Data Analysis:
-
Calculate the percentage of psilocin remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of psilocin.
Figure 3: Experimental workflow for in vitro Psilocin metabolism.
In Vitro this compound (Serotonin) Metabolism Assay
Objective: To determine the metabolic stability of serotonin in human liver microsomes.
Materials:
-
Serotonin (this compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
UDPGA (for glucuronidation assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
General Metabolic Stability Assay:
-
Follow a similar protocol as described for psilocin, using serotonin as the substrate. The reaction should be initiated with the NADPH regenerating system to assess Phase I metabolism.
-
-
Glucuronidation Assay:
-
Prepare a reaction mixture containing HLM, serotonin, and UDPGA in a suitable buffer.
-
Initiate the reaction and follow the same incubation and termination steps as the general stability assay.
-
-
MAO-A Mediated Metabolism Assay:
-
Incubate serotonin with HLM or recombinant MAO-A in the absence of an NADPH regenerating system.
-
Data Analysis:
-
Quantify the remaining serotonin and/or the formation of its major metabolite, 5-HIAA, using a validated analytical method such as LC-MS/MS.
-
Calculate the percentage of serotonin remaining over time to determine its metabolic stability.
Figure 4: Experimental workflow for in vitro Serotonin metabolism.
Conclusion
The metabolic stability of psilocin and serotonin differs significantly, primarily due to the different arrays of enzymes involved in their biotransformation. Psilocin's metabolism is more complex, involving both CYP and MAO enzymes for Phase I reactions, as well as UGTs for Phase II conjugation. This multi-pathway metabolism results in moderate stability in vitro. Serotonin's metabolism is dominated by MAO-A, leading to a generally faster turnover.
For researchers and drug development professionals, these differences have important implications. The potential for drug-drug interactions is higher for psilocin due to the involvement of CYP enzymes, which are responsible for the metabolism of a wide range of xenobiotics. The rapid metabolism of serotonin necessitates different considerations in the design of serotonergic drugs, often requiring strategies to inhibit its degradation or modulate its transport to achieve therapeutic effects. Further head-to-head in vitro metabolic stability studies under identical conditions would be invaluable for a more precise quantitative comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxytryptamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-Hydroxytryptamine (also known as Serotonin), ensuring compliance with safety regulations and fostering a secure research environment.
This compound and its related compounds should be treated as hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial to prevent potential harm to personnel and the environment. The following procedures are based on established safety data and general best practices for chemical waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be aware of the potential hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from closely related compounds like serotonin hydrochloride indicate potential hazards.[1]
| Hazard Classification | Description | Recommended PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), Lab coat.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile), Lab coat.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] | Safety glasses with side shields or goggles.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[1] | NIOSH-approved respirator if dust or aerosols may be generated.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Follow all institutional safety protocols for handling reproductive toxins. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | Prevent release to the environment. |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed as hazardous chemical waste.[1] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1]
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous. This includes the pure substance, solutions, and any contaminated materials such as pipette tips, gloves, and bench paper.[1]
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1]
Step 2: Waste Collection and Storage
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]
-
Complete all necessary waste disposal forms as required by your EHS department.[1]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: If the spill is large or occurs in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
Alert: Inform your laboratory supervisor and your institution's EHS department immediately.[1]
-
Contain: If it is safe to do so, prevent the spill from spreading by using appropriate absorbent materials.
-
Clean-up: Follow your institution's specific spill clean-up procedures. All materials used for the clean-up must also be disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxytryptamine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Hydroxytryptamine, also known as Serotonin. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. By implementing these best practices, you contribute to a culture of safety and operational excellence.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The following table summarizes the recommended PPE based on the potential for exposure.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant risk of splashes. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | While specific breakthrough times for this compound are not readily available, nitrile gloves offer good resistance to a range of organic compounds. It is recommended to use gloves with a minimum thickness of 5-mil for splash protection. Gloves should be changed immediately if contact with the chemical is suspected. For prolonged contact, consider double-gloving. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat is required. For procedures with a higher risk of splashes, an impervious apron or gown should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a potential for generating dust or aerosols (e.g., weighing, preparing solutions). A half-facepiece respirator with organic vapor cartridges is a suitable option. Ensure proper fit testing and adherence to your institution's respiratory protection program. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling in a laboratory setting.
Experimental Protocol: Step-by-Step Handling Procedure
-
Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
PPE Adornment: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.
-
Weighing and Transfer: When weighing the solid compound, use a spatula and conduct the process within a fume hood or a balance enclosure to prevent the inhalation of fine particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, and for large spills, follow your institution's emergency spill response protocol.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous chemical waste.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes unused compounds, solutions, contaminated gloves, pipette tips, and lab paper.
-
Segregate this compound waste from other laboratory waste streams to prevent chemical reactions.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, leak-proof container with a secure lid.
-
Liquid Waste: Collect all liquid waste in a dedicated, shatter-resistant container with a screw-top cap. Do not overfill containers.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all required waste disposal manifests accurately.
-
By strictly adhering to these guidelines, you will ensure a safe and compliant laboratory environment for yourself and your colleagues. Your commitment to safety is integral to the success of your research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
